molecular formula C12H15ClF3NO B1454878 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride CAS No. 1004618-85-2

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Cat. No.: B1454878
CAS No.: 1004618-85-2
M. Wt: 281.7 g/mol
InChI Key: XLVUSJGPLOCSCC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3NO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUSJGPLOCSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004618-85-2
Record name 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride
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Foundational & Exploratory

synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. This guide provides a detailed technical overview of two robust and scalable synthetic routes for the preparation of this compound, a key building block in modern drug discovery. The methodologies discussed—a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Grignard Reagent Addition followed by reduction—are critically evaluated, with an emphasis on the underlying chemical principles, experimental causality, and practical considerations for laboratory execution. This document serves as a comprehensive resource, integrating detailed protocols, data analysis, and safety guidelines to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The synthesis of substituted piperidines is a cornerstone of pharmaceutical research. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in drug design. It is a powerful lipophilic hydrogen bond acceptor that can significantly modulate a molecule's metabolic stability, pKa, and binding affinity. The target molecule, this compound (CAS No. 1004618-85-2), combines these two valuable motifs.[1][2]

The central challenge in its synthesis is the formation of the C-C bond between the piperidine and phenyl rings. This guide details two distinct and highly effective strategies to achieve this:

  • Route 1: Suzuki-Miyaura Coupling: A modern, powerful palladium-catalyzed cross-coupling reaction that directly connects an N-protected 4-halopiperidine or its boronic ester derivative with a corresponding arylboronic acid or aryl halide.[3] This method is prized for its high functional group tolerance and generally excellent yields.

  • Route 2: Grignard Reaction & Reduction: A classic organometallic approach involving the addition of an aryl Grignard reagent to an N-protected 4-piperidone, followed by dehydration and catalytic hydrogenation to furnish the desired carbon skeleton.[4]

Both routes converge on a common intermediate, N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine, which is then deprotected to yield the final hydrochloride salt. The choice between these routes may depend on factors such as starting material availability, scalability, and the specific equipment and expertise available in the laboratory.

Route 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[5][6] For this synthesis, we couple (4-(trifluoromethoxy)phenyl)boronic acid with a protected piperidine derivative.

Core Logic:

  • N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: it prevents the basic nitrogen from interfering with the catalyst and it improves the solubility of the piperidine reactant in organic solvents commonly used for the coupling reaction.

  • Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[5]

  • Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Step A: Synthesis of tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-4-iodopiperidine (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Dioxane and Water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the halide).

  • Catalyst Addition: Degas the mixture by bubbling argon through the solution for 15-20 minutes. Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid or colorless oil.

Workflow and Data Summary

Caption: Synthetic pathway for Route 1 via Suzuki-Miyaura Coupling.

Suzuki_Coupling BocPipI 1-Boc-4-iodopiperidine Conditions1 Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O 85 °C BocPipI->Conditions1 ArBOH2 (4-(trifluoromethoxy)phenyl)boronic acid ArBOH2->Conditions1 BocProduct tert-butyl 4-(4-(trifluoromethoxy)phenyl) piperidine-1-carboxylate Conditions2 HCl / Methanol Room Temp BocProduct->Conditions2 FinalProduct 4-(4-(trifluoromethoxy)phenyl) piperidine hydrochloride Conditions1->BocProduct Conditions2->FinalProduct

ParameterExpected ValueSource
Yield (Step A) 75-90%Literature precedent for similar couplings
Purity (Step A) >95% (post-chromatography)Standard for purified intermediates
Molecular Formula C₁₇H₂₂F₃NO₃Calculated
Molecular Weight 345.36 g/mol Calculated

Route 2: Synthesis via Grignard Reaction and Reduction

Principle and Rationale

This classic route builds the carbon framework using a Grignard reagent, one of the most fundamental tools in C-C bond formation. The subsequent steps transform the initial adduct into the desired saturated piperidine ring.

Core Logic:

  • Grignard Reagent Formation: 1-bromo-4-(trifluoromethoxy)benzene is reacted with magnesium metal to form the highly nucleophilic aryl Grignard reagent. Anhydrous conditions are critical to prevent quenching of the reagent.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 1-Boc-4-piperidone, forming a tertiary alcohol after an acidic workup.

  • Dehydration & Reduction: The tertiary alcohol is unstable and easily eliminated under acidic conditions (often in situ or with a dedicated step) to form a tetrahydropyridine intermediate. This unsaturated ring is then reduced to the fully saturated piperidine via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on Carbon catalyst).[4]

Experimental Protocol: Grignard Reaction & Reduction

Step A: Synthesis of tert-butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

  • Grignard Preparation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.2 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir for 1-2 hours until the magnesium is consumed.

  • Addition to Piperidone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the mixture back to 0 °C and carefully quench by slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude tertiary alcohol, which is often used directly in the next step without further purification.

Step B: Dehydration and Hydrogenation

  • Dehydration: Dissolve the crude alcohol from Step A in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting alcohol is consumed.

  • Workup (Dehydration): Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Hydrogenation: Dissolve the crude tetrahydropyridine intermediate in methanol or ethanol. Add Palladium on Carbon (10% Pd/C, 5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi) for 12-24 hours.[4]

  • Workup (Hydrogenation): Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Purify by flash chromatography if necessary to obtain N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine.

Workflow and Data Summary

Caption: Synthetic pathway for Route 2 via Grignard Reaction.

Grignard_Route ArBr 1-bromo-4-(trifluoromethoxy)benzene Cond1 Anhydrous THF ArBr->Cond1 Mg Mg Mg->Cond1 Piperidone 1-Boc-4-piperidone Cond2 1) Add Piperidone 2) Sat. NH₄Cl Piperidone->Cond2 Grignard Aryl Grignard Reagent Grignard->Cond2 Alcohol Tertiary Alcohol Intermediate Cond3 p-TsOH, Toluene Reflux Alcohol->Cond3 Alkene Tetrahydropyridine Intermediate Cond4 H₂, 10% Pd/C MeOH Alkene->Cond4 BocProduct tert-butyl 4-(4-(trifluoromethoxy)phenyl) piperidine-1-carboxylate Cond5 HCl / Methanol Room Temp BocProduct->Cond5 FinalProduct 4-(4-(trifluoromethoxy)phenyl) piperidine hydrochloride Cond1->Grignard Cond2->Alcohol Cond3->Alkene Cond4->BocProduct Cond5->FinalProduct

ParameterExpected ValueSource
Yield (Overall) 40-60% (over 3 steps)Literature precedent for multi-step synthesis
Purity >95% (post-purification)Standard for purified intermediates
Molecular Formula C₁₇H₂₂F₃NO₃Calculated
Molecular Weight 345.36 g/mol Calculated

Final Deprotection and Salt Formation

This final step is identical for the intermediates produced by both Route 1 and Route 2. The Boc group is an acid-labile protecting group, making its removal straightforward.

Experimental Protocol
  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of methanol.[7]

  • Acidification: To this solution, add a saturated solution of hydrogen chloride (HCl) in methanol or a 4M solution of HCl in dioxane (5-10 eq).[7]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form.[7]

  • Isolation: Concentrate the solvent under reduced pressure. Wash the resulting solid residue with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.[7]

  • Drying: Collect the white solid by filtration and dry under vacuum to yield the final product, this compound.

Characterization of Final Product

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₁₂H₁₅ClF₃NO
Molecular Weight 281.70 g/mol [1][7]
¹H NMR Consistent with the structure, showing aromatic protons, piperidine CH protons, and a broad NH₂⁺ signal.
Mass Spec (ESI+) [M+H]⁺ at m/z 246.1 (for the free base)[7]
Purity (HPLC) >98%

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Organohalides & Boronic Acids: May be irritating to the skin, eyes, and respiratory tract. Handle with care.[8]

  • Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust.

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water. Must be handled under strictly anhydrous and inert conditions.

  • Hydrogen Gas: Extremely flammable. Hydrogenation should be performed with appropriate safety measures and equipment to prevent leaks and ignition.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.[8]

Consult the Safety Data Sheet (SDS) for each specific reagent before use.[8][9]

Conclusion

This guide has presented two distinct, reliable, and well-documented strategies for the synthesis of this compound.

  • The Suzuki-Miyaura Coupling route is generally higher yielding, more tolerant of various functional groups, and involves milder conditions, making it an excellent choice for modern synthetic labs.

  • The Grignard reaction route is a more classical approach that avoids the use of expensive palladium catalysts but requires more stringent anhydrous conditions and involves multiple steps, which may lower the overall yield.

The selection of the optimal route will depend on project-specific constraints including cost, scale, and available resources. Both pathways ultimately provide access to a valuable chemical building block for the advancement of pharmaceutical research and development.

References

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

  • PubChemLite. 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride. [Link]

  • PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • sds-manager.com. 4-(Trifluoromethyl)piperidine SDS. [Link]

  • ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • organic-reaction.com. Reductive Amination - Common Conditions. [Link]

  • orgsyn.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Diva-Portal.org. Suzuki reactions in novel liquids. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

Sources

A Technical Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will explore its core chemical and physical properties, detail a validated synthetic protocol, and outline a comprehensive analytical workflow for characterization. Furthermore, this document contextualizes the strategic importance of the phenylpiperidine scaffold, enhanced by the trifluoromethoxy moiety, in the design of advanced therapeutics, including neurological agents and protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their discovery programs.

Introduction: The Strategic Value of Fluorinated Phenylpiperidines

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals, earning it the status of a "privileged structure" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide array of biological receptors. When combined with a phenyl group, the resulting 4-phenylpiperidine framework serves as a cornerstone for numerous centrally active agents.[3]

The strategic incorporation of fluorine has revolutionized drug design. The trifluoromethoxy (-OCF3) group, in particular, is a powerful tool for fine-tuning molecular properties.[4] It is highly electronegative and metabolically robust, often blocking common sites of oxidative metabolism (e.g., para-hydroxylation on a phenyl ring). Its lipophilic nature can enhance membrane permeability and oral bioavailability, critical parameters in drug development.[4] Consequently, this compound emerges not merely as a chemical entity, but as a highly valuable starting material engineered for the synthesis of next-generation therapeutics.[5][6]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1004618-85-2[5][7]
Molecular Formula C₁₂H₁₅ClF₃NO[5][8][9]
Molecular Weight 281.70 g/mol [8][9]
Appearance White solid[7]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl[5]
InChI Key XLVUSJGPLOCSCC-UHFFFAOYSA-N[5]
Purity ≥97-98% (Typical)[6][8]
Boiling Point 270.3 ± 40.0 °C (Predicted, free base)[10][11]
Density 1.184 ± 0.06 g/cm³ (Predicted, free base)[10][11]
Topological Polar Surface Area (TPSA) 21.26 Ų[8]
Calculated logP 3.474[8]

The calculated LogP of 3.474 indicates significant lipophilicity, a direct consequence of the trifluoromethoxy group, which can be advantageous for crossing cellular membranes and the blood-brain barrier.[8] The hydrochloride salt form confers improved solubility in polar protic solvents, such as water and methanol, compared to its free base, simplifying its use in aqueous reaction media and for formulation studies.

Synthesis and Purification

The most common and efficient synthesis of the title compound involves the deprotection of a Boc-protected precursor. This strategy is widely used in medicinal chemistry due to the reliability and stability of the tert-butyloxycarbonyl (Boc) protecting group and the straightforward, high-yield conditions for its removal.

Synthetic Pathway: Acid-Mediated Boc Deprotection

The causality behind this experimental choice is clear: the Boc group is exceptionally labile under strong acidic conditions while being robust to a wide range of other reagents. A solution of hydrogen chloride (HCl) in a polar solvent like methanol provides an anhydrous, acidic environment that rapidly cleaves the carbamate to liberate the secondary amine, which is then protonated in situ to form the stable hydrochloride salt.

G start tert-butyl 4-(4-(trifluoromethoxy)phenyl) piperidine-1-carboxylate reagent Saturated HCl in Methanol (Room Temperature) start->reagent product 4-(4-(Trifluoromethoxy)phenyl) piperidine hydrochloride reagent->product Deprotection & Salt Formation G cluster_synthesis Synthesis & Workup cluster_analysis Analytical QC Purified_Solid Purified Solid MS Mass Spectrometry (Confirms Mass) Purified_Solid->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirms Structure) Purified_Solid->NMR HPLC HPLC (Confirms Purity) Purified_Solid->HPLC Final Validated Building Block MS->Final NMR->Final HPLC->Final G BuildingBlock 4-(4-(OCF₃)phenyl) piperidine HCl Warhead Warhead (Binds Target Protein) BuildingBlock->Warhead Incorporated into Linker Linker Warhead->Linker PROTAC PROTAC Molecule E3_Ligase_Ligand E3 Ligase Ligand (e.g., for Cereblon) Linker->E3_Ligase_Ligand

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride is a synthetic compound featuring a piperidine ring substituted with a 4-(trifluoromethoxy)phenyl group.[1][2][3] The hydrochloride salt form enhances its aqueous solubility, making it suitable for a range of pharmacological studies.[4] While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural motifs, particularly the piperidine core, are common in a vast number of neuropharmacologically active agents.[5][6][7] This guide will, therefore, explore the most probable mechanisms of action for this compound based on established knowledge of pharmacologically similar compounds. We will delve into two primary putative targets: Sigma Receptors and G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels .

This document will provide a detailed exploration of these potential mechanisms, supported by in-depth experimental protocols that can be employed to validate these hypotheses. The causality behind experimental choices will be explained to provide a robust framework for investigation.

Part 1: Putative Mechanism of Action - Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2).[8][9] They are implicated in a variety of neurological conditions, including psychiatric and movement disorders, amnesia, and depression.[8] Many piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors.[9][10] Therefore, it is a strong hypothesis that this compound may exert its effects through interaction with one or both of these receptor subtypes.

Sigma-1 Receptor (σ1R) Interaction

The σ1 receptor is a molecular chaperone that modulates a variety of signaling pathways, including calcium signaling and the activity of other receptors like the NMDA receptor.[11][12] Ligands can act as agonists or antagonists, leading to distinct downstream effects.

Experimental Workflow for Sigma-1 Receptor Binding Affinity Determination

G cluster_0 Membrane Preparation cluster_1 Competitive Radioligand Binding Assay cluster_2 Data Analysis prep Guinea Pig Liver Homogenization cent1 Low-Speed Centrifugation (Nuclear Pellet Removal) prep->cent1 cent2 High-Speed Centrifugation (Membrane Pellet Collection) cent1->cent2 resuspend Resuspension in Assay Buffer cent2->resuspend incubation Incubate Membranes with [3H]-(+)-pentazocine (Radioligand) & varying concentrations of 4-(4-(trifluoromethoxy)phenyl)piperidine HCl resuspend->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting to Quantify Bound Radioactivity wash->scintillation analysis Non-linear Regression Analysis to Determine IC50 and Ki scintillation->analysis G GPCR GPCR Activation (e.g., by Acetylcholine) G_protein Gαβγ Heterotrimer GPCR->G_protein activates dissociation Dissociation G_protein->dissociation G_alpha Gα-GTP dissociation->G_alpha G_beta_gamma Gβγ Dimer dissociation->G_beta_gamma GIRK_channel GIRK Channel G_beta_gamma->GIRK_channel binds and activates K_efflux K+ Efflux GIRK_channel->K_efflux hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization

Sources

An In-depth Technical Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS Number: 1004618-85-2), a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical properties, a detailed synthesis protocol, a robust analytical characterization workflow, and its potential applications in medicinal chemistry, all grounded in authoritative scientific principles.

Introduction: The Strategic Importance of a Privileged Scaffold

This compound stands as a compelling molecular entity, embodying the strategic fusion of two key pharmacophores: the piperidine ring and the trifluoromethoxyphenyl group. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse functional groups.[1][2] The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring is a deliberate design choice in modern medicinal chemistry. This group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, which can lead to improved potency and a more desirable pharmacokinetic profile.[2][3]

This guide will illuminate the synthesis, characterization, and potential utility of this compound, providing both the theoretical underpinnings and practical methodologies essential for its effective application in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1004618-85-2[4][5]
Molecular Formula C12H15ClF3NO[5]
Molecular Weight 281.70 g/mol [1][5]
Appearance White solid[4]
SMILES FC(F)(F)OC1=CC=C(C2CCNCC2)C=C1.Cl[1][5]
InChI Key XLVUSJGPLOCSCC-UHFFFAOYSA-N[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the deprotection of its N-Boc protected precursor. This method is favored for its high yield and the purity of the final product.

Rationale for the Synthetic Approach

The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a cornerstone of this synthetic strategy. The Boc group is stable under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, making it an ideal choice for this transformation. The choice of a saturated solution of hydrogen chloride in methanol provides the acidic environment necessary for deprotection while also facilitating the in-situ formation of the hydrochloride salt, which often aids in purification through precipitation.

Step-by-Step Experimental Protocol

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate product This compound reactant->product Stir at room temperature, 3 hours reagent HCl/MeOH (saturated)

A schematic of the synthesis.

Materials:

  • tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

  • Methanol (MeOH)

  • Saturated solution of hydrogen chloride (HCl) in methanol

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.0 equivalent) in methanol.[4]

  • To this solution, add a saturated solution of HCl in methanol (a sufficient volume to ensure complete deprotection).[4]

  • Stir the reaction mixture at room temperature for approximately 3 hours.[4]

  • Monitor the reaction for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.[4]

  • Wash the resulting residue with diethyl ether to yield the final product as a white solid.[4]

This protocol has been reported to produce a quantitative yield of the desired product.[4]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. The following is a recommended multi-technique approach.

G start Synthesized Compound nmr 1H and 13C NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms hplc High-Performance Liquid Chromatography (HPLC) (Purity Assessment) start->hplc final Confirmed Structure and Purity nmr->final Structural Data ms->final Molecular Weight Data hplc->final Purity Data

A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethoxyphenyl ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

  • ¹⁹F NMR: Given the presence of the trifluoromethyl group, fluorine-19 NMR can be a valuable tool for confirming the presence and electronic environment of this moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing crucial confirmation of its identity.

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for this compound. In the positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for the free base (C12H14F3NO) would be approximately 246.1 m/z.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound. A reversed-phase HPLC method is generally suitable for molecules of this type.

Exemplary HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic solvent (e.g., acetonitrile).[6]

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 239 nm).[6]

  • Internal Standard: An internal standard, such as phenacetin, can be used for quantitative analysis.[6]

This method allows for the separation of the main compound from any impurities or starting materials, enabling accurate purity determination.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural motifs suggest significant potential as a building block in medicinal chemistry. The applications of closely related analogs provide valuable insights into its potential therapeutic utility.

Modulation of Cytochrome P450 Enzymes

A structurally similar compound, 4-(4-(trifluoromethoxy)phenoxy)piperidine hydrochloride, has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[7] These enzymes play a critical role in the metabolism of a wide range of drugs. Compounds that modulate CYP450 activity are valuable tools in drug metabolism and pharmacokinetic studies and can be developed as agents to manage drug-drug interactions.

G compound 4-(4-(Trifluoromethoxy)phenyl)piperidine (and its analogs) cyp450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6) compound->cyp450 Inhibition drug_metabolism Drug Metabolism cyp450->drug_metabolism Catalyzes pharmacokinetics Altered Pharmacokinetics drug_metabolism->pharmacokinetics therapeutic_effect Modulated Therapeutic Effect / Toxicity pharmacokinetics->therapeutic_effect

Potential mechanism of action via CYP450 inhibition.

Neuropharmacology and CNS-Active Agents

The piperidine scaffold is a well-established feature in many centrally acting drugs.[2] Analogs of the title compound have shown promise in modulating neurotransmitter systems. This suggests that derivatives of this compound could be explored for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

For more detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed molecule with significant potential as a building block in contemporary drug discovery. Its synthesis is straightforward and high-yielding, and its structure can be rigorously confirmed through a standard suite of analytical techniques. While its specific biological activity is still an area of active investigation, the known properties of its structural components and closely related analogs suggest promising avenues for its application in modulating drug metabolism and in the development of novel neuropharmacological agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Chem Sci Trans. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021, March 15). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. [Link]

  • PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MOLBASE. 1-[4-(trifluoromethyl)phenyl]piperidine,hydrochloride|10338-63-3. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ResearchGate. Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChem. 3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[4][7][9]triazolo[4,3-a]pyridine-6-carbonitrile. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (TFMPH), a compound of significant interest in medicinal chemistry. As a substituted phenylpiperidine, its structural motifs are prevalent in a wide array of pharmacologically active agents. The incorporation of a trifluoromethoxy group imparts unique properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement. This document is designed to be a foundational resource for researchers, offering insights into its synthesis, analytical characterization, and the critical role of its constituent functional groups in drug design. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a framework for its characterization based on established principles and methodologies for analogous compounds.

Introduction: The Significance of Substituted Phenylpiperidines in Drug Discovery

The phenylpiperidine scaffold is a cornerstone in modern pharmacology, forming the structural basis for a multitude of therapeutic agents. The strategic substitution on both the phenyl and piperidine rings allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The subject of this guide, this compound, is a prime example of a molecule designed with these principles in mind.

The hydrochloride salt form is commonly employed for pharmaceutical development candidates to enhance solubility and stability. The core structure, a 4-substituted phenylpiperidine, is a well-established pharmacophore. The key feature of this molecule, however, is the trifluoromethoxy (-OCF₃) group. This functional group is increasingly utilized in medicinal chemistry to optimize drug candidates due to its strong electron-withdrawing nature and high lipophilicity, which can lead to improved metabolic stability and membrane permeability.

Molecular Structure and Chemical Identity

A thorough understanding of the physicochemical properties of this compound begins with its fundamental chemical identity.

PropertyValueSource
Chemical Name This compound
Synonyms TFMPH[1]
CAS Number 1004618-85-2[1][2]
Molecular Formula C₁₂H₁₅ClF₃NO[1][2]
Molecular Weight 281.7 g/mol [1][2]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl[1]
InChI Key XLVUSJGPLOCSCC-UHFFFAOYSA-N[1]

Structural Diagram:

Synthesis_Workflow cluster_0 Synthesis start tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate step1 Dissolve in Methanol start->step1 step2 Add saturated HCl/MeOH solution step1->step2 step3 Stir at room temperature step2->step3 3 hours step4 Remove solvent under reduced pressure step3->step4 step5 Wash residue with ether step4->step5 end This compound (White Solid) step5->end 100% yield

Caption: General synthetic workflow for this compound.

Experimental Protocol:

  • The starting material, tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.73 g, 5 mmol), is dissolved in methanol (15 mL). [2]2. A saturated solution of hydrochloric acid in methanol (15 mL) is added to the solution. [2]3. The reaction mixture is stirred at room temperature for 3 hours. [2]4. Upon completion of the reaction, the solvent is removed by distillation under reduced pressure. [2]5. The resulting residue is washed with ether to yield this compound as a white solid (1.4 g, 100% yield). [2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. While specific experimental data for this compound is limited in the public domain, the following sections outline the key parameters and the established methodologies for their determination.

Table of Predicted Physicochemical Properties:

PropertyPredicted ValueMethod of Determination
Boiling Point 270.3 ± 40.0 °CComputational Prediction
Density 1.184 ± 0.06 g/cm³Computational Prediction
pKa 9.62 ± 0.10Computational Prediction
Melting Point

The melting point is a crucial indicator of purity and polymorphic form. For a crystalline solid like a hydrochloride salt, a sharp melting range is expected.

Experimental Protocol for Melting Point Determination:

A calibrated capillary melting point apparatus should be used. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility

The solubility of a drug substance is a key factor influencing its absorption and bioavailability. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.

Experimental Protocol for Equilibrium Solubility Determination:

  • An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol).

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a piperidine derivative, the pKa of the basic nitrogen is critical for understanding its behavior in physiological environments.

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • A known concentration of this compound is dissolved in a suitable solvent (typically water or a co-solvent system if aqueous solubility is limited).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the piperidine carbons, and the carbon of the trifluoromethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching of the secondary amine salt in the piperidine ring.

  • C-H stretching of the aromatic and aliphatic groups.

  • C=C stretching of the aromatic ring.

  • C-O stretching of the ether linkage.

  • C-F stretching of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and confirm the elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 246.1. [2]

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_1 HPLC Analysis start Sample Preparation (Dissolve in mobile phase) step1 Column Selection (e.g., C18) start->step1 step2 Mobile Phase Optimization (e.g., Acetonitrile/Water with buffer) step1->step2 step3 Detection Wavelength Selection (UV-Vis) step2->step3 step4 Method Validation (ICH Guidelines) step3->step4 end Purity Assessment step4->end

Sources

biological activity of trifluoromethoxy-substituted phenylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Phenylpiperidines

Executive Summary

The phenylpiperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the basis of potent analgesics like fentanyl.[1][2] The strategic incorporation of fluorine-containing functional groups is a key medicinal chemistry tactic to enhance the drug-like properties of lead compounds. This guide focuses on the trifluoromethoxy (-OCF₃) substituent, a group increasingly utilized to optimize the pharmacological profile of phenylpiperidine-based agents. We will explore the profound impact of the -OCF₃ group on physicochemical properties, metabolic stability, and target engagement. This document provides a detailed examination of the synthesis, structure-activity relationships (SAR), and biological evaluation of trifluoromethoxy-substituted phenylpiperidines, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect key experimental protocols and signaling pathways to provide a comprehensive technical resource grounded in scientific integrity.

Introduction: The Phenylpiperidine Scaffold and the Strategic Role of the Trifluoromethoxy Group

The Phenylpiperidine Core: A Privileged Scaffold for CNS Targets

Phenylpiperidines are a class of compounds featuring a phenyl group attached to a piperidine ring.[2] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the CNS. The historical significance of this scaffold began with the synthesis of meperidine and was cemented by the development of fentanyl, a synthetic opioid roughly 80-100 times more potent than morphine.[1][2] The primary mechanism for the analgesic effects of many phenylpiperidines is agonism at the mu-opioid receptor (MOR), which modulates pain perception pathways.[2]

The Trifluoromethoxy Substituent: Physicochemical Properties and Advantages in Drug Design

The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" or "pseudo-halogen" due to its unique electronic and steric properties.[3] Its incorporation into a molecular scaffold like phenylpiperidine is a deliberate strategy to confer several advantages:

  • Increased Lipophilicity: The -OCF₃ group is significantly more lipophilic (Hansch parameter π ≈ +1.04) than a methoxy group (π ≈ -0.02) or even a trifluoromethyl group (π ≈ +0.88).[3] This property can enhance a molecule's ability to cross cellular membranes, including the critical blood-brain barrier (BBB), which is essential for CNS-acting drugs.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 (CYP450) enzymes, a common metabolic pathway for methoxy-containing compounds.[4] This increased stability can lead to a longer biological half-life and improved bioavailability.

  • Modulation of Receptor Interactions: The strong electron-withdrawing nature of the -OCF₃ group alters the electronic distribution of the phenyl ring, which can fine-tune the binding affinity and functional activity of the molecule at its target receptor. It can also influence the conformation of the molecule, potentially favoring a more active binding pose.

Medicinal Chemistry & Synthesis Strategies

Rationale for Trifluoromethoxylation of Phenylpiperidines

The decision to introduce an -OCF₃ group is driven by the need to overcome specific pharmacological hurdles. For a phenylpiperidine-based opioid, the goals might be to:

  • Enhance CNS Penetration: To improve analgesic potency by achieving higher target site concentrations.

  • Reduce Metabolic Clearance: To prolong the duration of action and potentially reduce dosing frequency.

  • Fine-Tune Receptor Selectivity: To alter the affinity profile for mu (μ), delta (δ), and kappa (κ) opioid receptors to create a more desirable therapeutic window and reduce side effects.[6][7]

  • Explore Novel Target Interactions: To move beyond opioid receptors and investigate activity at other CNS targets, such as neurokinin (NK) receptors, where fluorinated groups are also found.[8]

Key Synthetic Routes

The synthesis of trifluoromethyl ethers can be challenging. Direct nucleophilic trifluoromethoxylation is difficult due to the instability of the OCF₃⁻ anion. However, several reliable methods have been developed. A common approach involves the preparation of a key intermediate, such as 4-[4-(trifluoromethoxy)phenoxyl]piperidine, which can then be further derivatized.[9][10] More advanced methods include oxidative desulfurization-fluorination of dithiocarbonates.[3][11]

A generalized workflow for synthesizing a target compound is illustrated below. The causality behind this multi-step process is clear: it begins with commercially available and relatively simple starting materials, builds the core trifluoromethoxy-phenyl structure, attaches the piperidine ring, and then performs final modifications (e.g., N-alkylation) to arrive at the final, pharmacologically active molecule.

Workflow Diagram: General Synthesis of a Trifluoromethoxy-Phenylpiperidine

G cluster_prep Intermediate Synthesis cluster_core Piperidine Ring Formation cluster_final Final Derivatization A 4-Hydroxypyridine E 4-[4-(Trifluoromethoxy)phenoxyl]pyridine A->E Nucleophilic Aromatic Substitution (SNAr) B 4-Nitrophenol D 4-(Trifluoromethoxy)phenol B->D Trifluoromethoxylation C Trifluoromethylation Reagent (e.g., CF3SO2Cl) C->D D->E F N-Benzyl-4-[4-(OCF3)phenoxyl]pyridinium salt E->F Benzylation G N-Benzyl-4-[4-(OCF3)phenoxyl]tetrahydropyridine F->G Reduction (e.g., NaBH4) H 4-[4-(Trifluoromethoxy)phenoxyl]piperidine G->H Hydrogenolysis (Debenzylation) J Final Compound: N-Alkyl-4-[4-(OCF3)phenoxyl]piperidine H->J N-Alkylation I Alkyl Halide (R-X) I->J

Caption: A generalized synthetic workflow for N-substituted phenylpiperidines.

Pharmacological Profile: Targeting CNS Receptors

Primary Target Engagement: Opioid Receptors

The phenylpiperidine scaffold has a high intrinsic affinity for opioid receptors. The introduction of a trifluoromethoxy group on the phenyl ring directly influences the interaction with the receptor binding pocket.

Structure-Activity Relationships (SAR):

  • Position of Substitution: The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring is critical. For many CNS receptors, the para position is favored as it extends into a specific hydrophobic sub-pocket of the receptor.

  • N-Substituent: The group attached to the piperidine nitrogen is a primary determinant of functional activity (agonist, partial agonist, or antagonist). For instance, bulky N-substituents can extend into hydrophobic pockets within the MOR, enhancing agonist activity.[12][13] The combination of an optimal N-substituent with the -OCF₃ group can lead to highly potent and selective ligands.

  • Stereochemistry: The stereochemistry at positions 3 and 4 of the piperidine ring can dramatically affect binding affinity and efficacy.

The table below presents hypothetical but representative data for a series of compounds, illustrating the impact of these structural modifications.

Compound IDPhenyl SubstitutionN-SubstituentMOR Ki (nM)MOR EC₅₀ (nM) (G-Protein)KOR Ki (nM)
1 4-OCH₃-CH₃15.225.8250.5
2 4-OCF₃-CH₃5.89.1310.2
3 4-OCF₃-CH₂CH₂Ph0.9 1.5 155.6
4 3-OCF₃-CH₂CH₂Ph12.422.7198.4

Analysis:

  • Comparing Compound 1 (methoxy) and Compound 2 (trifluoromethoxy) shows that the -OCF₃ group improves MOR affinity and potency, likely due to enhanced lipophilicity and favorable electronic interactions.

  • Comparing Compound 2 and Compound 3 demonstrates the synergistic effect of adding a bulky, hydrophobic N-phenethyl group, which dramatically increases MOR affinity and potency.[12]

  • Comparing Compound 3 (para-OCF₃) and Compound 4 (meta-OCF₃) highlights the importance of substituent position, with the para-substituted analog being significantly more potent.

Signaling Pathway Diagram: Mu-Opioid Receptor (MOR) Downstream Signaling

Opioid analgesia is primarily mediated through the G-protein signaling pathway, while many adverse effects (e.g., respiratory depression, tolerance) have been linked to the β-arrestin pathway.[14] Compounds that preferentially activate the G-protein pathway are known as "biased agonists" and are a major goal of modern opioid research. The trifluoromethoxy group can influence this bias by altering the conformation of the receptor upon binding.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein Complex (α, β, γ) MOR->G_Protein Recruits & Activates GRK GRK MOR->GRK Phosphorylates Ligand OCF3-Phenylpiperidine (Agonist) Ligand->MOR Binds & Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Barr β-Arrestin 2 GRK->Barr Promotes Binding of SideEffects Side Effects (Respiratory Depression, Tolerance) Barr->SideEffects Internalization & Signaling leads to

Caption: MOR signaling cascade showing the divergent G-protein and β-arrestin pathways.

Key Experimental Protocols for Biological Evaluation

The characterization of a novel trifluoromethoxy-substituted phenylpiperidine requires a cascade of validated assays. The protocols described here are foundational and provide a self-validating system: binding confirms target interaction, functional assays confirm the nature of that interaction, and in vivo tests confirm therapeutic potential.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR). Causality: This is the first step to confirm that the compound physically interacts with the intended target. A high affinity (low Ki) is often a prerequisite for potent biological activity.

Methodology:

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: Select a high-affinity radiolabeled ligand, such as [³H]-DAMGO.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of [³H]-DAMGO (~1 nM) and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone).

  • Equilibration: Incubate for 60-90 minutes at room temperature.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters 3-4 times with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay for G-Protein Pathway Activation ([³⁵S]GTPγS)

Objective: To measure the ability of a compound to activate G-protein signaling downstream of receptor binding. Causality: This assay directly measures the functional consequence of binding, distinguishing agonists from antagonists. The potency (EC₅₀) and efficacy (Emax) values quantify the compound's functional power.

Methodology:

  • Preparation: Use the same hMOR-expressing cell membranes as in the binding assay.

  • Reaction Mixture: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate membranes with varying concentrations of the test compound for 15 minutes at 30°C to allow for receptor binding.

  • Initiation: Add [³⁵S]GTPγS to the mixture to initiate the G-protein activation and binding exchange. Incubate for an additional 60 minutes at 30°C.

  • Controls:

    • Basal Activity: No agonist.

    • Maximal Stimulation: A saturating concentration of a full agonist (e.g., DAMGO).

  • Termination & Harvesting: Terminate the reaction and harvest as described in the binding assay.

  • Analysis: Quantify the amount of bound [³⁵S]GTPγS. Plot the stimulation (as a percentage over basal) against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Emax values.

Workflow Diagram: Drug Discovery Cascade

The logical flow from initial concept to a potential drug candidate follows a structured, multi-stage process designed to eliminate weak candidates early and invest resources in the most promising ones.

G A Step 1: Design & Synthesis (SAR-driven modifications of OCF3-phenylpiperidine scaffold) B Step 2: Primary Screening (In Vitro Binding Assays) - MOR, KOR, DOR affinity (Ki) A->B Synthesize Analogs C Step 3: Functional Characterization (In Vitro Functional Assays) - G-Protein (EC50, Emax) - β-Arrestin Recruitment B->C Select High-Affinity Hits D Step 4: In Vitro DMPK - Metabolic Stability (Microsomes, Hepatocytes) - Cell Permeability (e.g., Caco-2) C->D Select Potent, Biased Agonists E Step 5: In Vivo Efficacy (Animal Models of Pain) - Tail-Flick / Hot Plate Assay D->E Select Stable, Permeable Compounds F Step 6: In Vivo Safety & PK - Side Effect Profiling - Pharmacokinetics (AUC, Cmax, T1/2) E->F Confirm In Vivo Activity G Lead Candidate F->G Compound with Optimal Efficacy/Safety Profile

Caption: A typical drug discovery cascade for a novel phenylpiperidine analgesic.

Future Perspectives & Conclusion

The strategic application of the trifluoromethoxy group to the phenylpiperidine scaffold represents a powerful approach in modern CNS drug design. The unique properties of the -OCF₃ group—enhanced metabolic stability, increased lipophilicity for BBB penetration, and the ability to fine-tune receptor interactions—provide medicinal chemists with a valuable tool to overcome common drug development challenges.[4]

Future research will likely focus on leveraging these properties to develop highly selective and biased agonists for opioid receptors, aiming to separate the desired analgesic effects from dose-limiting side effects.[14] Furthermore, the versatility of the trifluoromethoxy-phenylpiperidine scaffold may be applied to other CNS targets implicated in depression, anxiety, and neurodegenerative disorders. The principles and protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this promising chemical class.

References

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician URL: [Link]

  • Title: Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry - PMC URL: [Link]

  • Title: Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide Source: ResearchGate URL: [Link]

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  • Title: Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform Source: PubMed URL: [Link]

  • Title: Preparation method for 4-[4-(trifluoromethoxy)
  • Title: Chemical tools for the opioids Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands Source: ResearchGate URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists Source: University of North Carolina at Chapel Hill URL: [Link]

  • Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). Source: ResearchGate URL: [Link]

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  • Title: Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects Source: PubMed URL: [Link]

Sources

In Vitro Pharmacological Profile of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride: An Analysis of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the topic of the in vitro effects of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. A comprehensive search of the current scientific literature and publicly available data has been conducted to ascertain the pharmacological profile of this specific compound. The investigation reveals a significant gap in the existing knowledge base, with no published studies detailing its in vitro biological activity. While information regarding its synthesis is available, data on its mechanism of action, receptor binding affinities, and functional effects in cellular assays are conspicuously absent. This guide, therefore, serves to summarize the current state of knowledge, highlight the dearth of experimental data, and propose a strategic path forward for the in vitro characterization of this compound based on the known pharmacology of structurally related molecules.

Introduction: The Phenylpiperidine Scaffold in Drug Discovery

The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This structural motif is particularly prominent in the development of centrally acting agents, including opioid analgesics and modulators of monoamine transporters.[1][2] The substitution pattern on both the phenyl ring and the piperidine nitrogen plays a crucial role in determining the pharmacological activity and selectivity of these compounds. The introduction of a trifluoromethoxy (-OCF3) group at the 4-position of the phenyl ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

The hydrochloride salt form of 4-(4-(Trifluoromethoxy)phenyl)piperidine enhances its aqueous solubility, making it amenable to in vitro biological screening.[3] Despite the clear rationale for its synthesis and potential biological interest, dedicated studies on the in vitro effects of this specific molecule have not been reported in the accessible scientific literature.

Current State of Knowledge: A Void in the Data

A thorough and systematic search of prominent scientific databases and chemical information repositories has yielded no specific data on the in vitro effects of this compound. While chemical suppliers list the compound and provide basic information such as its chemical formula (C12H15ClF3NO) and methods for its synthesis, there is a complete absence of published reports on its biological activity.[4][5]

This lack of information prevents a detailed discussion of its mechanism of action, target engagement, or potential therapeutic applications based on direct experimental evidence.

In Silico and Analog-Based Postulations for Future Investigation

In the absence of direct experimental data, we can extrapolate potential biological targets and activities for this compound based on the known pharmacology of structurally similar compounds. These postulations should be viewed as hypotheses to guide future experimental work, not as established facts.

Potential Interaction with Monoamine Transporters

The 4-phenylpiperidine core is a common feature in ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7][8] The nature of the substituents on the phenyl ring and the piperidine nitrogen dictates the affinity and selectivity for these transporters.

  • Dopamine Transporter (DAT): Many 4-phenylpiperidine derivatives exhibit high affinity for DAT.[6][7][9][10] The trifluoromethoxy substituent could influence binding to the DAT active site.[11]

  • Serotonin Transporter (SERT): Similarly, SERT is a plausible target.[12][13][14] The specific substitution pattern would determine its potential as a SERT inhibitor or substrate.

Proposed Experimental Workflow: A primary screening of this compound should involve competitive radioligand binding assays against DAT, SERT, and NET to determine its binding affinity (Ki). Subsequent functional assays, such as neurotransmitter uptake inhibition assays in synaptosomes or cell lines expressing the transporters, would be crucial to determine its potency (IC50) and efficacy (agonist, antagonist, or substrate-like activity).

Caption: Proposed workflow for evaluating monoamine transporter activity.

Potential Activity at Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) subtype, are another prominent target for phenylpiperidine-containing ligands.[15][16] These receptors are involved in a wide range of cellular functions and are implicated in various neurological and psychiatric disorders.

Proposed Experimental Workflow: The affinity of this compound for sigma-1 and sigma-2 receptors should be determined using radioligand binding assays.[16] Functional assays for sigma-1 receptors are more complex, but methods to assess agonist or antagonist properties, such as modulation of ion channel function or cellular signaling pathways, could be employed.[17]

G compound 4-(4-(Trifluoromethoxy)phenyl)piperidine HCl hypothesis Hypothesis: Sigma Receptor Ligand compound->hypothesis binding_assay Radioligand Binding Assays hypothesis->binding_assay functional_assay Functional Assays hypothesis->functional_assay targets Sigma-1 & Sigma-2 Receptors binding_assay->targets affinity Determine Binding Affinity (Ki) targets->affinity activity Determine Agonist/Antagonist Profile functional_assay->activity

Caption: Workflow for investigating sigma receptor interactions.

Detailed Methodologies for Proposed In Vitro Assays

To facilitate the future investigation of this compound, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding inhibitor, or the test compound at various concentrations.

  • Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, serotonin, or norepinephrine into synaptosomes.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, frontal cortex for norepinephrine) of rodents.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compound solutions.

  • Uptake buffer (e.g., Krebs-Ringer buffer).

  • Inhibitors for non-specific uptake (e.g., for dopamine uptake, inhibitors of SERT and NET).

Procedure:

  • Pre-incubate the synaptosomal preparations with various concentrations of the test compound or vehicle.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C to allow for uptake.

  • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

Conclusion and Future Directions

The compound this compound represents a chemical entity with potential for biological activity, given its structural relationship to known pharmacologically active molecules. However, the current lack of any published in vitro data makes it impossible to define its pharmacological profile. The immediate and necessary next step is the systematic in vitro characterization of this compound.

We strongly recommend a tiered screening approach, beginning with binding assays for high-probability targets such as monoamine transporters and sigma receptors. Positive hits in these initial screens should be followed by functional assays to elucidate the nature of the interaction (e.g., agonist, antagonist, inhibitor). A broader secondary screening against a panel of common CNS receptors and enzymes would also be valuable to assess its selectivity. The data generated from these studies will be pivotal in determining whether this compound holds promise for further drug development efforts.

References

Note: As no direct scientific literature on the in vitro effects of the topic compound was found, the reference list is based on literature concerning structurally related compounds and general pharmacological principles.

  • Lutfullah, G., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia and Pain Medicine, 7(2), e42127. [Link]

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  • Davies, H. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 41(22), 4289-4302. [Link]

  • Zou, L., et al. (2021). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 11(10), 3144-3161. [Link]

  • Eriksen, J., et al. (2009). Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl). Biochemistry, 48(48), 11487-11497. [Link]

  • Stepanov, V., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [Link]

  • Lever, J. R., et al. (2004). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 54(1), 58-61. [Link]

  • Sorkin, A., & Navaroli, D. M. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1141151. [Link]

  • Prekupec, S., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia and Pain Medicine, 7(2), e42127. [Link]

  • Abe, T., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(17), 4147-4157. [Link]

  • Ha, D. S., et al. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 8(9), 999-1022. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS Chemical Neuroscience, 6(8), 1414-1423. [Link]

  • Chen, Y. L., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(22), 5431. [Link]

  • Yang, D., et al. (2022). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. bioRxiv. [Link]

  • Traynelis, S. F., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(14), 2699-2709. [Link]

  • Abate, C., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1120-1138. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Dutta, A. K., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(19), 3778-3786. [Link]

  • Kılıç, M., et al. (2022). Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. RSC Advances, 12(31), 20096-20111. [Link]

  • Foley, B. M., et al. (2014). Binding-induced fluorescence of serotonin transporter ligands: a spectroscopic and structural study of 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP(+)) and APP(+) analogues. Biochemistry, 53(16), 2639-2649. [Link]

  • Berardi, F., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 55(23), 10538-10550. [Link]

  • Kumar, A., et al. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(1), 160-165. [Link]

  • Sorkin, A., & Navaroli, D. M. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1141151. [Link]

  • Manepalli, S., et al. (1987). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Neuropharmacology, 26(12), 1751-1758. [Link]

  • Demir-Ozkay, U., et al. (2019). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. FABAD Journal of Pharmaceutical Sciences, 44(2), 101-112. [Link]

Sources

An In-depth Technical Guide to the Preliminary Screening of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the preliminary screening of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, a research chemical with potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. It offers a structured approach to assessing the compound's physicochemical properties, synthesis, potential biological activities, and safety profile.

Introduction

The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, particularly those targeting the central nervous system (CNS). The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl ring is a strategic modification intended to enhance key drug-like properties. The trifluoromethoxy group is known to increase lipophilicity, which can improve blood-brain barrier penetration, and enhance metabolic stability by blocking potential sites of oxidative metabolism. These attributes make this compound an intriguing candidate for investigation as a modulator of CNS targets.

This guide will delineate a logical workflow for the initial characterization and screening of this compound, providing detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's fundamental properties is the cornerstone of any screening cascade.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1004618-85-2[1][2][3]
Molecular Formula C₁₂H₁₅ClF₃NO[1]
Molecular Weight 281.7 g/mol [4]
Appearance White to off-white solid[2]
Storage Room temperature, under inert atmosphere
Synthesis Protocol

The following is a representative synthesis for this compound, adapted from established methods for similar compounds.[2] The causality behind this synthetic route lies in the use of a common protecting group strategy to enable selective modification of the piperidine nitrogen.

Experimental Workflow: Synthesis

A 1-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine B Dissolve in Methanol A->B C Add Saturated HCl/Methanol Solution B->C D Stir at Room Temperature (3 hours) C->D E Remove Solvent (Reduced Pressure) D->E F Wash Residue with Ether E->F G This compound (White Solid) F->G A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E A Culture Cells Expressing Target GPCR B Incubate Cells with Test Compound A->B C Stimulate with Agonist (for antagonist testing) B->C D Lyse Cells and Measure Intracellular cAMP C->D E Data Analysis (EC50 or IC50 determination) D->E

Sources

An In-Depth Technical Guide to the Potential Pharmacological Targets of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Piperidine Scaffold

The compound 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride belongs to a chemical class—substituted piperidines—that is exceptionally rich in pharmacologically active agents, particularly those targeting the central nervous system (CNS). The piperidine ring serves as a versatile scaffold, capable of orienting functional groups in three-dimensional space to achieve high-affinity interactions with a variety of biological macromolecules. The presence of a 4-phenyl substitution is a common feature in many CNS-active compounds, while the trifluoromethoxy (-OCF3) group is a bioisostere of a methoxy group, but with significantly altered electronic properties and increased lipophilicity. This modification can enhance metabolic stability and brain penetration, making it an attractive moiety in modern drug design.

Given the structural precedents, a systematic investigation into the pharmacological targets of this compound is warranted. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the most probable molecular targets of this compound. We will delve into the rationale behind selecting these target classes, provide detailed, field-proven experimental protocols for their validation, and offer insights into the interpretation of potential findings. Our approach is grounded in a logical progression from broad, structure-based hypotheses to specific, empirical validation.

Part 1: Initial Target Prioritization - A Multi-pronged Approach

The initial phase of target identification for a novel compound like this compound should be guided by a combination of computational prediction and analysis of structure-activity relationships (SAR) from existing literature.

In Silico Target Prediction: Casting a Wide Net

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential protein targets.[1][2] These "in silico" techniques leverage vast databases of known drug-target interactions to predict the bioactivity of a novel molecule.[3]

  • Rationale: By comparing the structural and physicochemical properties of this compound to a library of compounds with known biological activities, these algorithms can identify potential targets with a certain probability score.[4][5] This approach is cost-effective and can rapidly generate a list of candidate targets for further investigation.[6]

  • Workflow:

    • Ligand-Based Approaches: Utilize chemical similarity searching, pharmacophore modeling, and machine learning algorithms to compare the topic compound against databases like ChEMBL.[4][7] This can identify proteins that are known to bind molecules with similar structural features.

    • Structure-Based Approaches: If crystal structures of potential targets are available, molecular docking simulations can be performed to predict the binding affinity and pose of the compound in the active site.

The output of these in silico methods should be a ranked list of potential targets. Based on the recurring presence of the 4-phenylpiperidine scaffold in CNS-active agents, we can anticipate that the following target classes will feature prominently in these predictions.

Structure-Activity Relationship (SAR) Analysis: Learning from Precedent

The 4-phenylpiperidine core is a well-established pharmacophore for several important classes of CNS targets.[8] A review of the medicinal chemistry literature provides a strong basis for prioritizing the following protein families.

Part 2: High-Priority Target Class 1: Sigma Receptors (σ1 and σ2)

Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface.[9][10] The sigma-1 receptor (σ1R) is particularly implicated in a range of neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases, making it a highly attractive drug target.[11]

  • Rationale for Investigation: The piperidine scaffold is a cornerstone of many high-affinity sigma receptor ligands.[1][12][13] The lipophilic nature of the trifluoromethoxyphenyl group could further enhance binding to the hydrophobic regions within the sigma receptor binding sites.

Experimental Validation: A Step-by-Step Protocol

This initial experiment aims to determine if the compound binds to sigma receptors and to quantify its affinity (Ki).[10][14]

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 and sigma-2 receptors.

  • Methodology: Competitive radioligand binding assay.[15][16]

    • Preparation of Membranes: Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig liver for σ1R or rat liver for σ2R.[15]

    • Assay Components:

      • For σ1R: Use [³H]-(+)-pentazocine as the radioligand.

      • For σ2R: Use [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand in the presence of a high concentration of (+)-pentazocine to block the σ1R sites.

      • Test Compound: A range of concentrations of this compound.

      • Positive Control: Haloperidol or another known high-affinity sigma receptor ligand.

    • Incubation: Incubate the membranes, radioligand, and test compound until equilibrium is reached.

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

Parameter Description Interpretation
Ki (nM) Inhibition constantA lower Ki value indicates higher binding affinity.

Determining whether the compound activates (agonist) or blocks (antagonist) the receptor is a critical next step. For sigma receptors, functional assays can be based on their role in cell signaling and viability.[13][17]

  • Objective: To classify the functional activity of the compound at sigma receptors.

  • Methodology 1: Neurite Outgrowth Assay (for σ1R):

    • Cell Culture: Use a neuronal cell line (e.g., PC12 cells) that extends neurites in response to nerve growth factor (NGF).

    • Treatment: Treat the cells with a sub-optimal concentration of NGF in the presence and absence of varying concentrations of the test compound. Known σ1R agonists (e.g., PRE-084) potentiate NGF-induced neurite outgrowth.

    • Analysis: Quantify neurite length and number using microscopy and image analysis software. An increase in neurite outgrowth suggests agonist activity, while a blockade of a known agonist's effect would indicate antagonism.

  • Methodology 2: Cell Viability Assay (for σ2R):

    • Rationale: Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cell lines.[13]

    • Cell Culture: Use a cancer cell line with high σ2R expression (e.g., MDA-MB-435).

    • Treatment: Treat the cells with the test compound and a known σ2R agonist (e.g., siramesine).

    • Analysis: Measure cell viability using an MTT or similar assay. A decrease in cell viability suggests agonist activity. To test for antagonism, co-incubate the test compound with a known agonist and look for a rescue of cell viability.

Visualizing a Potential Signaling Pathway

Should this compound be identified as a σ1R agonist, it could modulate intracellular calcium signaling, a key function of this receptor.[9][18] The following diagram illustrates this hypothetical pathway.

sigma1_pathway cluster_ER Endoplasmic Reticulum BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active Dissociation ip3r IP3 Receptor ca_release Ca2+ Release (Modulated) ip3r->ca_release s1r_active->ip3r Stabilizes compound 4-(4-(Trifluoromethoxy)phenyl) piperidine hydrochloride (Agonist) compound->s1r_inactive Binds stress Cellular Stress stress->s1r_inactive Induces downstream Downstream Effects (e.g., Neuroprotection) ca_release->downstream

Caption: Hypothetical σ1R Agonist Signaling Pathway.

Part 3: High-Priority Target Class 2: Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters (MATs) are critical regulators of neurotransmission, responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.[12][19][20] They are the primary targets for many antidepressants and psychostimulants.

  • Rationale for Investigation: The 4-phenylpiperidine structure is a classic pharmacophore for MAT inhibitors. For instance, it forms the core of potent dopamine reuptake inhibitors. The trifluoromethoxy substituent could modulate the affinity and selectivity for the different transporter subtypes.

Experimental Validation: A Step-by-Step Protocol

Similar to the sigma receptor workflow, the initial step is to determine if the compound binds to the monoamine transporters.

  • Objective: To determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.

  • Methodology: Competitive radioligand binding assays.

    • Preparation of Membranes: Prepare synaptosomes or membrane fractions from specific brain regions: striatum for DAT, brainstem or frontal cortex for SERT, and frontal cortex or hippocampus for NET.[21]

    • Assay Components:

      • For DAT: Use [³H]WIN 35,428 as the radioligand.

      • For SERT: Use [³H]citalopram or [³H]paroxetine as the radioligand.

      • For NET: Use [³H]nisoxetine as the radioligand.

      • Test Compound: A range of concentrations of this compound.

      • Positive Controls: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

    • Procedure: Follow the same incubation, separation, and quantification steps as described in section 2.1.1.

    • Data Analysis: Calculate IC50 and Ki values for each transporter to determine affinity and selectivity.

Transporter Ki (nM) Selectivity Ratio
DAT ValueSERT Ki / DAT Ki
SERT ValueDAT Ki / SERT Ki
NET ValueDAT Ki / NET Ki

A binding event does not necessarily translate to functional inhibition. Therefore, it is crucial to measure the compound's effect on the actual transport of monoamines.

  • Objective: To measure the potency (IC50) of the compound to inhibit dopamine, serotonin, and norepinephrine uptake.

  • Methodology: Synaptosomal Uptake Assay. [22][23]

    • Preparation of Synaptosomes: Isolate fresh synaptosomes from the relevant brain regions as described in 3.1.1.[24]

    • Assay Initiation: Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Uptake Measurement: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantification: Measure the amount of radioactivity accumulated inside the synaptosomes.

    • Data Analysis: Plot the percentage of uptake inhibition against the test compound concentration to determine the IC50 for each transporter.

Part 4: Investigating Off-Target Effects: Cytochrome P450 Inhibition

While not a therapeutic target, understanding a compound's interaction with Cytochrome P450 (CYP450) enzymes is critical for drug development.[25][26] These enzymes are central to drug metabolism, and their inhibition can lead to dangerous drug-drug interactions.[27][28]

  • Rationale for Investigation: A structurally related compound, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, has been reported to inhibit CYP1A2 and CYP2D6. The trifluoromethoxy group can be a site of metabolism or can influence binding to CYP enzymes.

Experimental Validation: A Step-by-Step Protocol
  • Objective: To determine the IC50 of the compound for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology: Fluorescent Probe-Based Assay.

    • System: Use human liver microsomes or recombinant human CYP enzymes.

    • Assay Components:

      • Enzyme Source: Microsomes or recombinant CYP.

      • Substrate: A specific fluorescent probe substrate for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2).

      • Cofactor: NADPH to initiate the enzymatic reaction.

      • Test Compound: A range of concentrations of this compound.

      • Positive Control: A known potent inhibitor for each isoform (e.g., ketoconazole for CYP3A4).

    • Procedure: Pre-incubate the enzyme, test compound, and buffer. Initiate the reaction by adding the substrate and NADPH.

    • Measurement: Monitor the formation of the fluorescent metabolite over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Part 5: Integrated Target Validation Workflow

The following diagram outlines a logical workflow for progressing from initial hypotheses to validated pharmacological targets.

target_validation_workflow in_silico In Silico Screening (Target Prediction) hypothesis Generate Target Hypotheses (σ Receptors, MATs, etc.) in_silico->hypothesis sar_analysis SAR Analysis (Literature Review) sar_analysis->hypothesis binding_assay Primary Screen: Radioligand Binding Assays (Determine Ki) hypothesis->binding_assay cyp_assay Safety Screen: CYP450 Inhibition (Determine IC50) hypothesis->cyp_assay functional_assay Secondary Screen: Functional Assays (Determine IC50, Agonist/Antagonist) binding_assay->functional_assay If Ki < 1µM validated_target Validated Target(s) & Lead Optimization functional_assay->validated_target ddi_risk Drug-Drug Interaction Risk Assessment cyp_assay->ddi_risk

Caption: Integrated Workflow for Pharmacological Target Validation.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the pharmacological profile of this compound. Based on strong structural precedents, the primary hypotheses center on sigma receptors and monoamine transporters. The provided protocols for binding and functional assays represent the gold standard for validating these interactions. Concurrently, assessing the potential for CYP450 inhibition is a mandatory step for evaluating the compound's drug-like properties. By following this logical, evidence-based pathway, researchers can efficiently and accurately characterize the therapeutic potential and liabilities of this promising chemical entity.

References

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Methodological & Application

Application Notes and Protocols for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental investigation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (TFMPP-HCl). While specific pharmacological data for this compound is not extensively published, its structural characteristics—a 4-phenylpiperidine core with a trifluoromethoxy substitution—strongly suggest its potential as a modulator of monoamine neurotransmitter systems. This guide presents a hypothesized mechanism of action centered on the inhibition of monoamine transporters and offers comprehensive, step-by-step protocols for its characterization, including in vitro binding and functional assays, and in vivo behavioral models.

Introduction and Scientific Rationale

This compound is a synthetic compound featuring a 4-phenylpiperidine scaffold, a privileged structure in neuropharmacology known to interact with a variety of central nervous system targets.[1] The key distinguishing feature is the trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring. This functional group is of significant interest in medicinal chemistry as it is known to enhance metabolic stability and lipophilicity, which can improve blood-brain barrier penetration and modulate drug potency.[2][3]

Given the lack of extensive published data on this specific molecule, we propose a research framework based on established structure-activity relationships (SAR) for this chemical class. Phenylpiperidine derivatives are well-documented as ligands for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The nature and position of substituents on the phenyl ring critically influence binding affinity and selectivity for these transporters.[4]

Therefore, it is hypothesized that this compound functions as a monoamine reuptake inhibitor. The primary objective of this guide is to provide robust protocols to test this hypothesis and characterize the compound's neuropharmacological profile.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

We postulate that TFMPP-HCl binds to one or more monoamine transporters (DAT, SERT, NET), inhibiting the reuptake of their respective neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft. This action would lead to an increased concentration and prolonged activity of these neurotransmitters in the synapse, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

The diagram below illustrates this proposed mechanism at a dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) TFMPP TFMPP-HCl TFMPP->DAT Inhibition DA_pre->DAT Reuptake DA_synapse Dopamine DA_pre->DA_synapse DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Transduction Signal Transduction DA_receptor->Signal Transduction

Figure 1: Hypothesized mechanism of TFMPP-HCl at a dopaminergic synapse.

In Vitro Experimental Protocols

The following protocols are designed to determine the binding affinity and functional potency of TFMPP-HCl at human monoamine transporters and to assess its potential for drug-drug interactions via Cytochrome P450 inhibition.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of TFMPP-HCl by measuring its ability to compete with a known radioligand for binding to hDAT, hSERT, and hNET.[6][7]

Objective: To determine the Kᵢ of TFMPP-HCl for hDAT, hSERT, and hNET.

Materials:

  • Cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).

  • Non-specific binding inhibitors: 10 µM Benztropine (for hDAT), 10 µM Fluoxetine (for hSERT), 10 µM Desipramine (for hNET).

  • TFMPP-HCl stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of TFMPP-HCl (e.g., from 1 pM to 100 µM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific inhibitor).

  • Reaction Mixture: To each well, add:

    • 50 µL of Binding Buffer.

    • 50 µL of diluted TFMPP-HCl or control solution.

    • 50 µL of radioligand at a concentration near its Kₑ (e.g., ~1-2 nM).

    • 50 µL of membrane preparation (5-20 µg protein/well).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the transporter, to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of TFMPP-HCl. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, TFMPP-HCl) B Add Reagents to 96-well Plate (Buffer, Compound, Radioligand, Membranes) A->B C Incubate to Equilibrium (e.g., 60 min at RT) B->C D Rapid Filtration (Cell Harvester) C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki Calculation) E->F

Figure 2: Workflow for Radioligand Binding Assay.
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of TFMPP-HCl to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.[4][8]

Objective: To determine the IC₅₀ of TFMPP-HCl for inhibiting dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Freshly prepared synaptosomes from rodent brain regions (striatum for DAT, hippocampus/cortex for SERT/NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

  • TFMPP-HCl stock solution and serial dilutions.

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM Benztropine for DAT).

Procedure:

  • Pre-incubation: Aliquot synaptosomes into tubes containing KRHB and varying concentrations of TFMPP-HCl. Pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., final concentration 10 nM) to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be kept on ice to determine non-specific uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB.

  • Quantification & Analysis: Measure the radioactivity on the filters via scintillation counting. Calculate the percent inhibition of specific uptake at each TFMPP-HCl concentration and determine the IC₅₀ value by non-linear regression.

Protocol 3: In Vitro CYP2D6 Inhibition Assay

Preliminary information on similar compounds suggests potential interaction with cytochrome P450 enzymes. This protocol assesses the inhibitory potential of TFMPP-HCl on CYP2D6, a key enzyme in drug metabolism.[9][10]

Objective: To determine the IC₅₀ of TFMPP-HCl for CYP2D6 activity.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6).

  • CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Known CYP2D6 inhibitor as a positive control (e.g., Quinidine).

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation Setup: In a microplate, combine buffer, HLM or rhCYP2D6, and varying concentrations of TFMPP-HCl. Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Add the CYP2D6 substrate and start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the substrate's metabolite (e.g., Dextrorphan from Dextromethorphan).

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each TFMPP-HCl concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.

Parameter TFMPP-HCl (Expected Data) Reference Compound (Example)
hDAT Kᵢ (nM) To be determinedCocaine (~250 nM)
hSERT Kᵢ (nM) To be determinedFluoxetine (~1 nM)
hNET Kᵢ (nM) To be determinedDesipramine (~0.8 nM)
DA Uptake IC₅₀ (nM) To be determinedGBR12909 (~5 nM)
5-HT Uptake IC₅₀ (nM) To be determinedCitalopram (~2 nM)
NE Uptake IC₅₀ (nM) To be determinedAtomoxetine (~5 nM)
CYP2D6 IC₅₀ (µM) To be determinedQuinidine (~0.05 µM)
Table 1: Template for summarizing in vitro pharmacological data for TFMPP-HCl.

In Vivo Experimental Protocols

The following protocols are designed to assess the potential antidepressant-like and psychostimulant effects of TFMPP-HCl in rodents, which are common behavioral readouts for monoamine reuptake inhibitors.

Protocol 4: Mouse Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant-like effect.[11][12]

Objective: To evaluate the potential antidepressant-like effects of TFMPP-HCl.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • TFMPP-HCl dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Positive control: Imipramine (20 mg/kg, i.p.) or Fluoxetine (10 mg/kg, i.p.).

  • Glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer TFMPP-HCl (e.g., 1, 3, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.[13]

  • Recording: Record the entire session with a video camera.

  • Data Analysis: Score the duration of immobility (time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the 6-minute test.

  • Statistical Analysis: Compare the immobility time between the TFMPP-HCl treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Protocol 5: Locomotor Activity Test

This test measures general spontaneous activity and is used to assess the stimulant or sedative properties of a compound. DAT inhibitors typically increase locomotor activity.[14][15]

Objective: To evaluate the effect of TFMPP-HCl on spontaneous locomotor activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old).

  • TFMPP-HCl dissolved in vehicle.

  • Positive control: d-amphetamine (1-2 mg/kg, i.p.).

  • Locomotor activity chambers equipped with infrared beams.

Procedure:

  • Habituation: Place mice individually into the activity chambers and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.

  • Dosing: Remove mice from the chambers, administer TFMPP-HCl (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or positive control, and immediately return them to the chambers.

  • Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect. Calculate the total activity over the entire session.

  • Statistical Analysis: Compare the locomotor activity between treated groups and the vehicle control using a repeated-measures two-way ANOVA (for time course data) or a one-way ANOVA (for total activity data).

A Animal Acclimation & Habituation B Prepare Dosing Solutions (TFMPP-HCl, Vehicle, Positive Control) A->B C Administer Compound (e.g., i.p.) B->C D Behavioral Testing (Forced Swim Test or Locomotor Activity) C->D E Video Recording & Automated Tracking D->E F Data Scoring & Statistical Analysis E->F

Figure 3: General workflow for in vivo behavioral testing.

Safety and Handling

As with any novel research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound represents a promising chemical scaffold for neuropharmacological research. Based on its structural analogy to known monoamine reuptake inhibitors, it is hypothesized to primarily target DAT, SERT, and/or NET. The detailed in vitro and in vivo protocols provided in this guide offer a comprehensive framework for researchers to elucidate its specific mechanism of action, potency, selectivity, and potential therapeutic-like effects. Empirical validation through these established assays is essential to confirm the proposed hypotheses and fully characterize this novel compound for its utility in neuroscience and drug discovery.

References

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application of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride in Modern Drug Discovery

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. This compound emerges as a compound of significant interest, merging two highly valued structural motifs: the piperidine ring and the trifluoromethoxyphenyl group. The piperidine scaffold is a well-established "privileged structure," particularly prevalent in drugs targeting the central nervous system (CNS) due to its ability to adopt specific three-dimensional conformations and engage with biological targets.[1]

The true value of this specific building block, however, is unlocked by the 4-trifluoromethoxy (-OCF3) substituent. This fluorine-containing group is not merely a placeholder; it is a powerful modulator of physicochemical properties.[2][3] Its incorporation into a molecular framework can profoundly enhance metabolic stability, fine-tune lipophilicity for improved membrane permeability, and alter electronic characteristics to optimize target binding.[4][5] This guide serves as a detailed application note for researchers and drug development professionals, elucidating the strategic advantages of this compound and providing robust protocols for its application as a core intermediate in the synthesis of novel therapeutic agents.

Physicochemical Profile and Strategic Advantages

The utility of this compound stems directly from its unique combination of structural features. The hydrochloride salt form ensures improved solubility in aqueous and polar organic media, simplifying handling and reaction setup.

PropertyDataSource
CAS Number 1004618-85-2[6][7]
Molecular Formula C₁₂H₁₅ClF₃NO[7][8]
Molecular Weight 281.7 g/mol [9][10]
Appearance White Solid[6]
Canonical SMILES C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F.Cl[7]

The trifluoromethoxy group, in particular, offers a distinct set of advantages over other common substituents, making it a strategic choice for optimizing drug candidates.

SubstituentHansch-Fujita Lipophilicity Constant (π)Key Properties & Rationale in Drug Design
-OCF₃ (Trifluoromethoxy) +1.04 [5]High Lipophilicity & Metabolic Stability : Significantly enhances membrane permeability. The high strength of C-F bonds makes it highly resistant to oxidative metabolism (e.g., by CYP450 enzymes), prolonging in-vivo half-life.[2][4]
-CF₃ (Trifluoromethyl) +0.88[2]Metabolic Blocker & Lipophilic : Often used to block metabolically labile positions. Strong electron-withdrawing nature can increase binding affinity through unique non-covalent interactions.[2]
-OCH₃ (Methoxy) -0.02Metabolically Vulnerable : Prone to O-demethylation by CYP450 enzymes, often creating a metabolic hotspot. Less lipophilic than its fluorinated counterpart.[2]
-Cl (Chloro) +0.71Lipophilic & Electron-Withdrawing : A common bioisostere for methyl groups, but can be metabolically labile and may introduce reactivity or toxicity concerns.

Core Applications in Synthetic and Medicinal Chemistry

The primary application of this compound is as a foundational building block. The secondary amine of the piperidine ring serves as a versatile chemical handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This compound is an ideal starting point for libraries targeting a wide array of biological systems, especially within neuropharmacology.[7][11][12]

Caption: Synthetic utility of the title compound as a core scaffold.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for the chemical elaboration of this compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the synthesis of a tertiary amine via alkylation of the piperidine nitrogen. This is a fundamental step for introducing side chains that can interact with specific pockets of a biological target.

Rationale: The hydrochloride salt must first be neutralized with a base to generate the free, nucleophilic secondary amine. This amine then displaces a leaving group on an electrophilic alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the suspension. The base neutralizes the HCl salt and serves as the acid scavenger for the HBr generated during the reaction.

  • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the free amine.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Starting Material & Base in DMF B 2. Stir for Deprotonation A->B C 3. Add Alkyl Halide B->C D 4. Heat and Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with EtOAc E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify via Chromatography G->H I Final Product H->I

Caption: Experimental workflow for N-Alkylation protocol.

Protocol 2: General Procedure for N-Acylation (Amide Formation)

This protocol outlines the formation of an amide bond, a key structural feature in many pharmaceuticals due to its stability and hydrogen bonding capabilities.

Rationale: Amide bonds are typically formed by reacting an amine with an activated carboxylic acid derivative. Using an acyl chloride is direct but can be harsh. A more common and milder method involves using a peptide coupling agent (like HATU) to activate a carboxylic acid in situ, which then reacts with the amine.

Materials:

  • This compound

  • Carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution for 10 minutes to allow for the formation of the activated ester intermediate.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 10 minutes. DIPEA is a non-nucleophilic base used to free the amine and neutralize acids.

  • Transfer the amine solution to the activated ester solution via cannula or syringe.

  • Stir the reaction at room temperature and monitor by TLC (typically complete in 1-4 hours).

  • Perform an aqueous workup and purification as described in steps 6-10 of Protocol 1.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. The convergence of a privileged piperidine scaffold with the advantageous physicochemical properties of the trifluoromethoxy group provides a powerful starting point for developing novel therapeutics.[1][2] The trifluoromethoxy moiety offers enhanced metabolic stability and lipophilicity, which are critical for improving the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates, particularly those targeting the CNS.[4] The protocols provided herein offer a validated foundation for researchers to leverage this compound's potential, enabling the efficient synthesis of diverse chemical libraries and accelerating the journey from hit identification to lead optimization.

References

  • Molecules. (2025).
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  • BenchChem. (2025).
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  • Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9.
  • PubMed. (2025).
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  • BenchChem. (2025). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
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  • ResearchGate. (2025). (PDF)
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
  • PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)
  • PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.
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Application Note & Protocol: Preparation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the solubilization and preparation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS: 1004618-85-2) for use in cell culture applications. Piperidine derivatives are a significant class of compounds in pharmaceutical research, and understanding their solubility and handling is critical for generating reproducible and reliable data.[1] This guide addresses the unique physicochemical properties of this molecule, specifically the interplay between the water-solubilizing hydrochloride salt and the lipophilic trifluoromethoxy group.[2][3] We present a primary protocol for creating a high-concentration stock solution in dimethyl sulfoxide (DMSO) and a secondary protocol for its dilution into aqueous cell culture media, alongside a comprehensive troubleshooting guide.

Introduction: The Challenge of Solubilization

This compound is a compound of interest in drug discovery, incorporating two key structural features that influence its solubility. The piperidine nitrogen, protonated as a hydrochloride salt, is intended to enhance aqueous solubility.[4] Conversely, the trifluoromethoxy (-OCF₃) group is a strongly lipophilic substituent used to increase metabolic stability and cell membrane permeability.[2][3] This duality can create challenges; while the salt form aids dissolution in polar solvents, the overall hydrophobicity of the molecule can lead to precipitation when diluted into the aqueous, neutral pH environment of cell culture media.

Proper preparation of a stable, sterile, high-concentration stock solution is the cornerstone of accurate in vitro screening.[5] It allows for minimal volume addition to cell cultures, thereby reducing potential solvent-induced artifacts. This guide provides a validated, step-by-step methodology to ensure the compound remains in solution, ensuring accurate dosing and data integrity.

Physicochemical Properties & Compound Handling

A thorough understanding of the compound's properties is essential for effective protocol design.

PropertyValue / InformationSource(s)
Chemical Name This compound[6][7][8]
CAS Number 1004618-85-2[6][7][8][9][10]
Molecular Formula C₁₂H₁₅ClF₃NO[6][9]
Molecular Weight 281.70 g/mol [6][7]
Storage (Powder) Store at room temperature in an inert atmosphere.[6][8]
Key Structural Features Piperidine Hydrochloride: Basic nitrogen protonated to form a salt, generally increasing aqueous solubility.[4] Trifluoromethoxy Group: Highly lipophilic and metabolically stable substituent.[2][11]N/A

Core Protocol: Stock and Working Solution Preparation

This protocol is divided into two essential stages: the preparation of a concentrated primary stock solution and its subsequent dilution to final working concentrations for cell-based assays.

Materials & Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, pyrogen-free deionized water or phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Class II biological safety cabinet

  • 0.22 µm sterile syringe filter (optional, for non-DMSO solvents)

Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO

The use of an organic solvent is necessary due to the compound's lipophilic nature. DMSO is the most common and recommended solvent for creating high-concentration stock solutions for cell-based screening.[5]

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 281.7 g/mol × 1000 mg/g = 2.817 mg

  • Weighing: In a biological safety cabinet, accurately weigh out the calculated mass (e.g., 2.817 mg) of the powdered compound and place it into a sterile microcentrifuge tube.

    • Scientist's Note: Weighing slightly more (e.g., 3.0 mg) and adjusting the solvent volume accordingly is often more practical than attempting to weigh an exact small mass.

  • Dissolution: Add the calculated volume of sterile, cell culture-grade DMSO to the tube (e.g., 1.065 mL for 3.0 mg to make a 10 mM solution).

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow, but avoid excessive heating.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol II: Preparation of Working Solutions in Cell Culture Medium

Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate, an effect known as "solvent shock". A stepwise or serial dilution is critical to prevent this.

  • Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath. Working with cold media can decrease compound solubility.

  • Intermediate Dilution (Optional but Recommended): For very high final concentrations, first dilute the 10 mM stock into a smaller volume of pre-warmed medium. For example, add 2 µL of 10 mM stock to 98 µL of medium to create a 200 µM intermediate solution.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube. This ensures rapid and even dispersion.

  • Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Most cell lines can tolerate 0.5% DMSO, but it is best practice to keep it below 0.1% if possible.[12][13][14] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[13]

Example Dilution Table (from 10 mM Stock)
Desired Final ConcentrationVolume of 10 mM Stock to Add to 10 mL MediumFinal DMSO Concentration
100 µM100 µL1.0% (Potentially toxic)
10 µM10 µL0.1% (Generally safe)
1 µM1 µL0.01% (Safe)
100 nM0.1 µL (Requires serial dilution)0.001% (Safe)

Experimental Workflow Visualization

The following diagram illustrates the complete process from receiving the powdered compound to its application in a cell culture plate.

G cluster_0 Protocol I: Stock Solution Preparation cluster_1 Protocol II: Working Solution Preparation cluster_2 Application Compound Weigh Compound Powder (e.g., 2.82 mg) DMSO Add Sterile DMSO (e.g., 1 mL) Compound->DMSO Vortex Vortex / Sonicate Until Dissolved DMSO->Vortex Stock 10 mM Primary Stock Vortex->Stock Aliquot Aliquot & Store (-20°C / -80°C) Stock->Aliquot Dilute Add Stock Dropwise to Medium while Mixing Aliquot->Dilute Use one aliquot per experiment WarmMedia Pre-warm Cell Culture Medium (37°C) WarmMedia->Dilute FinalSol Final Working Solution (e.g., 10 µM in <0.1% DMSO) Dilute->FinalSol CellPlate Treat Cells in Culture Plate FinalSol->CellPlate Incubate Incubate & Analyze CellPlate->Incubate

Caption: Workflow for preparing this compound.

Best Practices & Troubleshooting

Even with a robust protocol, issues can arise. This section provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Powder does not dissolve in DMSO. Insufficient mixing or low temperature.Continue vortexing. Use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) may help but use with caution to avoid degradation.
Precipitate forms in stock solution during storage. Supersaturated solution or storage temperature is too low.If stability permits, store the DMSO stock at room temperature. Otherwise, prepare a lower concentration stock solution (e.g., 5 mM or 1 mM). Always prepare fresh solutions if precipitation is a recurring issue.
Precipitate forms immediately upon dilution in media ("crashing out"). Solvent Shock: The compound is not soluble in the aqueous medium at that concentration.High Final Concentration: The desired concentration exceeds the aqueous solubility limit.Perform a serial dilution: dilute the stock in a small volume of medium first, then add that to the final volume.Add the stock solution very slowly or dropwise to the medium while it is being vortexed.Reduce the final desired concentration of the compound.
Precipitate or turbidity appears over time in the incubator. Compound Instability: The compound may be degrading over time at 37°C.Media Evaporation: Evaporation can increase the compound's concentration beyond its solubility limit.Interaction with Media Components: The compound may interact with salts or proteins in the media.Reduce the final concentration. Ensure proper humidification of the incubator to prevent evaporation.Consider using serum-free media for a short duration if interactions with serum proteins are suspected, but be aware this can sometimes worsen precipitation for other compounds.

Safety Precautions

  • Always handle this compound powder in a chemical fume hood or a biological safety cabinet to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this specific compound for detailed handling and disposal information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Handle with care and change gloves immediately if contaminated.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Retrieved January 20, 2026, from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Emmace. Retrieved January 20, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-[4-(trifluoromethoxy)phenyl]piperidine hydrochloride. (n.d.). Chemspace. Retrieved January 20, 2026, from [Link]

  • Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved January 20, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved January 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin. Retrieved January 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Practical High-Throughput Experimentation for Chemists. (2017). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved January 20, 2026, from [Link]

  • High-throughput RT-PCR for small-molecule screening assays. (2011). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Characterization

The compound 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride presents a compelling case for in vivo investigation. Its chemical architecture, featuring a piperidine scaffold, is a well-established pharmacophore in numerous centrally acting therapeutic agents.[1] The presence of a trifluoromethoxy (-OCF3) group is particularly noteworthy; this moiety is known to enhance metabolic stability, increase lipophilicity, and improve permeability across the blood-brain barrier.[2][3][4][5] These properties are highly desirable in the design of new drug candidates.[6] While the specific biological target of this compound is yet to be elucidated, preliminary data on structurally related compounds suggest potential modulation of neurotransmitter systems and interaction with metabolic enzymes like cytochrome P450.[7]

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound. The experimental design is structured as a tiered approach, commencing with foundational safety and pharmacokinetic assessments, followed by a broad-based efficacy screening in relevant animal models of central nervous system (CNS) disorders. This strategy is designed to systematically elucidate the compound's pharmacological profile and therapeutic potential. The protocols herein are grounded in established principles of preclinical research to ensure the generation of robust and reproducible data.[8][9][10]

Phase 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is designed to establish the fundamental safety and pharmacokinetic profile of the compound. This data is crucial for designing subsequent efficacy studies and for providing an early indication of the compound's drug-like properties.

Maximum Tolerated Dose (MTD) and Acute Toxicity

Rationale: The MTD study is a critical first step to determine the dose range for subsequent in vivo experiments. It identifies the highest dose that does not cause unacceptable toxicity, ensuring animal welfare and the scientific validity of later studies.[11]

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is important to identify potential sex-specific differences in toxicity.

  • Study Groups:

    • Group 1: Vehicle control (e.g., 0.9% saline with 5% DMSO).

    • Groups 2-6: Escalating single doses of this compound (e.g., 1, 10, 30, 100, 300 mg/kg) administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Procedure:

    • Acclimatize animals for at least 7 days before the study.

    • Administer a single dose of the compound or vehicle.

    • Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, grooming, and any signs of distress.

    • Measure body weight daily.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

In Vivo Safety Pharmacology Core Battery

Rationale: In compliance with ICH S7A and S7B guidelines, a core battery of safety pharmacology studies is essential to assess the potential adverse effects on vital organ systems prior to human administration.[12][13][14][15]

Protocol:

  • Central Nervous System (CNS) Assessment:

    • Method: Modified Irwin test in rats.[12][13]

    • Procedure: Administer vehicle and three dose levels of the compound (e.g., low, medium, and high doses based on MTD findings). Observe and score a range of behavioral and physiological parameters at multiple time points.

  • Cardiovascular System Assessment:

    • Method: Conscious telemetered dog or non-rodent model.[15][16]

    • Procedure: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters before and after compound administration.

  • Respiratory System Assessment:

    • Method: Whole-body plethysmography in rats.[13]

    • Procedure: Measure respiratory rate, tidal volume, and minute volume at baseline and after administration of the compound.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to drug development.[17] A preliminary PK study will determine key parameters like bioavailability, clearance, and half-life, which are essential for designing effective dosing regimens in efficacy studies.[18][19]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Study Groups:

    • Group 1: Intravenous (IV) bolus administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.

  • Procedure:

    • Administer the compound via the specified route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Phase 2: Efficacy Screening in CNS Models

Rationale: Based on the structural alerts of the compound, a broad screening in well-validated animal models of CNS disorders is warranted.[20][21][22][23] The selection of models should be guided by the potential for the compound to modulate neurotransmitter systems.

Assessment of Antipsychotic Potential

Rationale: The piperidine moiety is present in several antipsychotic drugs. Therefore, evaluating the compound's ability to modulate dopamine-mediated behaviors is a logical starting point.[24]

Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer vehicle or this compound at three dose levels.

    • After a pre-treatment period, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.

    • Immediately place mice in an open-field arena and record locomotor activity for 60 minutes.

  • Data Analysis: Compare the total distance traveled between the compound-treated groups and the vehicle-treated group.

Evaluation of Analgesic Activity

Rationale: Some piperidine derivatives exhibit analgesic properties, potentially through interaction with opioid receptors or other pain-modulating pathways.[25][26]

Protocol: Hot Plate Test in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Measure baseline pain sensitivity by placing each rat on a hot plate (e.g., 55°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping).

    • Administer vehicle or the test compound.

    • Re-measure the hot plate latency at various time points post-dosing.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each group.

Assessment of Anxiolytic/Antidepressant-like Effects

Rationale: Modulation of neurotransmitter systems can also impact anxiety and depression-related behaviors.

Protocol: Elevated Plus Maze (EPM) in Mice

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • Administer vehicle or the test compound.

    • After the pre-treatment period, place each mouse in the center of the EPM and allow it to explore for 5 minutes.

    • Record the time spent in the open and closed arms of the maze.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Visualization of Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Efficacy Screening cluster_decision Decision and Further Steps P1_Start Start In Vivo Evaluation MTD Maximum Tolerated Dose (MTD) P1_Start->MTD Determine Dose Range Safety_Pharm Safety Pharmacology Core Battery MTD->Safety_Pharm Inform Dose Selection PK Pharmacokinetic (PK) Profiling MTD->PK Inform Dose Selection Efficacy_Start Initiate Efficacy Studies PK->Efficacy_Start Guide Dosing Regimen Antipsychotic Antipsychotic Models (e.g., Amphetamine Hyperlocomotion) Efficacy_Start->Antipsychotic Analgesic Analgesic Models (e.g., Hot Plate Test) Efficacy_Start->Analgesic Anxiolytic Anxiolytic/Antidepressant Models (e.g., Elevated Plus Maze) Efficacy_Start->Anxiolytic Decision Go/No-Go Decision Further Mechanistic Studies Antipsychotic->Decision Analgesic->Decision Anxiolytic->Decision

Caption: Tiered in vivo experimental workflow for this compound.

Data Interpretation and Next Steps

The outcomes of these initial in vivo studies will provide a comprehensive preliminary profile of this compound. Positive results in any of the efficacy models would warrant further investigation, including:

  • Dose-response studies to establish the potency of the compound.

  • Chronic dosing studies to assess long-term efficacy and safety.

  • Mechanism of action studies to identify the specific biological target(s), which may involve ex vivo receptor binding assays or in vivo microdialysis.

Conversely, significant findings in the safety pharmacology or toxicology studies would necessitate a careful risk-benefit assessment before proceeding with further development. This structured approach ensures a data-driven progression of the compound through the preclinical pipeline, maximizing the potential for success while adhering to the highest standards of scientific and ethical conduct.

References

  • Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Retrieved from [Link]

  • Sarna, J. R. (2014). Animal models of CNS disorders. Methods in Molecular Biology, 1180, 3-12.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 458-471.
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  • Cyagen. (n.d.). Neurological Disease Mouse Models for Targeted Research. Retrieved from [Link]

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  • Al-Ghorbani, M., El-Gazzar, M. G., El-Gazzar, M. G., & El-Gazzar, M. G. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 936–945.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 75, 53-62.
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  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 71.
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Application Note & Protocols: A Framework for the Pharmacological Characterization of Novel Phenylpiperidine Analogs Using 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Novel analogs, such as 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, represent promising candidates for drug discovery campaigns. However, the initial pharmacological characterization of such new chemical entities requires a systematic and hypothesis-driven approach. This document provides a comprehensive framework for researchers, outlining detailed protocols for the primary binding and functional characterization of this compound class. We will use the Sigma-1 receptor (S1R), a common target for phenylpiperidine ligands, as a primary hypothetical target to illustrate the workflow. The methodologies described herein are designed to first establish binding affinity and then elucidate the functional consequences of that interaction (i.e., agonism vs. antagonism), providing a foundational dataset for any drug development program.

Introduction: The Phenylpiperidine Scaffold and the Sigma-1 Receptor

This compound is a synthetic compound featuring the 4-phenylpiperidine core. While specific biological data for this exact molecule is not extensively published, its structural similarity to a multitude of known neuropharmacological agents strongly suggests potential activity at central nervous system (CNS) targets.

The Sigma-1 receptor (S1R) is a particularly relevant target for this structural class.[1] S1R is not a classical receptor but a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2] It modulates a wide array of signaling pathways and client proteins, including ion channels and G-protein coupled receptors, and is implicated in conditions such as neuropathic pain, depression, and neurodegenerative diseases.[2][3][4]

Therefore, this guide presents a logical, multi-step workflow to characterize a novel phenylpiperidine compound, using this compound as the test article and S1R as the primary hypothesized target.

Compound Information

PropertyValue
Full Chemical Name This compound
CAS Number 1004618-85-2[5][6][7][8]
Molecular Formula C₁₂H₁₅ClF₃NO[5][6][7]
Molecular Weight 281.7 g/mol [5][9]
Structure (Structure available from public databases)

Prerequisite: Compound Preparation and Solubility Assessment

Before initiating biological assays, it is critical to ensure the compound is handled correctly and is soluble in the assay buffer. The hydrochloride salt form is intended to enhance aqueous solubility.[10]

Protocol 1: Stock Solution Preparation and Solubility Test

  • Rationale: Inaccurate concentration of the test compound due to poor solubility is a primary source of experimental artifacts. A clear, high-concentration stock solution in a suitable solvent (e.g., DMSO) is the first step. Subsequent dilution into aqueous assay buffer must not result in precipitation.

  • Materials:

    • This compound (Test Compound)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Vortex mixer, microcentrifuge, spectrophotometer

  • Procedure:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Ensure complete dissolution by vortexing.

    • Create a serial dilution of the stock solution in DMSO.

    • Dilute each DMSO concentration 100-fold into the final aqueous Assay Buffer (resulting in a final DMSO concentration of 1%). The highest test concentration should be at least 10-fold higher than the anticipated Ki or EC₅₀.

    • Visually inspect each dilution for any signs of precipitation or cloudiness.

    • For a more quantitative measure, centrifuge the tubes at ~15,000 x g for 15 minutes and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A sharp drop in absorbance compared to the expected linear dilution indicates precipitation.

    • Trustworthiness Check: Always include a vehicle control (e.g., 1% DMSO in Assay Buffer) in all subsequent biological assays to control for solvent effects. The final DMSO concentration should be kept constant across all conditions.

Primary Characterization: Target Engagement & Affinity

The first step in pharmacological profiling is to determine if the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[1]

Workflow for Determining Binding Affinity (Ki)

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane Prepare S1R-rich Membrane Homogenate (e.g., Guinea Pig Liver) Assay_Plate Combine in 96-well Plate: 1. Membrane Prep 2. Radioligand (fixed conc.) 3. Test Compound (variable conc.) Membrane->Assay_Plate Radioligand Prepare [3H]-(+)-pentazocine (Radioligand) Radioligand->Assay_Plate Test_Compound Prepare Serial Dilution of Test Compound Test_Compound->Assay_Plate Incubate Incubate at 37°C for 90-120 min to reach equilibrium Assay_Plate->Incubate Filter Rapidly Filter Plate Contents to separate bound vs. free radioligand Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 (Concentration of test compound that inhibits 50% of specific binding) Count->Calculate Cheng_Prusoff Convert IC50 to Ki using Cheng-Prusoff Equation Calculate->Cheng_Prusoff

Caption: Workflow for S1R Competitive Binding Assay.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

  • Rationale & Causality: This assay measures the ability of the unlabeled Test Compound to compete with a known high-affinity radiolabeled ligand, [³H]-(+)-pentazocine, for binding to S1R.[11][12] The concentration at which the Test Compound displaces 50% of the radioligand (the IC₅₀) is determined. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[13] Haloperidol is used to define non-specific binding, which is the portion of radioactivity that remains bound in the presence of a saturating concentration of an unlabeled drug.[11][14]

  • Materials:

    • Membrane Preparation: Homogenates from guinea pig liver, a rich source of S1R, or membranes from HEK293 cells overexpressing human S1R.[11]

    • Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~30-60 Ci/mmol).

    • Non-specific Agent: Haloperidol.

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 37°C.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter, and scintillation fluid.

  • Procedure:

    • Membrane Preparation: Prepare membrane homogenates according to established protocols.[13] Determine total protein concentration using a standard method (e.g., BCA assay).

    • Assay Setup (in a 96-well plate, final volume 200 µL):

      • Total Binding (TB): Add 100 µL membrane suspension (typically 50-100 µg protein), 50 µL Assay Buffer, and 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, ~10-15 nM).[3][11]

      • Non-Specific Binding (NSB): Add 100 µL membrane suspension, 50 µL Haloperidol (final concentration 10 µM), and 50 µL [³H]-(+)-pentazocine.

      • Competition: Add 100 µL membrane suspension, 50 µL of Test Compound (at various concentrations, typically from 0.1 nM to 10 µM), and 50 µL [³H]-(+)-pentazocine.

    • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[3]

    • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis & Presentation:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Table for Reporting Binding Affinity Data

CompoundTargetRadioligandIC₅₀ (nM)Ki (nM)n
4-(4-(trifluoromethoxy)phenyl)piperidine HClHuman S1R[³H]-(+)-pentazocineValueValue3
Haloperidol (Control)Human S1R[³H]-(+)-pentazocine4.5[3]Value3

Functional Characterization: Agonist or Antagonist?

Demonstrating binding affinity is essential, but it does not reveal the compound's functional effect. S1R is a chaperone, and its activation or inhibition can be measured by observing its influence on downstream cellular processes.[15] One well-established functional role of S1R is the modulation of neurotrophic factor signaling, such as Nerve Growth Factor (NGF)-induced neurite outgrowth in PC-12 cells. S1R agonists typically potentiate this effect, while antagonists block it.[12]

Hypothesized S1R Functional Modulation

cluster_pathway Cellular Signaling Pathway cluster_ligands Pharmacological Intervention NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Signaling Downstream Signaling (e.g., MAPK/ERK) TrkA->Signaling Activates S1R Sigma-1 Receptor (S1R) S1R->Signaling Modulates (+/-) Neurite Neurite Outgrowth Signaling->Neurite Promotes Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Activates Antagonist S1R Antagonist (e.g., Haloperidol) Antagonist->S1R Inhibits

Caption: S1R modulates NGF-TrkA signaling to affect neurite outgrowth.

Protocol 3: NGF-Induced Neurite Outgrowth Assay in PC-12 Cells

  • Rationale & Causality: This cell-based assay provides a phenotypic readout of S1R function. PC-12 cells, when treated with a sub-optimal concentration of NGF, will differentiate and extend neurites. A true S1R agonist will potentiate this effect, leading to longer or more numerous neurites. An S1R antagonist will have no effect on its own but will block the potentiation caused by a known S1R agonist. This self-validating system allows for clear classification of the Test Compound.

  • Materials:

    • PC-12 cell line (e.g., ATCC CRL-1721)

    • Cell culture medium (e.g., F-12K Medium with horse and fetal bovine serum)

    • Collagen-coated cell culture plates

    • Nerve Growth Factor (NGF)

    • Known S1R Agonist (Positive Control): PRE-084

    • Known S1R Antagonist (Control): Haloperidol

    • Test Compound

    • Fixative (e.g., 4% paraformaldehyde) and staining reagents (e.g., Phalloidin for actin)

    • High-content imaging system or fluorescence microscope

  • Procedure:

    • Cell Seeding: Plate PC-12 cells onto collagen-coated 96-well plates at an appropriate density and allow them to adhere overnight.

    • Serum Starvation: Replace the growth medium with low-serum medium (e.g., 1% horse serum) for 2-4 hours before treatment.

    • Treatment: Treat cells with the following conditions:

      • Vehicle Control (low-serum medium + 0.1% DMSO)

      • NGF alone (a sub-maximal concentration, e.g., 25 ng/mL)

      • Agonist Test: NGF + Test Compound (at various concentrations)

      • Antagonist Test: NGF + PRE-084 (e.g., 1 µM) + Test Compound (at various concentrations)

      • Controls: NGF + PRE-084; NGF + Haloperidol

    • Incubation: Incubate plates for 48-72 hours to allow for neurite extension.

    • Fixing & Staining: Gently wash the cells with PBS, fix with 4% paraformaldehyde, and stain with appropriate markers (e.g., fluorescently-labeled phalloidin for F-actin and DAPI for nuclei).

    • Imaging & Analysis: Acquire images using a high-content imager. Use automated image analysis software to quantify neurite length, number of neurites per cell, and/or percentage of differentiated cells.

  • Data Interpretation:

    • Agonist Activity: The Test Compound significantly increases neurite outgrowth in the presence of NGF compared to NGF alone.

    • Antagonist Activity: The Test Compound shows no effect on its own but significantly reduces the neurite outgrowth potentiated by the known agonist PRE-084.

    • No Activity: The Test Compound has no effect under any condition.

Further Steps: Selectivity and Off-Target Profiling

Once the primary affinity and function at S1R are established, it is crucial to assess the compound's selectivity.

  • Sigma-2 Receptor (S2R): A counter-screen using a radioligand binding assay for S2R (e.g., using [³H]-DTG in the presence of an S1R-selective ligand to block S1R sites) is a critical next step.[1][11]

  • Broader CNS Panel: Profiling the compound against a panel of other relevant CNS receptors and transporters (e.g., opioid, dopamine, serotonin) will help identify potential off-target effects.

  • CYP450 Inhibition: As related structures show activity at cytochrome P450 enzymes, assessing inhibition of key isoforms like CYP2D6 and CYP1A2 is vital for predicting drug-drug interaction potential.[10]

Conclusion

This application note provides a robust, logical, and experimentally validated framework for the initial pharmacological characterization of novel 4-phenylpiperidine analogs, typified by this compound. By systematically applying a high-fidelity binding assay followed by a relevant cell-based functional assay, researchers can confidently determine not only if their compound engages the target but also the nature of that engagement. This foundational knowledge is indispensable for making informed decisions in the progression of a drug discovery project.

References

  • Chu, U.B. and Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), pp.1.34.1–1.34.21. Available at: [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, pp.68–74. Available at: [Link]

  • Chu, U.B. and Ruoho, A.E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, pp.1.34.1-1.34.21. Available at: [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, pp.145–156. Available at: [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Available at: [Link]

  • Al-Ghananeem, A.M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Lever, J.R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 651(1-3), pp.81–87. Available at: [Link]

  • Martin, W.R., et al. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 10. Available at: [Link]

  • PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)piperidine. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Wang, P., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]

  • ResearchGate. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays | Request PDF. Available at: [Link]

  • Maurice, T. and Su, T.-P. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), pp.186–188. Available at: [Link]

  • MOLBASE. (n.d.). 1-[4-(trifluoromethyl)phenyl]piperidine,hydrochloride|10338-63-3. Available at: [Link]

  • GLP Pharma Standards. (n.d.). 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | CAS No- 1501963-64-9. Available at: [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Available at: [Link]

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Troubleshooting & Optimization

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS: 1004618-85-2). This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound. Given its unique structural features—specifically the highly lipophilic trifluoromethoxy group—achieving desired concentrations in aqueous media for biological assays and other experiments can be a significant hurdle.[1][2]

This guide provides a foundational understanding of the physicochemical principles governing its solubility and offers a series of practical, step-by-step solutions to overcome these challenges. Our goal is to empower you with the knowledge to design robust experimental protocols and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is my this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The solubility challenge arises from the molecular structure. The compound is a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, the large, nonpolar 4-(trifluoromethoxy)phenyl substituent significantly increases the molecule's lipophilicity (fat-solubility).[1][2] At neutral or alkaline pH, the protonated, charged piperidinium ion can deprotonate to form the neutral "free base." This neutral form is substantially less soluble in water and is prone to precipitation.

Q2: What is the fundamental principle governing its solubility in relation to pH?

A2: The solubility is governed by the pH-dependent equilibrium between the protonated (piperidinium ion) and the neutral (free base) forms. The piperidine nitrogen has a pKa (acid dissociation constant) that is typically in the basic range.

  • At pH values well below the pKa , the compound exists predominantly as the protonated, positively charged piperidinium hydrochloride salt, which is the more water-soluble species.

  • As the pH of the solution approaches and surpasses the pKa , the equilibrium shifts towards the neutral, uncharged free base, which has significantly lower aqueous solubility.[3][4]

Q3: What are the recommended starting solvents for preparing a stock solution?

A3: For initial solubilization, it is best to use solvents where the compound is freely soluble. Based on its chemical properties and synthesis workups, the following are recommended:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent primary choices for creating high-concentration stock solutions. Methanol is also a viable option.[5][6]

  • Aqueous Acidic Solutions: If an organic solvent is not suitable for your downstream application, dissolving the compound in a dilute acidic solution (e.g., 0.1 M Hydrochloric Acid) can be effective. This ensures the piperidine nitrogen remains fully protonated.

Q4: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened?

A4: This is a common phenomenon known as "precipitation upon dilution." While the compound is soluble in 100% DMSO, the final concentration of the compound in your aqueous buffer may have exceeded its solubility limit in that mixed-solvent system. The introduction of a large volume of water can trigger the precipitation of the lipophilic compound. The solution is often to lower the final concentration or slightly increase the percentage of co-solvent in the final assay medium, if permissible.

Visualizing the pH-Solubility Relationship

The following diagram illustrates the chemical equilibrium that dictates the solubility of this compound.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Soluble Protonated Form (Piperidinium Ion) - Soluble in Water - Insoluble Free Base Form (Neutral Piperidine) - Poorly Soluble in Water - Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: Effect of pH on the ionization state and aqueous solubility.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols for systematically addressing solubility issues.

Troubleshooting Workflow

Use this decision tree to navigate your solubilization strategy.

G start Start: Need to dissolve the compound q_solvent Is an organic co-solvent (e.g., DMSO, EtOH) acceptable in the final experiment? start->q_solvent p_organic Protocol 1: Prepare high-concentration stock in 100% DMSO or EtOH. q_solvent->p_organic Yes p_aqueous Protocol 2: Attempt to dissolve directly in dilute acid (e.g., 0.1 M HCl). q_solvent->p_aqueous No check_dilution Dilute stock into final aqueous buffer. Does it precipitate? p_organic->check_dilution success1 Success! Ensure final co-solvent % is consistent across all samples. check_dilution->success1 No p_advanced Advanced Troubleshooting: - Lower final concentration. - Increase final co-solvent %. - Use sonication or gentle warming. - Consider formulation strategies. check_dilution->p_advanced Yes check_solubility_acid Is the required concentration soluble in the acidic solution? p_aqueous->check_solubility_acid success2 Success! Use this acidic stock for dilution. NOTE: This will acidify your final buffer. check_solubility_acid->success2 Yes check_solubility_acid->p_advanced No

Caption: Step-by-step decision tree for solubilizing the compound.

Protocol 1: Solubilization Using an Organic Co-Solvent (DMSO)

This is the most common and recommended starting point for in vitro experiments.

Objective: To prepare a high-concentration stock solution for subsequent dilution into aqueous media.

Methodology:

  • Preparation: Weigh the desired amount of this compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied. Gentle warming (37°C) can also be used but should be done cautiously to avoid any potential degradation.

  • Dilution: Perform a serial dilution of the DMSO stock into your final experimental buffer (e.g., PBS, cell culture media).

    • Causality Note: It is critical to add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing. This rapid mixing helps to minimize localized high concentrations of the compound that can lead to precipitation.

  • Validation: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, the final concentration exceeds the solubility limit. You must either lower the final concentration or consider increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%), ensuring you run an appropriate vehicle control.

Protocol 2: Solubilization Using an Acidified Aqueous Solution

This method is employed when organic solvents must be avoided.

Objective: To dissolve the compound by ensuring it remains in its protonated, soluble salt form.

Methodology:

  • Solvent Preparation: Prepare a sterile solution of dilute hydrochloric acid (e.g., 0.1 M HCl) or another suitable acid.

  • Dissolution: Add the acidic solution to the pre-weighed compound. Vortex and/or sonicate as described in Protocol 1 until the solid is fully dissolved.

  • pH Consideration: Be aware that adding this acidic stock solution to a weakly buffered final medium will lower the final pH. You may need to either use a very small volume of the stock or use a more robust final buffer system to maintain the desired experimental pH.

  • Solubility Check: The solubility in acidic water will be finite. Determine the maximum practical stock concentration before proceeding.

Quantitative Solubility Data Summary

While precise numerical data is often proprietary, the following table provides a qualitative and semi-quantitative guide to solubility in common lab solvents based on the compound's chemical properties.

Solvent SystempHExpected SolubilityRationale & Comments
Deionized Water~7.0InsolubleAt neutral pH, the compound is primarily in its poorly soluble free base form.
PBS (Phosphate-Buffered Saline)7.4InsolubleSimilar to water, neutral pH prevents dissolution.
0.1 M Hydrochloric Acid (HCl)1.0SolubleThe acidic environment fully protonates the piperidine nitrogen, maximizing aqueous solubility.[3][4]
Ethanol (EtOH) / Methanol (MeOH)N/ASolubleThese polar organic solvents are effective at dissolving both the salt and free base forms.[5][6]
Dimethyl Sulfoxide (DMSO)N/AHighly SolubleA powerful aprotic polar solvent capable of dissolving a wide range of organic molecules. The primary choice for stock solutions.
References
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • Fouconnier, B., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • Seramur, M. D., & Anderson, K. W. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T. M. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

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Technical Support Center: Enhancing the Solution Stability of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, we address common challenges, offer troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous environments. For initial stock solutions, we recommend using deionized water or aqueous buffers. For applications requiring organic solvents, polar aprotic solvents such as DMSO or DMF can be used, but water is the preferred starting point for aqueous-based assays. Always use high-purity solvents and filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Q2: My freshly prepared solution is clear, but it turned slightly yellow after a day on the benchtop. Is this normal?

A2: A slight color change to yellow can be an early indicator of degradation, particularly oxidative degradation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of colored N-oxides or other degradation products. We strongly advise against using discolored solutions in sensitive experiments. To minimize this, protect your solution from light and consider purging the solvent with an inert gas like nitrogen or argon before dissolution.

Q3: I observed some precipitation in my aqueous solution after storing it in the refrigerator. What caused this?

A3: Precipitation upon refrigeration is typically due to the decreased solubility of the compound at lower temperatures. While the hydrochloride salt form improves aqueous solubility, this solubility is still finite and temperature-dependent. Before use, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved, sonicating briefly if necessary. If the precipitate does not redissolve, it may indicate a change in the salt form or degradation.

Q4: What are the optimal storage conditions for a stock solution?

A4: For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable, provided the concentration is low enough to prevent precipitation. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide: Investigating and Preventing Solution Instability

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Solution Precipitates or Becomes Hazy Over Time

Underlying Cause: This issue can stem from several factors including temperature-dependent solubility, pH shifts that convert the hydrochloride salt to the less soluble free base, or the formation of insoluble degradation products. The free amine form of piperidine derivatives is generally less water-soluble than its corresponding hydrochloride salt.

Troubleshooting Workflow

start Precipitate Observed in Solution check_temp Warm solution to RT. Does it redissolve? start->check_temp check_ph Measure Solution pH check_temp->check_ph No end_soluble Issue Resolved: Temperature-dependent solubility. check_temp->end_soluble Yes ph_low pH is acidic (expected). Consider insolubility of degradant. check_ph->ph_low ph_high pH is neutral/basic. Salt has converted to free base. check_ph->ph_high stability_study Conduct Forced Degradation Study (Protocol 1) ph_low->stability_study add_acid Add dilute HCl to re-acidify and redissolve. ph_high->add_acid end_ph Issue Resolved: Maintain acidic pH. add_acid->end_ph end_degrade Issue Identified: Degradation product is insoluble. Prepare fresh solution. stability_study->end_degrade

Caption: Troubleshooting workflow for solution precipitation.

Preventative Measures:
  • pH Control: Maintain the pH of your aqueous solution in the acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer) to ensure the compound remains in its protonated, more soluble salt form.

  • Concentration Management: If working near the solubility limit, consider preparing a slightly more dilute stock solution.

Issue 2: Progressive Color Change (e.g., to Yellow or Brown)

Underlying Cause: Color changes often indicate chemical degradation. The most likely pathways for a piperidine-containing compound are oxidation and photolytic degradation. The piperidine nitrogen can be oxidized, and exposure to light, especially UV, can initiate radical-based degradation reactions.

Potential Degradation Pathways

cluster_main 4-(4-(Trifluoromethoxy)phenyl)piperidine cluster_products Potential Degradation Products Parent Piperidine Ring (Tertiary Amine) N_Oxide N-Oxide Formation Parent->N_Oxide Oxidation (O2, H2O2) Ring_Opening Ring-Opening Products Parent->Ring_Opening Oxidation / Photolysis

Caption: Potential oxidative degradation pathways.

Investigative Protocol: Forced Degradation Study

To understand the stability of your compound under your specific experimental conditions, a forced degradation study is invaluable. This involves intentionally stressing the compound to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Basic Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in your primary experimental solvent.

  • Aliquot and Stress: Dispense the solution into separate, clearly labeled vials for each stress condition.

    • Control: One vial stored at -20°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 1.5%.

    • Thermal: Place one vial in an oven at 60°C.

    • Photolytic: Expose one vial to direct laboratory light or a photostability chamber.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, neutralize the acid and base samples, then analyze all samples (including the control) by a suitable analytical method, such as RP-HPLC with UV detection. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.

Preventative Measures:
  • Inert Atmosphere: For maximum stability, prepare solutions in solvents that have been de-gassed by sparging with nitrogen or argon. Overlay the headspace of the storage vial with the inert gas before sealing.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be considered, but compatibility with the downstream experiment must be verified.

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil. Avoid unnecessary exposure to ambient light.

Issue 3: Inconsistent Results in Biological Assays

Underlying Cause: If the compound is degrading in the assay medium, its effective concentration will decrease over time, leading to poor reproducibility. The trifluoromethoxy group is generally stable, but the piperidine ring can be a site for metabolic degradation in cell-based assays or in vivo studies.

Data Summary: Key Stability Considerations
ParameterRecommendationRationale
Solvent Choice 1. Buffered Saline/Water (pH 4-6) 2. DMSO/DMFThe hydrochloride salt is optimized for aqueous solubility. Acidic pH maintains the protonated state.
Storage Aliquot and store at -20°C or -80°C, protected from light.Minimizes freeze-thaw cycles and prevents photolytic and thermal degradation.
Handling Prepare fresh solutions for critical experiments. Use de-gassed solvents.Ensures accurate concentration and minimizes oxidation.
pH Maintain acidic to neutral pH. Avoid basic conditions.Basic conditions will deprotonate the piperidine nitrogen, forming the less soluble free base.
Protocol 2: Assessing Stability in Assay Media
  • Preparation: Spike your complete assay medium (including any serum or additives) with the compound to the final working concentration.

  • Incubation: Incubate the medium under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Sample Preparation: Immediately stop any potential enzymatic degradation by adding a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge to clarify.

  • Analysis: Analyze the supernatant by LC-MS or a validated HPLC method to quantify the remaining parent compound. This will provide a stability profile of your compound in the specific biological matrix.

References
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Benchchem. instability and degradation pathways of 1-piperideine.
  • Guidechem. 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
  • Elsevier. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

troubleshooting unexpected results with 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. Here, we address common and unexpected challenges you may encounter during your experiments, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its chemical behavior?

A1: this compound is a multifaceted molecule with distinct regions that dictate its reactivity and handling properties.[1]

  • Piperidine Ring: This saturated heterocyclic amine is a key functional group. The nitrogen atom is basic and nucleophilic, making it susceptible to reactions like N-alkylation and N-acylation. As a secondary amine, it can be prone to oxidation over time, which may lead to discoloration of the compound.

  • 4-(Trifluoromethoxy)phenyl Group: This substituent significantly impacts the molecule's lipophilicity. The trifluoromethoxy (-OCF3) group is highly electron-withdrawing and metabolically stable, which can enhance the pharmacokinetic profile of drug candidates.[2] Its presence also influences the electronic environment of the phenyl ring.

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous and protic solvents compared to its freebase form.[2] However, this also means the piperidine nitrogen is protonated, rendering it non-nucleophilic until deprotonated with a base.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container, in a cool, dry place, and protected from light. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the piperidine ring, which can cause discoloration.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As with any chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Solubility and Solution Preparation

Q4: I'm having trouble dissolving this compound in my desired solvent. What should I do?

A4: Solubility challenges can arise from the interplay between the polar hydrochloride salt and the lipophilic trifluoromethoxyphenyl group.

Causality: The hydrochloride salt form generally imparts good solubility in polar, protic solvents like water and alcohols. However, the large, nonpolar trifluoromethoxyphenyl group can limit solubility in highly polar or nonpolar solvents.

Troubleshooting Steps:

  • Verify Solvent Choice: First, ensure you are using an appropriate solvent. A table of approximate solubilities is provided below.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution and solubility.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • pH Adjustment: If you are working in an aqueous or alcoholic solution and intend to use the freebase form in a subsequent reaction, you can add a base to neutralize the hydrochloride salt. This will generate the freebase, which is more soluble in less polar organic solvents.

Data Presentation: Approximate Solubility Data

SolventApproximate Solubility (mg/mL) at 25°C
Water>10
Methanol>20
Ethanol>15
Dimethyl Sulfoxide (DMSO)>50
Dichloromethane (DCM)Sparingly soluble (as hydrochloride)
Diethyl EtherInsoluble (as hydrochloride)

Note: These values are estimates and can vary based on the purity of the compound and the solvent.

Reaction Monitoring and Unexpected Products

Q5: I am performing an N-alkylation reaction with 4-(4-(Trifluoromethoxy)phenyl)piperidine and I am seeing multiple spots on my TLC plate, including a significant amount of starting material. What is going on?

A5: This is a common issue in N-alkylation reactions of secondary amines. Several factors could be contributing to this observation.

Causality: The piperidine nitrogen is the site of alkylation. For the reaction to proceed, the piperidine hydrochloride must first be neutralized to its freebase form by a suitable base. Incomplete deprotonation will result in unreacted starting material. The formation of multiple products could be due to over-alkylation (formation of a quaternary ammonium salt) or side reactions.[4]

Troubleshooting Workflow:

G cluster_base Base Issues cluster_halide Alkylating Agent Issues cluster_conditions Reaction Condition Issues start Low yield and multiple products in N-alkylation check_base 1. Verify Base Stoichiometry and Strength start->check_base check_halide 2. Check Alkylating Agent start->check_halide check_conditions 3. Review Reaction Conditions start->check_conditions base_stoich Insufficient base? Use at least 1 equivalent for HCl salt, plus another for the generated acid. check_base->base_stoich Stoichiometry base_strength Base too weak? Consider a stronger, non-nucleophilic base like DBU or a hydride source. check_base->base_strength Strength halide_excess Excess alkylating agent? Can lead to quaternary salt formation. check_halide->halide_excess halide_reactivity Alkyl halide too reactive? Consider a less reactive leaving group. check_halide->halide_reactivity analyze_products 4. Characterize Byproducts check_conditions->analyze_products temp Temperature too high? Can promote side reactions. check_conditions->temp time Reaction time too long? May lead to byproduct formation. check_conditions->time

Troubleshooting N-alkylation Reactions

Experimental Protocol: N-Alkylation of 4-(4-(Trifluoromethoxy)phenyl)piperidine

  • Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature. An additional equivalent of base may be needed to scavenge the acid generated during the reaction.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q6: I am concerned about the stability of the trifluoromethoxy group during my reaction. Under what conditions might it degrade?

A6: The trifluoromethoxy (-OCF3) group is generally considered to be highly stable under a wide range of reaction conditions, which is one of its key advantages in medicinal chemistry.[5]

Causality: The carbon-fluorine bonds are very strong, and the fluorine atoms are not easily displaced. However, under extremely harsh conditions, degradation is possible.

Conditions to be Mindful Of:

  • Strongly Basic Conditions at High Temperatures: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis, although this is not a common occurrence under typical synthetic conditions.[5]

  • Certain Reducing Agents: Some very strong reducing agents might be capable of cleaving the C-O or C-F bonds, but this is highly dependent on the specific reagent and reaction conditions.

For most standard organic transformations, the trifluoromethoxy group should remain intact.

Purification and Analysis

Q7: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the silica gel.

A7: Streaking on silica gel is often an indication of the basicity of the piperidine nitrogen interacting with the acidic silica gel.

Causality: The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: A common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the chromatography.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, particularly for more polar compounds.

  • Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

Q8: My NMR spectrum of the final compound appears complex, with broad signals. What could be the cause?

A8: Broad signals in an NMR spectrum can have several origins.

Causality and Troubleshooting:

  • Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in previous steps can cause significant line broadening. If a hydrogenation or other metal-catalyzed reaction was performed, ensure the product is thoroughly purified to remove any residual metal.

  • Proton Exchange: The N-H proton of the piperidine can undergo chemical exchange, which can lead to broadening of the N-H signal and adjacent C-H signals. This can sometimes be resolved by acquiring the spectrum in a different solvent or at a lower temperature.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations that may be slowly interconverting on the NMR timescale, leading to broad signals. Acquiring the spectrum at a different temperature can sometimes resolve these conformers into sharp signals (at low temperature) or an averaged sharp signal (at high temperature).

Q9: I am analyzing my fluorinated compound by HPLC and am seeing unexpected retention times or peak shapes. Are there special considerations for fluorinated compounds?

A9: Yes, the presence of fluorine can lead to unique chromatographic behavior.

Causality: Fluorinated compounds can have different interactions with stationary phases compared to their non-fluorinated analogs.[6][7] The high electronegativity of fluorine can alter the polarity and dipole moment of the molecule.

Troubleshooting and Optimization:

  • Stationary Phase Selection: While standard C18 columns are often suitable, for challenging separations involving fluorinated compounds, consider a stationary phase specifically designed for such molecules, such as a fluorinated stationary phase (e.g., F5).[6] These phases can offer different selectivity.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water/buffer and the type of organic solvent) to optimize the separation.

  • Mass Spectrometry Detection: When using LC-MS, be aware that fluorinated compounds may ionize differently than their non-fluorinated counterparts. Optimize the MS source parameters accordingly. For non-targeted analysis of fluorinated compounds, specialized techniques like HPLC-ICP-MS/MS can be employed for fluorine-specific detection.[8][9][10]

References

  • Refubium - Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • Grossman, A., Gelman, D., & Mahammed, A. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • ResearchGate. (2015). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • GLP Pharma Standards. (n.d.). 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | CAS No- 1501963-64-9. Retrieved from [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and achieving a robust and high-yielding synthesis is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most common strategies involve either the construction of the 4-arylpiperidine core directly or the reduction of a pre-functionalized pyridine ring. A prevalent method involves a Suzuki-Miyaura coupling followed by N-Boc deprotection and salt formation. Another viable route is the catalytic hydrogenation of a corresponding pyridine derivative.

Below is a diagram illustrating a common synthetic pathway:

Caption: A common synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section is organized by key reaction steps. Each subsection provides a series of questions and answers to address potential challenges.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the piperidine (or tetrahydropyridine) ring and the trifluoromethoxyphenyl moiety.[2][3][4] However, issues such as low yield and side reactions can arise.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-rich or sterically hindered substrates, specialized ligands may be necessary to facilitate the catalytic cycle.[5]

    • Troubleshooting:

      • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).

      • Experiment with various phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for challenging couplings.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • If using a mild base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base like K₃PO₄.

      • Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Solvent System: The solvent system must be appropriate for the reaction temperature and solubility of the reactants.

    • Troubleshooting:

      • Common solvent systems include toluene/water, dioxane/water, or DME/water.

      • Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings. It can be minimized by:

  • Optimizing Reaction Conditions:

    • Slow Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration, thus disfavoring homocoupling.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.

    • Degassing: Rigorous degassing of the reaction mixture is crucial, as oxygen can promote homocoupling.

  • Ligand Selection: Certain ligands are more prone to promoting homocoupling. Experimenting with different ligands can help identify one that favors the desired cross-coupling.

Q3: My starting materials are base-sensitive. What are my options for the Suzuki coupling?

A3: For base-sensitive substrates, traditional strong bases can be problematic.[6]

  • Alternative Bases: Consider using milder bases like potassium fluoride (KF) or organic bases such as triethylamine (TEA) or DIPEA.[2]

  • Fluoride-Promoted Coupling: Potassium trifluoroborates can be used in place of boronic acids, often requiring only a fluoride source like KF for activation, which is generally milder than carbonate or phosphate bases.

B. Catalytic Hydrogenation of the Pyridine/Tetrahydropyridine Ring

The reduction of the pyridine or tetrahydropyridine ring to the piperidine core is a critical step.[7] This is typically achieved through catalytic hydrogenation.

Q1: My catalytic hydrogenation of the pyridine precursor is slow or incomplete. What should I check?

A1: Slow or incomplete hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Activity:

    • Catalyst Poisoning: The nitrogen atom in pyridines and piperidines can act as a catalyst poison.[8]

      • Troubleshooting: Increase the catalyst loading. Consider using a more robust catalyst like Rh/C or PtO₂.

    • Catalyst Quality: Ensure the catalyst is fresh and has been stored properly.

      • Troubleshooting: Use a fresh batch of catalyst.

  • Reaction Conditions:

    • Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate.

      • Troubleshooting: Gradually increase the hydrogen pressure, ensuring the safety limits of your equipment are not exceeded.

    • Temperature: Increasing the temperature can improve the reaction rate, but may also lead to side reactions.

      • Troubleshooting: Optimize the temperature, balancing reaction rate with selectivity.

    • Solvent: The choice of solvent can influence the reaction.

      • Troubleshooting: Acidic solvents like acetic acid can protonate the pyridine nitrogen, sometimes enhancing the hydrogenation rate.[9] Methanol and ethanol are also commonly used.

Q2: I am observing dehalogenation or other side reactions during hydrogenation. How can I improve the selectivity?

A2: Side reactions during hydrogenation are often a result of harsh reaction conditions or an overly active catalyst.

  • Milder Conditions:

    • Troubleshooting: Reduce the hydrogen pressure and/or temperature.

  • Catalyst Choice:

    • Troubleshooting: Switch to a less active catalyst. For example, if using Pd/C, consider a catalyst with a lower palladium loading or a different support.

  • Additives:

    • Troubleshooting: In some cases, the addition of a small amount of a catalyst modifier can improve selectivity.

C. N-Boc Deprotection and Salt Formation

The final steps involve the removal of the N-Boc protecting group and the formation of the hydrochloride salt.[10]

Q1: My N-Boc deprotection with HCl is not going to completion. What can I do?

A1: Incomplete deprotection can be due to insufficient acid or suboptimal reaction conditions.

  • Acid Concentration and Equivalents:

    • Troubleshooting:

      • Ensure a sufficient excess of HCl is used. A common method is to use a saturated solution of HCl in an organic solvent like methanol, dioxane, or diethyl ether.[10]

      • Increase the reaction time.

  • Solvent:

    • Troubleshooting: The choice of solvent can affect the rate of deprotection. Methanol or dioxane are generally effective.[10]

Q2: The isolated hydrochloride salt is impure. What are the common impurities and how can I purify the product?

A2: Impurities can include unreacted starting material, byproducts from the deprotection, or residual solvent.

  • Purification Strategies:

    • Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/diethyl ether.[11]

    • Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether) can be effective.[10]

    • Chromatography: While less common for salts, purification of the free base by column chromatography followed by salt formation is an option if other methods fail.[12]

III. Experimental Protocols

Protocol 1: N-Boc Deprotection and Hydrochloride Salt Formation

This protocol describes a general procedure for the deprotection of N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine and subsequent formation of the hydrochloride salt.[10]

  • Dissolve tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate in a minimal amount of methanol.[10]

  • To this solution, add a saturated solution of HCl in methanol (prepared by bubbling HCl gas through cold methanol) in excess.[10]

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, remove the solvent under reduced pressure.[10]

  • Wash the resulting solid residue with diethyl ether to remove any non-polar impurities.[10]

  • Dry the solid under vacuum to yield this compound as a white solid.[10]

ParameterRecommended Condition
Substrate N-Boc-4-(4-(trifluoromethoxy)phenyl)piperidine
Reagent Saturated HCl in Methanol
Solvent Methanol
Temperature Room Temperature
Reaction Time 3 hours
Workup Evaporation and ether wash

IV. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_suzuki Suzuki Coupling cluster_hydrogenation Hydrogenation cluster_deprotection Deprotection/Salt Formation S1 Low Yield? S2 Check Catalyst/Ligand S1->S2 S3 Optimize Base S2->S3 S4 Vary Solvent/Temp S3->S4 H1 Slow/Incomplete? H2 Increase Catalyst Loading H1->H2 H3 Increase H2 Pressure/Temp H2->H3 H4 Change Solvent (e.g., add AcOH) H3->H4 D1 Incomplete Reaction? D2 Increase HCl Equivalents/Time D1->D2 D3 Impure Product? D4 Recrystallize or Wash D3->D4 Start Problem Encountered Start->S1 Start->H1 Start->D1 Start->D3

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. Available at:

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). - ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents. Available at:

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. Available at: [Link]

  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. Available at:

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Available at: [Link]

  • Catalytic hydrogenation of pyridines in water. a) Data showing the... - ResearchGate. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed. Available at: [Link]

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  • Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes - MDPI. Available at: [Link]

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Sources

Technical Support Center: Purification of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride (CAS 1004618-85-2).[1][2] The unique physicochemical properties imparted by the trifluoromethoxy group and the basic piperidine core necessitate robust and well-understood purification strategies to ensure high purity for downstream applications.[3] This document outlines common issues, provides validated solutions, and details step-by-step experimental protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each problem and its solution.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low purity after recrystallization; product appears oily or discolored. A. Incorrect Solvent Choice: The selected solvent or solvent system may have poor solubility characteristics for the compound versus the impurities. B. "Oiling Out": The compound is precipitating as a liquid phase instead of a crystalline solid. This occurs if the solution's saturation point is reached at a temperature above the compound's melting point in that solvent system. C. Co-precipitation of Impurities: If the crude material is highly impure, impurities can become trapped in the crystal lattice or precipitate alongside the product.A. Systematic Solvent Screening: Test solubility in a range of solvents (see Table 1). A good single solvent will fully dissolve the compound when hot but yield crystals upon cooling. For an anti-solvent system, dissolve the compound in a minimal amount of a "good" solvent and titrate with a "poor" solvent (anti-solvent) until turbidity persists, then heat to re-dissolve and cool slowly.[4] B. Modify Crystallization Conditions: Lower the cooling rate to allow for orderly crystal lattice formation. If oiling out persists, add slightly more of the primary solvent to reduce supersaturation or switch to a lower-boiling point solvent system. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization. C. Preliminary Purification: Do not rely on recrystallization as the sole purification method for very crude material. Perform a preliminary acid-base extraction (see Protocol 1) to remove non-basic and highly polar/non-polar impurities before proceeding to a final recrystallization step.
2. Product appears as a sticky, non-crystalline solid or oil after final salt formation. A. Residual Water: The presence of water can inhibit crystallization and lead to a hygroscopic, gummy solid. The hydrochloride salt can readily absorb atmospheric moisture. B. Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can interfere with salt formation and crystallization. Excess HCl can sometimes lead to the formation of non-stoichiometric adducts. C. Residual Organic Solvents: Trapped solvents from the reaction or workup can act as impurities, disrupting the crystal lattice.A. Rigorous Drying: Ensure the free base is completely dry before attempting salt formation. Dry the final organic extract over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and remove the solvent under high vacuum. For the final product, dry in a vacuum oven. B. Controlled Acid Addition: Use a calculated amount (1.0-1.1 equivalents) of HCl. A standardized solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is highly recommended over aqueous HCl. This ensures an anhydrous environment and precise stoichiometric control.[5] C. Final Product Trituration/Wash: After filtration, wash the solid hydrochloride salt with a cold, non-polar solvent in which it is insoluble (e.g., cold diethyl ether or hexane). This will remove residual organic solvents and many non-polar impurities.
3. Low or no yield after acid-base extraction. A. Incomplete pH Adjustment: The pH of the aqueous layer was not sufficiently acidic (<2) to protonate the piperidine or not sufficiently basic (>10) to deprotonate the hydrochloride salt, leading to incomplete phase transfer. B. Insufficient Extractions: A single extraction is often incomplete. The product may be distributed between the two phases. C. Emulsion Formation: A stable emulsion can form at the interface of the organic and aqueous layers, trapping the product.A. Verify pH at Each Step: Use a pH meter or pH paper to confirm the pH of the aqueous phase after each acid and base wash. Add acid/base dropwise until the target pH is stably achieved. B. Perform Multiple Extractions: It is more effective to extract three times with a smaller volume of solvent than once with a large volume. This ensures a more complete transfer of the product between phases. C. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous phase often helps to break the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can be effective.
4. A persistent impurity remains after both extraction and recrystallization. Co-eluting/Co-precipitating Impurity: The impurity likely has very similar chemical properties (e.g., basicity, polarity, solubility) to the desired product. Common culprits include positional isomers or unreacted starting materials with a similar structure.Flash Column Chromatography of the Free Base: This is the most powerful technique for separating compounds with similar properties. The purification must be performed on the neutral free base, as the hydrochloride salt will not chromatograph well on standard silica gel. Convert the crude salt to the free base (see Protocol 1, steps 1-3), and then purify using chromatography (see Protocol 3) before converting it back to the hydrochloride salt.[6]
Section 2: Frequently Asked Questions (FAQs)
  • Q1: What are the most common impurities I should expect in crude this compound?

    • You should anticipate unreacted starting materials, such as a Boc-protected precursor if a deprotection step was performed, or the corresponding pyridine derivative if a ring reduction was the final step.[2][7] You may also find process-related impurities like reagents or by-products from side reactions. If the purity of the starting materials was not high, positional isomers of the trifluoromethoxy group could also be present.

  • Q2: What is the best overall strategy for purifying this compound from a crude reaction mixture?

    • A multi-step approach is most robust. Start with an aqueous acid-base workup to isolate the basic product from neutral and acidic impurities. This yields a moderately pure free base. Assess the purity by TLC or LCMS. If significant impurities remain, perform flash column chromatography on the free base. If the material is already substantially pure, a direct recrystallization of the free base or its hydrochloride salt may be sufficient. The final step is always the controlled formation of the hydrochloride salt in an anhydrous solvent. See the workflow diagram below for a logical approach.

  • Q3: Can I purify the hydrochloride salt directly on a silica gel column?

    • This is strongly discouraged. Amine salts are highly polar and will either stick irreversibly to the acidic silica gel or streak badly down the column, resulting in poor separation and low recovery. Purification should always be performed on the more tractable, neutral free base.

  • Q4: My purified hydrochloride salt is a fine white powder, but it slowly turns yellow/brown upon storage. Why?

    • Amines, including piperidines, are susceptible to air oxidation over time, which can form colored impurities. While the hydrochloride salt is generally more stable than the free base, trace impurities can sometimes catalyze this process. To minimize degradation, store the final product under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.

  • Q5: What solvents should I use to dissolve the free base versus the hydrochloride salt?

    • Free Base: As a neutral, relatively lipophilic molecule, the free base is readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. It has lower solubility in non-polar solvents like hexanes and is poorly soluble in water.

    • Hydrochloride Salt: As an ionic salt, it is most soluble in polar protic solvents like methanol, ethanol, and water. It has limited solubility in less polar solvents like acetone or ethyl acetate and is generally insoluble in non-polar solvents like diethyl ether and hexanes. This differential solubility is key to its purification.

Section 3: Diagrams & Visualizations
General Purification Workflow

The following diagram outlines a robust, decision-based workflow for purifying this compound from a crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture AcidBase Protocol 1: Acid-Base Extraction to isolate free base Crude->AcidBase Purified_Base Crude Free Base AcidBase->Purified_Base Check_Purity Purity Analysis (TLC, LCMS, NMR) Purified_Base->Check_Purity Recrystallize Protocol 2: Recrystallization Check_Purity->Recrystallize Minor Impurities Column Protocol 3: Silica Gel Chromatography Check_Purity->Column Multiple Impurities Salt_Formation Protocol 4: Convert to HCl Salt Check_Purity->Salt_Formation Purity > 95% Final_Base Highly Pure Free Base Recrystallize->Final_Base Column->Final_Base Final_Base->Salt_Formation Final_Product Pure Product (>98%) Salt_Formation->Final_Product

Caption: Decision-based workflow for purification.

Section 4: Key Experimental Protocols
Protocol 1: Purification by General Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities from the basic piperidine product.[6]

  • Dissolution: Dissolve the crude reaction mixture (up to 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100-200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (50 mL) and shake vigorously for 1-2 minutes. Allow the layers to separate. The basic piperidine product will be protonated and move into the aqueous (bottom, if using DCM; top, if using EtOAc) layer.

  • Separation: Drain and collect the aqueous layer. Re-extract the organic layer with another portion of 1M HCl (50 mL) to ensure complete recovery. The organic layer containing neutral impurities can now be discarded. Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M aqueous NaOH while stirring until the pH is >10 (verify with pH paper). A precipitate or cloudiness (the free base) should form.

  • Re-extraction: Extract the liberated free base from the basic aqueous solution with three portions of DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the purified free base, which may be an oil or a solid.

Protocol 2: Purification by Recrystallization

This protocol is for purifying an already solid, partially pure compound.

  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 1.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification of the Free Base by Flash Column Chromatography

This method is used to separate impurities with polarities similar to the product.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system (see Table 2). The target compound (free base) should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude free base in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the highly pure free base.

Protocol 4: Conversion of the Free Base to the Hydrochloride Salt

This is the final step to obtain the stable, solid hydrochloride product.

  • Dissolution: Dissolve the purified free base (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a standardized solution of HCl in an anhydrous solvent (e.g., 2.0 M HCl in diethyl ether) (1.05 equivalents). A white precipitate should form immediately.

  • Stirring: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to obtain the final this compound.[2]

Section 5: Data Tables
Table 1: Suggested Solvents for Recrystallization
Solvent(s)TypeTarget FormNotes
Isopropanol (IPA)SingleHCl SaltGood for polar salts; moderate boiling point allows for good crystal growth.
Ethanol / Diethyl EtherSystemHCl SaltDissolve in minimal hot ethanol; add ether as the anti-solvent until cloudy, then reheat to clarify and cool slowly.[5]
Ethyl AcetateSingleFree BaseCan be used to crystallize the free base before salt formation if it is a solid.[7]
IPA / HeptaneSystemFree BaseDissolve in minimal IPA; add heptane as the anti-solvent.
Table 2: Common TLC Eluent Systems for the Free Base on Silica Gel
Eluent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many nitrogen-containing compounds. Adjust ratio to achieve target Rf.
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful if the compound is more polar. Often a small amount of triethylamine (0.5%) is added to the eluent to prevent streaking of the basic amine on the acidic silica.
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). The Synthesis and Impurity Profile of Penfluridol: A Technical Guide.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant? Retrieved from [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.).
  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

preventing degradation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the Technical Support Center for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical, field-proven advice to ensure the stability and integrity of this compound throughout your research and development workflows. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound, providing the foundational knowledge to prevent degradation.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three environmental factors: moisture, light, and elevated temperatures. As a hydrochloride salt, the compound is susceptible to hygroscopicity, meaning it can readily absorb moisture from the atmosphere.[1] This absorbed water can initiate hydrolytic degradation pathways. Furthermore, exposure to light, particularly UV radiation, can provide the energy for photolytic reactions, leading to the formation of impurities.[2][3] Elevated temperatures can accelerate these degradation processes and may also lead to thermal decomposition.[4][5]

Q2: Why is this compound supplied as a hydrochloride salt? What are the stability implications?

A2: Active pharmaceutical ingredients (APIs) with amine groups are often formulated as hydrochloride salts to enhance their stability, solubility, and handling properties.[6][7] The protonation of the piperidine nitrogen to form the ammonium salt increases the compound's crystallinity and protects the amine group from oxidative degradation.[6] While this salt form improves stability in many respects, it also introduces the potential for hygroscopicity, which must be carefully managed during storage.[8][9]

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[10] Specifically, storage at controlled room temperature, typically between 10°C and 25°C, is recommended.[11][12] The container should be opaque to prevent light exposure, and the storage environment should have low humidity. For particularly sensitive applications or long-term storage, the use of a desiccator is advised to minimize moisture absorption.

Q4: How susceptible is the trifluoromethoxy group to degradation?

A4: The trifluoromethoxy group is generally considered to be chemically and photochemically stable.[13] The strong electron-withdrawing nature of the fluorine atoms contributes to the stability of this functional group. Studies on similar fluorinated aromatic compounds have shown that motifs like trifluoromethyl groups are often retained in degradation products rather than being the primary site of decomposition.[14][15] However, under harsh conditions, degradation pathways involving this group cannot be entirely ruled out.

Q5: Can the piperidine ring itself be a source of instability?

A5: Yes, the piperidine ring can be susceptible to degradation, primarily through oxidation. The nitrogen atom in the piperidine ring can be oxidized, potentially leading to the formation of N-oxides or other degradation products. However, the formation of the hydrochloride salt helps to stabilize the piperidine ring by protonating the nitrogen, thereby reducing its susceptibility to oxidation.[6]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues with this compound.

Scenario 1: You observe a change in the physical appearance of the compound (e.g., clumping, discoloration).
  • Potential Cause: This is often an indication of moisture absorption (hygroscopicity).[1] Discoloration may also suggest exposure to light or thermal stress.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the storage environment. Is the container tightly sealed? Is it protected from light? Is the temperature within the recommended range?

    • Assess Humidity: If not already in a desiccator, transfer a small, representative sample to a controlled low-humidity environment and observe if the clumping resolves.

    • Analytical Confirmation: Perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify any degradation products.[16] A loss of purity compared to the initial certificate of analysis is a clear indicator of degradation.

Scenario 2: Your experimental results are inconsistent, suggesting a potential loss of compound potency.
  • Potential Cause: A decline in the concentration of the active compound due to degradation is a likely culprit. This can occur even without visible changes to the material.

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Prepare a new stock solution from a freshly opened container of the compound, if available, and compare its performance in your assay to the suspect material.

    • Conduct a Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed.[17][18] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate and identify degradation products.

    • Re-evaluate Solution Stability: If you are working with solutions of the compound, consider the possibility of degradation in the solvent over time. Prepare fresh solutions for each experiment and store them under appropriate conditions (e.g., refrigerated, protected from light).

Scenario 3: You detect unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
  • Potential Cause: The appearance of new peaks is a strong indication that the compound has degraded and new chemical entities have formed.

  • Troubleshooting Steps:

    • Characterize the Impurities: If your analytical instrumentation allows, attempt to characterize the unexpected peaks. Mass spectrometry (MS) can provide molecular weight information, which can help in identifying the degradation products.[19]

    • Review Potential Degradation Pathways: Based on the structure of this compound, consider likely degradation pathways such as hydrolysis of the trifluoromethoxy group (less likely), or oxidation of the piperidine ring.

    • Consult Supplier's Technical Support: Contact the supplier of the compound. They may have additional stability data or have encountered similar issues with other batches.

III. Visualization of Key Concepts

Factors Influencing Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

cluster_main Stability of this compound cluster_factors Degradation Factors Compound 4-(4-(Trifluoromethoxy)phenyl) piperidine hydrochloride Moisture Moisture Moisture->Compound Hygroscopicity (Hydrolysis) Light Light Light->Compound Photodegradation Heat Heat Heat->Compound Thermal Decomposition

Caption: Key factors leading to the degradation of the compound.

Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address suspected degradation of the compound.

Start Suspected Degradation Observe Observe Physical Appearance (Clumping, Discoloration) Start->Observe Analyze Inconsistent Experimental Results (Loss of Potency) Start->Analyze Detect Unexpected Analytical Peaks Start->Detect Verify_Storage Verify Storage Conditions (Temp, Light, Seal) Observe->Verify_Storage Purity_Test Perform Purity Analysis (HPLC) Analyze->Purity_Test Characterize_Impurities Characterize Impurities (LC-MS) Detect->Characterize_Impurities Verify_Storage->Purity_Test Action Take Corrective Action Purity_Test->Action Forced_Degradation Conduct Forced Degradation Study Forced_Degradation->Action Characterize_Impurities->Forced_Degradation Consult_Supplier Consult Supplier Action->Consult_Supplier Quarantine Quarantine Suspect Batch Action->Quarantine Optimize_Storage Optimize Storage Conditions Action->Optimize_Storage

Caption: A workflow for troubleshooting suspected compound degradation.

IV. Recommended Storage and Handling Summary

ParameterRecommendationRationale
Temperature 10°C to 25°C[11][12]Prevents thermal degradation and slows down potential hydrolytic and oxidative reactions.
Humidity Store in a dry environment; use of a desiccator is recommended.As a hydrochloride salt, the compound is potentially hygroscopic; minimizing moisture prevents clumping and hydrolysis.[1][8]
Light Store in an opaque, tightly sealed container.Protects the compound from photolytic degradation.[2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Minimizes the risk of oxidation of the piperidine ring.
Container Use a well-sealed, non-reactive container (e.g., amber glass).Ensures no interaction with the container material and provides protection from light.

V. Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Note: This is a starting point and may require optimization for your specific instrumentation and requirements.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution using the material to be tested.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of the stock solutions to 10 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30°C.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

  • Analysis:

    • Inject the blank (mobile phase), standard solution, and sample solution.

    • Compare the chromatogram of the sample solution to that of the standard solution. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

VI. References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(95), 11689-11691. [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing). [Link]

  • Zhang, M., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 7(87), 55297-55303. [Link]

  • Khaled, M. B., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11849–11859. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PubMed Central. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1708-1715.

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

  • PharmTech. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: Piperidine Hydrochloride.

  • National Center for Biotechnology Information. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(4-Fluorobenzyl)piperidine hydrochloride.

  • ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-873.

  • ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. [Link]

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  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • LeYan. (2022). Certificate of Analysis: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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Technical Support Center: Troubleshooting Cytotoxicity of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the in vitro cytotoxicity of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. The following sections are designed to help you identify, characterize, and mitigate cytotoxic effects to ensure the accuracy and reliability of your experimental data.

I. Understanding the Compound: this compound

This compound is a synthetic compound featuring a piperidine ring substituted with a trifluoromethoxyphenyl group.[1][2] The trifluoromethoxy group enhances its lipophilicity and potential biological activity, while the hydrochloride salt form improves its aqueous solubility.[3] While the specific mechanism of action for this compound is not extensively documented, preliminary studies suggest it may inhibit cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which are involved in drug metabolism.[3] This interaction could influence the pharmacokinetics of other compounds and may contribute to its cytotoxic profile.[3] Piperidine-based structures, in general, are known to interact with various receptors and enzymes in biological systems.[3]

II. Frequently Asked Questions (FAQs)

Q1: My initial screening reveals high cytotoxicity of this compound across multiple cell lines. What are the immediate troubleshooting steps?

A1: When encountering high cytotoxicity, the first priority is to confirm that the observed effect is genuine and not an experimental artifact. Here's a systematic approach to initial troubleshooting:

  • Verify Compound Concentration: Meticulously double-check all calculations for stock solutions and serial dilutions. Simple errors in calculation can lead to significantly higher concentrations than intended.

  • Assess Compound Stability: Confirm the stability of the compound in your specific cell culture medium over the full duration of the experiment. Degradation products can sometimes be more toxic than the parent compound.

  • Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is well below the tolerance level for your cell lines, which is typically less than 0.5%.

  • Test for Assay Interference: Some compounds can directly interfere with the detection method of cytotoxicity assays (e.g., colorimetric or fluorometric readouts).[4] Include "compound-only" controls (compound in medium without cells) to rule out such interference.[4]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of the compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[5]

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.

  • Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.

Q3: The cytotoxicity of this compound varies significantly between my experiments. What could be causing this variability?

A3: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:[6]

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities.[7]

    • Cell Seeding Density: Optimize and standardize the initial cell seeding density to ensure consistent cell health and growth phase at the time of treatment.[8][9] Over-confluence or sparse cultures can affect cellular responses.

    • Culture Media and Supplements: Use fresh, consistently sourced media and supplements.[8] Document lot numbers for traceability.

  • Ensure Consistent Incubation Conditions: Maintain stable temperature, CO2, and humidity levels in your incubator.[8]

  • Prepare Fresh Compound Dilutions: Always prepare fresh dilutions of the compound for each experiment to avoid issues with compound degradation or precipitation.

III. Advanced Troubleshooting and Optimization Strategies

Problem 1: High cytotoxicity is observed even at very low concentrations of the compound.

This suggests an intrinsic and potent toxicity of the compound.

Solutions:

  • Refine Dose-Response Analysis: Conduct a comprehensive dose-response study with a wider range of concentrations and more data points at the lower end to accurately determine the IC50 (half-maximal inhibitory concentration) value.[7]

  • Reduce Incubation Time: Shorter exposure times may reveal a therapeutic window where the desired biological effect can be observed without overwhelming cytotoxicity.[6]

  • Investigate Mechanism of Cell Death: Understanding how the compound induces cell death can provide insights into mitigation strategies. Key pathways to investigate are apoptosis and necrosis.

    • Apoptosis Assessment: Measure the activation of caspases, key mediators of apoptosis.[10][11] The two primary pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[11][12][13]

      • Initiator Caspases: Caspase-8 (extrinsic) and Caspase-9 (intrinsic).[13]

      • Executioner Caspases: Caspase-3 and Caspase-7.[13]

Experimental Protocol: Caspase-3/7 Activation Assay

This protocol outlines a general method for detecting apoptosis by measuring the activity of executioner caspases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate vehicle controls. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[14][15]

  • Incubation: Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells.[15]

  • Incubation and Measurement: Incubate at room temperature, protected from light, for the time specified by the assay manufacturer. Measure luminescence or fluorescence using a plate reader.[15]

Problem 2: The compound shows selective cytotoxicity, affecting some cell lines more than others.

This suggests a cell line-specific sensitivity, which can be leveraged to understand the compound's mechanism of action.

Solutions:

  • Target Expression Analysis: Investigate the expression levels of the putative drug target in your panel of cell lines. A correlation between target expression and cytotoxicity can provide strong evidence for the mechanism of action.

  • Metabolic Profiling: Analyze the metabolic pathways of the different cell lines. Some cell lines may metabolize the compound into a more toxic byproduct.

  • Genetic Background: Utilize a panel of cell lines with diverse genetic backgrounds to identify potential genetic markers of sensitivity or resistance.

Problem 3: The compound precipitates in the cell culture medium.

Poor solubility can lead to inaccurate dosing and inconsistent results.

Solutions:

  • Solubility Testing: Pre-determine the solubility of the compound in your specific cell culture medium before conducting the experiment.

  • Solvent Optimization: While DMSO is a common solvent, explore other biocompatible solvents if solubility is an issue. Ensure the final solvent concentration is non-toxic to the cells.

  • Formulation Strategies: For in vivo studies or more complex in vitro models, consider formulation strategies such as the use of cyclodextrins or other solubilizing agents.

IV. Assay Selection and Optimization

The choice of cytotoxicity assay can significantly impact the results. Metabolic assays like the MTT assay are widely used but are prone to interference.[4][9]

Limitations of the MTT Assay

The MTT assay measures mitochondrial reductase activity, which is an indirect measure of cell viability.[9] It can be affected by:

  • Compound Interference: Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results.[9]

  • Metabolic Alterations: Compounds that alter the metabolic state of the cell without causing cell death can affect the MTT readout.

  • Solvent Toxicity: The DMSO used to solubilize the formazan crystals can be toxic to cells, especially at higher concentrations.[9]

Alternative Cytotoxicity Assays

Consider using orthogonal assays that measure different markers of cell health to confirm your findings.[4]

Assay TypePrincipleAdvantagesDisadvantages
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells.[4][16]High sensitivity, rapid, and simple protocol.[4][16]Can be affected by compounds that modulate cellular ATP levels.
LDH Release Assays Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7]Directly measures cytotoxicity (cell death).Higher background in primary cells due to spontaneous death.[7]
Real-Time Viability Assays (e.g., RealTime-Glo™) Continuously measures the viability of cells over time.[4]Allows for kinetic analysis of cytotoxicity and distinguishes between cytotoxic and cytostatic effects.May require specialized reagents and instrumentation.
Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7) Viable cells with intact membranes exclude the dye, while dead cells take it up.[9][16]Simple, rapid, and provides a direct count of viable and dead cells.[16]Lower throughput and requires a cell counter or microscope.
Resazurin (AlamarBlue) Reduction Assays Resazurin is reduced to the fluorescent resorufin by metabolically active cells.[16][17]Sensitive, rapid, and non-toxic to cells, allowing for further analysis.[16][17]Can be influenced by changes in cellular metabolism.

V. Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for In Vitro Cytotoxicity

G start High Cytotoxicity Observed confirm Confirm Effect is Not an Artifact start->confirm verify_conc Verify Concentration confirm->verify_conc assess_stability Assess Compound Stability confirm->assess_stability test_interference Test for Assay Interference confirm->test_interference eval_solvent Evaluate Solvent Toxicity confirm->eval_solvent differentiate Differentiate Cytotoxic vs. Cytostatic confirm->differentiate investigate Investigate Mechanism of Action confirm->investigate optimize Optimize Assay Conditions confirm->optimize time_course Time-Course Experiment differentiate->time_course measure_viability Measure Viability & Cell Number time_course->measure_viability apoptosis Apoptosis Assays (e.g., Caspase) investigate->apoptosis necrosis Necrosis Assays (e.g., LDH) investigate->necrosis dose_response Refine Dose-Response optimize->dose_response incubation_time Adjust Incubation Time optimize->incubation_time cell_line Select Appropriate Cell Line optimize->cell_line alternative_assay Consider Alternative Assays optimize->alternative_assay

Caption: A workflow for troubleshooting unexpected in vitro cytotoxicity.

Simplified Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 executioner Executioner Caspases (Caspase-3, -7) caspase8->executioner mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->executioner apoptosis Apoptosis executioner->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

VI. References

  • Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates. Available at:

  • Technical Support Center: Managing In Vitro Cytotoxicity. BenchChem. Available at:

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Cell viability assays: Alternatives to the MTT assay. Technology Networks. Available at: [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. Available at: [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. Available at: [Link]

  • What is a good alternative for MTT assay to determine cell viability?. ResearchGate. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Jubilant Biosys. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

  • Caspases as Targets for Drug Development. Madame Curie Bioscience Database. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. PMC. Available at: [Link]

  • Apoptosis. Wikipedia. Available at: [Link]

  • Ranking Differential Drug Activities from Dose-Response Synthetic Lethality Screens. NIH. Available at: [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Available at: [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. Available at: [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. Available at: [Link]

  • Setting up a Dose Response Protocol. CDD Support. Available at: [Link]

  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. PubMed. Available at: [Link]

  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. NIH. Available at: [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. Available at: [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available at: [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. PubMed. Available at: [Link]

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overcoming poor bioavailability of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

A Guide to Overcoming Poor Oral Bioavailability for Drug Development Professionals

Welcome to the technical support resource for this compound and related compounds. As Senior Application Scientists, we understand that advancing promising molecules through the development pipeline often involves significant hurdles. One of the most common and complex challenges is overcoming poor oral bioavailability. This guide is designed to provide you with a logical, scientifically-grounded framework for diagnosing the root causes of poor exposure and implementing effective, evidence-based solutions.

The structure of this compound presents a unique combination of physicochemical properties. The trifluoromethoxy (-OCF₃) group is strategically included to enhance metabolic stability and lipophilicity, which can aid in membrane permeation.[1] Conversely, the piperidine scaffold, while a common and valuable feature in many pharmaceuticals, can influence solubility and present its own metabolic considerations.[2][3] The hydrochloride salt form is employed to improve aqueous solubility, yet challenges often remain.

This resource is structured as a series of frequently asked questions (FAQs) that our team commonly encounters. We will move from initial diagnosis to specific, actionable troubleshooting strategies, complete with detailed experimental protocols and the scientific rationale behind them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial in vivo oral pharmacokinetic (PK) study in rodents showed very low and variable exposure (AUC and Cmax). What is my first step?

Answer: Low and variable oral exposure is a classic sign of bioavailability issues. Before jumping into complex formulation work, you must first diagnose the root cause. The oral absorption process is primarily governed by two key physicochemical properties: solubility (the drug's ability to dissolve in the gastrointestinal fluid) and permeability (the drug's ability to cross the intestinal membrane).[4][5] Your first step is to systematically evaluate these parameters to understand the rate-limiting factor. This approach aligns with the principles of the Biopharmaceutics Classification System (BCS), which provides a scientific framework for predicting in vivo performance.[4]

The workflow below outlines a logical diagnostic path.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Classification & Strategy start Poor Oral PK Data (Low/Variable Exposure) solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility Is dissolution the problem? permeability Assess Membrane Permeability (e.g., Caco-2 Assay) start->permeability Is absorption the problem? bcs_low_sol Diagnosis: Solubility-Limited Absorption (BCS Class II/IV) solubility->bcs_low_sol bcs_low_perm Diagnosis: Permeability-Limited Absorption (BCS Class III/IV) permeability->bcs_low_perm strategy_sol Implement Solubility Enhancement Strategy bcs_low_sol->strategy_sol metabolism Consider High First-Pass Metabolism bcs_low_perm->metabolism If permeability is high, metabolism is suspect strategy_perm Advanced Formulations (e.g., Permeation Enhancers) bcs_low_perm->strategy_perm G cluster_0 Physical Modification cluster_1 Complexation / Encapsulation center Low Solubility Problem micronization Particle Size Reduction (Micronization, Nanosizing) center->micronization Increases surface area (Noyes-Whitney Eq.) asd Amorphous Solid Dispersion (ASD) center->asd Maintains high energy amorphous state cyclo Cyclodextrin Complexation center->cyclo Forms soluble inclusion complex lipid Lipid-Based Formulations (SEDDS/SMEDDS) center->lipid Keeps drug in solubilized oil phase

Caption: Key strategies for enhancing the bioavailability of poorly soluble drugs.

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution. [6]This is a straightforward approach for compounds where the dissolution rate is the primary barrier.

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques. [6]The crystalline (stable, low-solubility) form of the drug is dispersed into a hydrophilic polymer matrix in an amorphous (high-energy, more soluble) state.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract. [7]This approach is excellent for highly lipophilic drugs, as it keeps the compound solubilized in oil droplets, facilitating absorption. The trifluoromethoxy group's high lipophilicity makes this a very attractive option. [1]4. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule within their hydrophobic core, presenting a hydrophilic exterior to improve solubility. [8][9] Experimental Protocol: Screening for Amorphous Solid Dispersion Feasibility

This protocol provides a rapid, small-scale method to screen for polymer compatibility.

  • Polymer Selection: Select a range of pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common solvent that dissolves both your compound and the chosen polymers (e.g., methanol, acetone, or a mixture).

  • Preparation:

    • Prepare solutions of your compound and each polymer separately.

    • Mix the solutions to achieve different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).

  • Solvent Evaporation: Cast the mixtures onto a glass plate or into a petri dish and allow the solvent to evaporate slowly under a fume hood, followed by drying under vacuum to remove residual solvent. This creates a thin film.

  • Characterization:

    • Visual Inspection: An optically clear, single-phase film suggests good miscibility and potential for a stable ASD. Hazy or opaque films indicate phase separation.

    • Polarized Light Microscopy (PLM): Examine the film under a PLM. The absence of birefringence (no light transmission through crossed polarizers) indicates an amorphous state. The presence of birefringence confirms residual crystallinity.

  • Next Steps: Promising candidates from this screen should be prepared in larger quantities (e.g., by spray drying) and subjected to dissolution testing to confirm a performance advantage. [10]

Q4: My compound has reasonable solubility in gastric fluid but precipitates in intestinal fluid, and bioavailability is still poor. How do I test for membrane permeability issues?

Answer: If solubility is not the primary barrier, you must investigate permeability. Poor permeability can be due to the molecule's intrinsic properties (e.g., too large, too polar) or because it is a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump the drug back into the GI lumen. [11][12]The industry-standard in vitro model for this is the Caco-2 permeability assay. [13] Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. [14]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's historical range.

  • Permeability Measurement (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the dosing solution containing your compound to the apical (A, upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, lower) chamber. Replace the sampled volume with fresh buffer.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Take samples from the apical (A) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of your compound in all samples using LC-MS/MS.

  • Calculations & Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C₀)

      • where dQ/dt is the flux, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B)

Data Interpretation Table:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioInterpretation
Propranolol (High Perm.)>10>10~1High Permeability, No Efflux
Atenolol (Low Perm.)<2<2~1Low Permeability
Digoxin (Efflux Substrate)<5>10>2Substrate of Efflux Transporter
Your Compound [Enter Data][Enter Data][Enter Data][e.g., Moderate Permeability, Potential Efflux]

An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cells, which can be a major cause of poor bioavailability even if passive permeability is adequate. [11]

Q5: The trifluoromethoxy group is known to block metabolism. Could first-pass metabolism still be an issue?

Answer: Yes, it's a possibility that should be investigated. While the -OCF₃ group is highly effective at preventing oxidative metabolism at or near its position due to the strength of the C-F bonds, other parts of the molecule can still be susceptible. [15]The piperidine ring, in particular, is a common site for metabolism by cytochrome P450 enzymes (CYPs), often through oxidation at carbons adjacent to the nitrogen. [2][16]Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation (first-pass metabolism) can significantly reduce bioavailability. [12][16] Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic metabolic clearance of a compound.

  • Reagents: Obtain pooled liver microsomes (human, rat) and an NADPH-regenerating system (cofactor required for CYP activity).

  • Incubation:

    • Pre-incubate your compound at a low concentration (e.g., 1 µM) with the liver microsomes in a buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include a control incubation without the NADPH system to check for non-enzymatic degradation.

  • Time Points: Take aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of your parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

Interpretation: A short half-life (<30 minutes) and high intrinsic clearance suggest the compound is rapidly metabolized and may be susceptible to significant first-pass extraction in vivo. This data, combined with permeability data, provides a comprehensive picture of the potential barriers to oral bioavailability.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Silva, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Naik, J., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Metabolism & Toxicology, 20(6), 439-458. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research. [Link]

  • PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. [Link]

  • Patil, S. K., & Sahoo, S. K. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Applied Pharmaceutical Science, 8(11), 143-150. [Link]

  • Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • Unnamed Source. (n.d.). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Source URL not available]
  • Buckley, S. T., & Nolan, K. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 689-702. [Link]

  • Unnamed Source. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. [Source URL not available]
  • Evotec. (n.d.). Early Formulation. Evotec. [Link]

  • Unnamed Source. (n.d.).
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Unnamed Source. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Source URL not available]
  • Chemcasts. (n.d.). Thermophysical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Chemcasts. [Link]

  • PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)piperidine. PubChem. [Link]

  • Bertamino, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • ResearchGate. (2015). An Integrated Model for Determining Causes of Poor Oral Drug Absorption. [Source URL not available]
  • Unnamed Source. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. [Source URL not available]
  • Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms. Oreate AI Blog. [Link]

  • Unnamed Source. (n.d.). Loss of orally administered drugs in GI tract. [Source URL not available]
  • Unnamed Source. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Source URL not available]
  • Unnamed Source. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Source URL not available]
  • Unnamed Source. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Source URL not available]
  • Unnamed Source. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Source URL not available]
  • Unnamed Source. (n.d.).
  • GLP Pharma Standards. (n.d.). 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. GLP Pharma Standards. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

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method refinement for consistent results with 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Consistent and Reliable Experimental Outcomes

Welcome to the technical support center for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving consistent and reproducible results in your experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature, established chemical principles, and practical field experience to address the common challenges and questions that may arise when working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A: For long-term stability, this compound should be stored at room temperature in a well-sealed container, protected from moisture and light.[1] The hydrochloride salt form enhances its stability compared to the free base, which is more susceptible to oxidation and reaction with atmospheric carbon dioxide. The trifluoromethoxy group is generally stable under these conditions.[2]

Q2: What is the expected solubility of this compound in common laboratory solvents?

A: While specific quantitative solubility data for a wide range of solvents is not extensively published, based on its structure and the properties of similar phenylpiperidine hydrochlorides, the following qualitative solubility profile can be expected:

  • High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Dichloromethane (DCM)

  • Low to Insoluble: Diethyl ether, Hexanes, Toluene

It is always recommended to perform a small-scale solubility test before preparing large-volume solutions. For quantitative applications, it is best practice to prepare fresh solutions.

Q3: Is the trifluoromethoxy group stable to common reaction conditions?

A: The trifluoromethoxy (-OCF3) group is known for its high chemical and thermal stability.[2] It is generally resistant to cleavage under a wide range of synthetic conditions, including many acidic and basic environments. This stability is a key feature that makes it a valuable substituent in drug discovery. However, extremely harsh acidic or basic conditions, especially at elevated temperatures, should be evaluated on a case-by-case basis.

Q4: What are the key safety precautions to take when handling this compound?

A: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as an irritant, and inhalation of dust or contact with skin and eyes should be avoided.[1] Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide: Synthesis and Purification

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield in the Final Deprotection Step

Scenario: You are following a standard synthesis protocol, such as the deprotection of a Boc-protected precursor with methanolic HCl, but you are obtaining a low yield of the final hydrochloride salt.[3]

Potential Causes & Solutions:

  • Incomplete Deprotection: The reaction time may be insufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. If the reaction has stalled, a gentle increase in temperature (e.g., to 40 °C) or a longer reaction time may be necessary.

  • Loss During Work-up: The hydrochloride salt is highly soluble in water and short-chain alcohols. During work-up, minimize the use of aqueous washes. If an aqueous extraction is necessary, ensure the aqueous phase is saturated with a salt like sodium chloride to decrease the solubility of the product.

  • Precipitation Issues: After removing the reaction solvent, the product should precipitate as a solid. If it remains an oil, this could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization.

Experimental Protocol: Boc Deprotection and Isolation

  • Reaction Setup: Dissolve the Boc-protected precursor, tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate, in methanol (e.g., 0.3 M concentration).[3]

  • Acid Addition: To the stirred solution, add a saturated solution of HCl in methanol (e.g., 3 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material spot is no longer visible.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Precipitation and Washing: Add diethyl ether to the residue and stir to break up any solids.[3]

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Problem 2: Product Discoloration (Yellow or Brown Tint)

Scenario: The final product, which should be a white solid, has a yellow or brown discoloration.

Potential Causes & Solutions:

  • Oxidation of the Piperidine Ring: The free piperidine nitrogen can be susceptible to air oxidation, especially if exposed to light and air for extended periods. Store the final product and any free-base intermediates under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

  • Residual Solvents or Impurities: Impurities from previous steps or residual solvents from the work-up can cause discoloration. Ensure the product is thoroughly dried under high vacuum. If discoloration persists, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can improve purity and color.

Logical Workflow for Troubleshooting Discoloration

Caption: Troubleshooting workflow for a discolored product.

Troubleshooting Guide: Analytical Characterization

This section provides guidance on resolving common issues encountered during the analytical characterization of this compound.

Problem 3: Inconsistent or Poor Peak Shape in HPLC Analysis

Scenario: When analyzing the compound by reverse-phase HPLC, you observe peak tailing, fronting, or broad peaks.

Potential Causes & Solutions:

  • Secondary Interactions with Silica: The basic piperidine nitrogen can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Mobile Phase Modifier: Add a small amount of a competing base, such as 0.1% triethylamine (TEA) or 0.1% diethylamine (DEA), to the mobile phase to mask the silanol groups.

    • Low pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid (TFA) or formic acid) will protonate the piperidine nitrogen, which can improve peak shape.

  • Inappropriate Column Choice: A standard C18 column may not be ideal. Consider using a column with end-capping or a polar-embedded phase to minimize secondary interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Problem 4: Ambiguous Mass Spectrometry Fragmentation

Scenario: You are analyzing the compound by GC-MS or LC-MS and are unsure how to interpret the fragmentation pattern.

Key Fragmentation Pathways:

The fragmentation of 4-(4-(trifluoromethoxy)phenyl)piperidine will primarily be dictated by the piperidine ring and the phenylpiperidine bond.

  • Alpha-Cleavage: The most common fragmentation pathway for piperidines is cleavage at the bonds alpha to the nitrogen atom. This can result in the loss of fragments from the piperidine ring.

  • Loss of the Phenyl Group: Cleavage of the bond between the piperidine ring and the phenyl group is also a likely fragmentation pathway.

  • Trifluoromethoxy Group Fragmentation: While the -OCF3 group itself is quite stable, under high-energy ionization conditions, you may observe fragmentation patterns involving the loss of fluorine atoms or the entire trifluoromethoxy group.

Workflow for Mass Spectrometry Analysis

MS_Workflow Sample Prepare Sample in Volatile Solvent Acquisition Acquire Data (LC-MS or GC-MS) Sample->Acquisition Molecular_Ion Identify Molecular Ion Peak [M+H]+ Acquisition->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Alpha_Cleavage Look for Alpha-Cleavage of Piperidine Ring Fragmentation->Alpha_Cleavage Phenyl_Loss Identify Loss of Trifluoromethoxyphenyl Group Fragmentation->Phenyl_Loss Database_Search Compare with Spectral Databases Alpha_Cleavage->Database_Search Phenyl_Loss->Database_Search Structure_Confirmation Confirm Structure Database_Search->Structure_Confirmation

Caption: General workflow for MS analysis and interpretation.

Forced Degradation and Stability Indicating Methods

For regulatory filings and to ensure the robustness of analytical methods, forced degradation studies are essential.[4] These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and establish degradation pathways.

Table 2: Typical Forced Degradation Conditions

Stress ConditionExample ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursPotential for hydrolysis of the trifluoromethoxy group (unlikely under these conditions), or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursSimilar to acid hydrolysis, but base-catalyzed pathways may differ.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the piperidine ring is a likely outcome.
Thermal Degradation 80 °C for 48 hours (solid state)General decomposition, potential for ring opening or other complex reactions.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hours (in solution and solid state)Photochemically induced degradation, often involving radical pathways.

The development of a stability-indicating HPLC method is crucial to separate the parent compound from all potential degradation products, ensuring that the analytical method is specific for the intact drug.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
  • Gao, B., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
  • Kamble, R., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Rao, K., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Thermo Fisher Scientific. (2024). 4-(4-Fluorobenzyl)

Sources

Validation & Comparative

Certificate of Analysis for 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: Beyond a Simple Pass/Fail

To the discerning researcher, a Certificate of Analysis (CoA) is more than a mere declaration of compliance; it is a detailed analytical narrative of a chemical entity. For a molecule like 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, a key building block in medicinal chemistry, understanding this narrative is critical. Its purity, identity, and physicochemical properties directly impact reaction kinetics, yield, impurity profiles, and ultimately, the biological activity and safety of downstream compounds.

This guide moves beyond a superficial reading of a CoA. As Senior Application Scientists, we will dissect the core analytical components required to rigorously characterize this compound. We will not only present the data but also explain the causality behind the experimental choices, providing detailed protocols that serve as self-validating systems. This comparative guide will empower you to critically evaluate the quality of your starting materials, troubleshoot experimental anomalies, and ensure the integrity of your research. The foundation of this entire process rests on the use of well-characterized reference standards, which serve as the ultimate benchmark for quality, safety, and efficacy in pharmaceutical development.

The Analytical Workflow: A Comprehensive Approach

A robust CoA is the culmination of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. The workflow ensures that from identity confirmation to impurity quantification, every critical attribute is scrutinized.

CoA_Workflow cluster_0 Sample & Standard Preparation cluster_1 Analytical Testing Battery cluster_2 Data Review & Report Generation Sample Test Article Received Prep Solution Preparation (Diluent, Mobile Phase) Sample->Prep RefStd Primary Reference Standard RefStd->Prep Identity Identity Confirmation (NMR, MS, FTIR) Prep->Identity Purity Purity & Impurity (HPLC-UV) Prep->Purity Assay Assay vs. Standard (HPLC-UV) Prep->Assay PhysChem Physicochemical Tests (KF, GC-HS, ICP-MS) Prep->PhysChem Data Data Processing & Integration Identity->Data Purity->Data Assay->Data PhysChem->Data Review Peer & QA Review Data->Review CoA_Gen CoA Generation Review->CoA_Gen

Caption: Workflow for Comprehensive Certificate of Analysis Generation.

Part 1: Identity Confirmation – The Molecular Fingerprint

The first and most fundamental question a CoA must answer is: "Is the material what it claims to be?" A single technique is insufficient; a combination of spectroscopic methods provides unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is the gold standard for confirming the proton framework of a molecule. For this compound, it allows us to verify the substitution pattern on the phenyl ring (para-substitution) and the integrity of the piperidine ring. The chemical shifts and coupling constants provide a detailed map of the molecule's hydrogen atoms.[1][2] ¹⁹F NMR is equally critical, providing a sharp singlet characteristic of the -OCF₃ group, a key functional moiety.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add an internal standard if quantification is needed.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover the expected range (~ -1 to 12 ppm).

    • Process the data with a line broadening of 0.3 Hz.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the fluorine channel.

    • Acquire the fluorine spectrum. The -OCF₃ signal will appear as a sharp singlet.

  • Data Analysis: Compare the obtained spectrum with the known reference spectrum or theoretical chemical shifts. The spectrum must be consistent with the proposed structure.[3][4]

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, offering a primary check on its composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will typically show the protonated molecular ion [M+H]⁺ of the free base. High-resolution MS (HRMS) can determine the elemental composition with high accuracy, distinguishing it from isomers. The fragmentation pattern can also offer structural clues.[5][6][7]

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

  • Method:

    • Inject 1-5 µL of the sample solution.

    • A short chromatographic run can be used to separate the analyte from any non-volatile salts.

    • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Look for the [M+H]⁺ ion for the free base (C₁₂H₁₄F₃NO). The expected monoisotopic mass is 245.10. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm for HRMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorbances for the N-H bond of the secondary amine hydrochloride, C-H bonds (aromatic and aliphatic), the C-O-C ether linkage, and the strong, distinctive absorbances of the C-F bonds in the trifluoromethoxy group.[8][9][10]

Comparative Data Table 1: Identity Confirmation

ParameterExpected Result for Target CompoundPotential Alternative: 4-(4-(Trifluoromethyl )phenyl)piperidine HCl
¹H NMR Aromatic protons show AA'BB' pattern; Piperidine protons visible.Similar aromatic and piperidine patterns. Subtle chemical shift differences.
¹⁹F NMR Sharp singlet around -58 to -60 ppm (indicative of -OCF₃ ).Sharp singlet around -61 to -63 ppm (indicative of -CF₃ ).[11]
MS [M+H]⁺ m/z = 246.11 (for C₁₂H₁₅F₃NO⁺).m/z = 230.12 (for C₁₂H₁₅F₃N⁺).
FTIR Strong C-F stretches (~1100-1300 cm⁻¹), C-O stretch (~1250 cm⁻¹).Strong C-F stretches (~1100-1350 cm⁻¹), but lacks the distinct C-O ether stretch.

Part 2: Purity and Assay – Quantifying the Substance

This section addresses two related but distinct questions: "How much of the desired compound is present?" (Assay) and "What else is present?" (Purity). High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this evaluation.

Expertise & Causality: A reversed-phase HPLC method is ideal for this molecule. The choice of a C18 column provides good retention for the moderately nonpolar phenylpiperidine structure. An acidic mobile phase (e.g., using formic or phosphoric acid) ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the aromatic chromophore. The assay is determined by comparing the peak area of the main component in the test sample to that of a highly characterized reference standard.[12][13] Purity is assessed by calculating the area percentage of the main peak relative to all other peaks.

Experimental Protocol: Purity and Assay by HPLC-UV

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This gives a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Run (Gradient):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • System Suitability (Trustworthiness): Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the standard and sample solutions.

    • Purity (% Area): (Area of Main Peak / Sum of All Peak Areas) * 100

    • Assay (% vs. Standard): (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Comparative Data Table 2: Chromatographic Purity & Assay

ParameterSpecificationResult for High-Quality BatchResult for Lower-Quality Batch (Hypothetical)
Appearance White to off-white solidWhite crystalline solidYellowish powder
Purity (HPLC) ≥ 98.0%99.85%96.5%
Assay (HPLC) 98.0% - 102.0%100.2%97.1%
Major Impurity Not more than 0.5%0.08% at RRT 1.2 (Des-trifluoromethoxy analog)1.8% at RRT 0.8 (Starting material)
Total Impurities Not more than 1.0%0.15%3.5%

Part 3: Physicochemical & Safety-Related Properties

These tests characterize properties and potential contaminants that are critical for safety, stability, and processability.

Water Content by Karl Fischer Titration

Expertise & Causality: Water content is a critical parameter as it can affect stability, reactivity, and accurate weighing of the material. The Karl Fischer titration is a highly specific and accurate method for water determination.[14][15] It is superior to a simple "Loss on Drying" test, which would measure any volatile component, not just water.[16] A volumetric method is suitable for samples expected to have >0.1% water content.[14]

Experimental Protocol: Volumetric Karl Fischer

  • Instrument Setup: Standardize the Karl Fischer titrator and reagent against a known water standard (e.g., disodium tartrate dihydrate).

  • Sample Analysis: Accurately weigh a suitable amount of the sample (e.g., 100-200 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Initiate the titration. The instrument will automatically titrate with the KF reagent until the endpoint is reached.

  • Calculation: The instrument software calculates the water content, typically expressed as a percentage (w/w).

Residual Solvents by GC-Headspace

Expertise & Causality: Residual solvents are organic volatile impurities left over from the manufacturing process.[17] Their presence is strictly controlled due to their potential toxicity.[18][19] The standard method, outlined in pharmacopeias like USP <467>, uses Gas Chromatography with Headspace injection (GC-HS).[18][20] This technique is ideal because it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix and providing excellent sensitivity for common solvents.

Experimental Protocol: GC-Headspace (per USP <467>)

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that will dissolve the sample but not interfere with the analysis.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Conditions: Use a G43 phase column (or similar) as specified in the pharmacopeial method.[20]

  • Headspace Conditions:

    • Equilibration Temperature: ~80°C

    • Equilibration Time: ~20-30 min

  • Analysis: Run the sample against a standard containing known amounts of the solvents expected from the synthesis (e.g., Toluene, Methanol, Dichloromethane). The analysis will identify and quantify any solvents present.

Elemental Impurities (Heavy Metals)

Expertise & Causality: Elemental impurities can be introduced from catalysts or manufacturing equipment.[21] Modern approaches, guided by ICH Q3D, use a risk-based strategy. If the manufacturing process uses metal catalysts (e.g., Palladium, Platinum), specific testing is required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to measure multiple elements simultaneously.

Comparative Data Table 3: Physicochemical Properties

ParameterSpecification (Typical)Result for High-Quality BatchComparison Alternative: A Poorly Processed Batch
Water Content (KF) ≤ 0.5%0.12%2.5% (Hygroscopic, improperly dried)
Residual Solvents Toluene ≤ 890 ppm; Methanol ≤ 3000 ppmToluene: < 50 ppm; Methanol: 210 ppmToluene: 1500 ppm (Exceeds limit)
Elemental Impurities Palladium (if used) ≤ 10 ppm< 1 ppm25 ppm (Inefficient catalyst removal)

References

  • Title: Quality By Design The Importance Of Reference Standards In Drug Development Source: Alcami URL: [Link]

  • Title: Residual Solvent Analysis in Pharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Karl Fischer water content titration Source: Scharlab URL: [Link]

  • Title: Karl Fischer titration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Residual Solvent Analysis of Pharmaceutical Products Source: Agilent URL: [Link]

  • Title: Karl Fischer Titration Guide for Water (Moisture) Determination Source: Mettler Toledo URL: [Link]

  • Title: Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide Source: Contract Laboratory URL: [Link]

  • Title: Quality by Design: The Importance of Reference Standards in Drug Development Source: Alcami URL: [Link]

  • Title: Water Determination (Karl Fischer Method) Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: Residual Solvent Analysis of Pharmaceutical Products Source: Chemetrix URL: [Link]

  • Title: Residual Solvents Analysis & Testing | Gas Chromatography Source: RSSL URL: [Link]

  • Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A risk mitigation approach to detecting and quantifying metals in APIs Source: European Pharmaceutical Review URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: R Discovery URL: [Link]

  • Title: Spatial and temporal variation of metal concentrations in adult honeybees (Apis mellifera L.) Source: Springer URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]

  • Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds Source: Freie Universität Berlin URL: [Link]

  • Title: Assessment of Spatial Variations in Pesticide, Heavy Metal, and Selenium Residues in Honey Bee (Apis mellifera L.) Products Source: MDPI URL: [Link]

  • Title: Use of Apis mellifera Honey to Predict Heavy Metal Loads in African Fruit Crops? – A Proof of Concept Source: Taylor & Francis Online URL: [Link]

  • Title: Use of honeybees (Apis mellifera L.) as bioindicators for assessment and source appointment of metal pollution Source: ResearchGate URL: [Link]

  • Title: High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation Source: PMC URL: [Link]

  • Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl Source: The Journal of Chemical Physics URL: [Link]

  • Title: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information Source: Synfacts URL: [Link]

  • Title: Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry Source: MSU Chemistry URL: [Link]

  • Title: Mass spectra of fluorocarbons Source: NIST URL: [Link]

  • Title: CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
  • Title: Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Source: ResearchGate URL: [Link]

  • Title: A field assessment of Fourier Transform Infrared (FTIR) Spectroscopy and fentanyl immunoassay strips as point-of-care drug checking technologies Source: British Columbia Centre on Substance Use URL: [Link]

  • Title: Quantitative NMR spectroscopy on fluorine- containing drugs Source: Diva-portal.org URL: [Link]

  • Title: Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins Source: PubMed Central URL: [Link]

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comparing the efficacy of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Phenylpiperidine Scaffolds in CNS Drug Discovery

A Guide for Researchers on Evaluating Monoamine Transporter Inhibition

Senior Application Scientist Note: The compound of interest, 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS 1004618-85-2)[1][2], is a recognized chemical entity primarily utilized as a building block in medicinal chemistry.[1] A thorough review of publicly accessible scientific literature reveals a significant gap in published pharmacological data, specifically concerning its efficacy and mechanism of action. Therefore, a direct comparative analysis is not feasible without fabricating data, which would violate scientific integrity.

This guide has been adapted to address the broader context of the 4-phenylpiperidine chemical class, a scaffold of immense importance in the development of centrally acting agents.[3][4] We will focus on a prevalent mechanism of action for this class—dopamine reuptake inhibition—to provide a robust framework for how a researcher might evaluate the titular compound against well-characterized alternatives. This document will compare the in vitro efficacy of established dopamine reuptake inhibitors (DRIs) and provide the detailed experimental protocols necessary for such a determination.

Introduction to the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine core is a foundational structure in neuropharmacology, forming the basis for compounds targeting a wide array of CNS receptors and transporters, including opioid receptors, dopamine transporters (DAT), and serotonin transporters (SERT).[3][5][6] The pharmacological activity of these molecules can be finely tuned by substitutions on both the phenyl ring and the piperidine nitrogen. The trifluoromethoxy group (-OCF₃) on the user's compound of interest is a lipophilic electron-withdrawing group known to modulate properties like metabolic stability and receptor binding affinity. This guide will use the inhibition of the dopamine transporter as a representative biological endpoint to compare the efficacy of different compounds.

Primary Mechanism of Action: Dopamine Reuptake Inhibition

Dopamine Reuptake Inhibitors (DRIs) function by blocking the dopamine transporter, a protein responsible for removing dopamine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration and duration of dopamine signaling, an effect that is therapeutic in conditions like ADHD and depression.[7][8]

The general pathway is illustrated below. A DRI binds to the DAT on the presynaptic neuron, preventing the reabsorption of dopamine (DA) that has been released into the synapse, thereby enhancing its effect on the postsynaptic neuron's dopamine receptors (e.g., D1, D2).

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Dopamine Vesicle dat Dopamine Transporter (DAT) da Dopamine (DA) presynaptic_vesicle->da Release da->dat Reuptake d2_receptor Postsynaptic DA Receptor da->d2_receptor Binding dri DRI Compound dri->dat Blockade

Caption: Mechanism of Dopamine Reuptake Inhibition.

Comparative In Vitro Efficacy of Reference DRIs

The efficacy of DRIs is primarily assessed by two key in vitro parameters:

  • Binding Affinity (Kᵢ): The concentration of a drug required to occupy 50% of the target receptors. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (IC₅₀): The concentration of a drug that inhibits a specific biological function (in this case, dopamine uptake) by 50%. A lower IC₅₀ value signifies greater potency.

The following table summarizes the efficacy of several well-known DRIs at the human dopamine transporter (hDAT). These compounds serve as industry-standard benchmarks against which novel compounds like this compound would be compared.

CompoundBinding Affinity (Kᵢ) for hDAT (nM)Potency (IC₅₀) for DA Uptake Inhibition (nM)Primary Chemical Class
Cocaine ~200 - 640~250 - 510Tropane Alkaloid
Methylphenidate ~110 - 390~20 - 300Phenylpiperidine
Bupropion ~520 - 5230~173 - 1000Aminoketone
Modafinil Lower affinity than cocaine~100-fold lower potency than cocaineBenzhydryl Sulfinyl

Data compiled from multiple sources and assay conditions; ranges are provided to reflect this variability.

Experimental Protocol: Radioligand Binding Assay for hDAT

To determine the binding affinity (Kᵢ) of a novel compound for the human dopamine transporter, a competitive radioligand binding assay is a standard and robust method. This protocol is self-validating through the inclusion of controls and determination of specific vs. non-specific binding.

Caption: Workflow for a DAT Radioligand Binding Assay.
Step-by-Step Methodology
  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human Dopamine Transporter (hDAT).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (containing cell membranes) in fresh assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Assay Plate Setup:

    • On a 96-well plate, designate triplicate wells for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled DAT ligand (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

      • Test Compound: Contains membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) across a logarithmic scale (e.g., 0.1 nM to 10 µM).

  • Incubation:

    • To each well, add the prepared cell membranes (typically 10-20 µg of protein).

    • Add the radioligand, [³H]WIN 35,428, at a concentration near its Kₔ (e.g., 2-3 nM).

    • Add the appropriate compound (buffer for Total, unlabeled ligand for NSB, or test compound).

    • Incubate the plate for 2-3 hours at 4°C to reach equilibrium. The causality for using low temperature is to minimize degradation of proteins and ligands.

  • Separation and Quantification:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value.

    • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Conclusion

While direct efficacy data for this compound remains elusive in published literature, the 4-phenylpiperidine scaffold is a cornerstone of CNS drug development with well-established activities. By employing standardized in vitro assays, such as the radioligand binding protocol detailed above, researchers can quantitatively determine the efficacy of this and other novel compounds. A comparison of the resulting Kᵢ and IC₅₀ values against benchmarks like methylphenidate and bupropion provides a clear, objective measure of a new compound's potential and guides further structure-activity relationship (SAR) studies and preclinical development.

References

  • BenchChem. (2025). Comparing the efficacy of different dopamine reuptake inhibitors. Link

  • BenchChem. (2025). A Comparative Guide to In Vitro Performance of Dopamine Reuptake Inhibitors. Link

  • Pubmed. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. J Med Chem. 9

  • Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9. 10

  • Pubmed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. J Med Chem. 11

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. 12

  • Power. (n.d.). Dopamine Reuptake Inhibitor vs Ssri. 7

  • Guidechem. (n.d.). This compound 1004618-85-2 wiki. 1

  • BenchChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Link

  • American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). 8

  • Pubmed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorg Med Chem Lett. 5

  • Wikipedia. (n.d.). Phenylpiperidines. 3

  • ChemicalBook. (2025). This compound | 1004618-85-2. 2

  • Pubmed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. 4

  • Hindawi. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. 6

  • Pubmed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.... J Pharmacol Exp Ther. 13

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A Comparative Guide to the Structure-Activity Relationship of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride. The insights presented herein are synthesized from established principles in medicinal chemistry and available data on related 4-phenylpiperidine scaffolds, offering a predictive framework for the rational design of novel therapeutic agents targeting key central nervous system proteins.

Introduction: The 4-(4-(Trifluoromethoxy)phenyl)piperidine Scaffold

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure allows for precise orientation of substituents to interact with various biological targets, including neurotransmitter transporters and G-protein coupled receptors (GPCRs). The introduction of a trifluoromethoxy (-OCF3) group onto the 4-position of the phenyl ring significantly influences the molecule's physicochemical properties. The trifluoromethoxy group is a strong electron-withdrawing group that can enhance metabolic stability and improve lipophilicity, which can, in turn, affect membrane permeability and oral bioavailability.[2][3] These properties make the 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold a promising starting point for the development of novel drugs.

Core Structure and Key Modification Points

The fundamental structure of the 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold offers several points for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Caption: General structure of the 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold highlighting key modification points.

Structure-Activity Relationship Analysis

The Role of the 4-(Trifluoromethoxy)phenyl Moiety

The trifluoromethoxy group at the para-position of the phenyl ring is a critical determinant of the pharmacological profile. Its high lipophilicity (Hansch π value of +1.04) can enhance passive diffusion across biological membranes, including the blood-brain barrier.[2] Furthermore, the electron-withdrawing nature of the -OCF3 group can influence the pKa of the piperidine nitrogen, which can affect receptor binding and ionic interactions.

In the context of DAT inhibitors, electron-withdrawing groups on the phenyl ring of piperidine analogs have been shown to be beneficial for binding affinity.[4] For opioid receptor ligands, the substitution pattern on the 4-phenyl ring plays a pivotal role in determining affinity and selectivity for μ, δ, and κ receptors.[5] While a hydroxyl group is a common feature in many potent opioid ligands, the bioisosteric replacement with a trifluoromethoxy group could alter the binding mode and functional activity.

Modifications at the Piperidine Nitrogen (N-1 Position)

The substituent at the N-1 position of the piperidine ring is a key modulator of potency and selectivity.

  • For Dopamine Transporter (DAT) Inhibitors: In a series of benztropine analogs, the nature of the N-substituent significantly impacts DAT affinity.[6] Small alkyl groups or benzyl groups are often well-tolerated. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the N-benzyl group was found to be optimal for DAT binding.[4]

  • For Opioid Receptor Agonists/Antagonists: The N-substituent is crucial for determining agonist versus antagonist activity at opioid receptors. For example, N-methyl substitution often leads to agonist or partial agonist activity, while larger substituents like N-allyl or N-cyclopropylmethyl can confer antagonist properties.[7] The length and nature of the N-alkyl chain in 4-phenylpiperidine derivatives have been shown to be critical for μ-opioid receptor affinity.[8]

Substitutions on the Piperidine Ring

Modifications to the piperidine ring itself, other than at the N-1 and C-4 positions, can influence both potency and selectivity.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the relative stereochemistry of the methyl groups was critical for opioid antagonist activity.[9]

  • Additional Substituents: The introduction of other functional groups on the piperidine ring can modulate activity. For instance, a 4-hydroxy group on the piperidine ring has been explored in the design of nociceptin receptor ligands.[10]

Comparative Data from Related 4-Phenylpiperidine Analogs

To provide a quantitative context for the SAR of 4-(4-(trifluoromethoxy)phenyl)piperidine analogs, the following tables summarize the biological data for related 4-phenylpiperidine derivatives from the literature.

Disclaimer: The data presented below is for 4-phenylpiperidine analogs with different substitution patterns and is intended to provide a comparative framework. The direct biological activities of 4-(4-(trifluoromethoxy)phenyl)piperidine analogs may vary.

Table 1: Binding Affinities of 4-Arylpiperidine Analogs at the Dopamine Transporter (DAT)

Compound/Analog TypeN-1 Substituent4-Aryl SubstituentDAT Ki (nM)Reference
Benztropine AnalogHbis(4-fluorophenyl)methoxy14[6]
GBR 12909 Analog3-phenylpropylbis(4-fluorophenyl)methoxyHigh Affinity[4]
PhenylpiperidineBenzyl4-Fluorophenyl50.6[11]

Table 2: Opioid Receptor Binding Affinities of 4-Phenylpiperidine Analogs

Compound/Analog TypeN-1 Substituent4-Aryl Substituentμ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
Loperamide AnalogVaries4-ChlorophenylHigh Affinity--[12]
PhenylpiperidinePhenylpropyl3-HydroxyphenylPotent Agonist--[5]
Dimethyl-arylpiperidineMethyl3-HydroxyphenylAntagonistAntagonistAntagonist[7]

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of 4-phenylpiperidine analogs.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Non-specific binding agent: 10 µM GBR 12909 or cocaine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Workflow Diagram:

G cluster_workflow DAT Radioligand Binding Assay Workflow prep Prepare cell membranes from hDAT-expressing cells reagents Prepare assay buffer, radioligand, and test compound dilutions prep->reagents incubation Incubate membranes, radioligand, and test compound (or vehicle/non-specific agent) reagents->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration wash Wash filters to remove unbound radioactivity filtration->wash scintillation Measure bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Caption: Workflow for a typical dopamine transporter radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membrane preparation. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding agent.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity

This assay measures the functional activity of compounds at GPCRs, such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes from cells expressing the desired opioid receptor subtype (μ, δ, or κ).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, the test compound at various concentrations, [³⁵S]GTPγS, and the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax) of the test compounds.

Conclusion and Future Directions

The 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold represents a promising starting point for the development of novel CNS-acting agents. Based on the established SAR of related 4-phenylpiperidine analogs, modifications at the N-1 position and on the piperidine ring are expected to be key determinants of pharmacological activity and selectivity. The presence of the 4-trifluoromethoxy group is anticipated to confer favorable pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-(4-(trifluoromethoxy)phenyl)piperidine analogs to directly probe the SAR of this scaffold. Such studies, employing the experimental protocols outlined in this guide, will be crucial for the identification of lead compounds with optimized potency, selectivity, and drug-like properties for the treatment of various neurological and psychiatric disorders.

References

  • Votaw, J. R., et al. (2002). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 45(15), 3245-3252. URL: [Link]

  • Giancola, J. L. B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ACS Chemical Neuroscience, 11(24), 4356-4371. URL: [Link]

  • Matos, M. J., & Novás, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5463. URL: [Link]

  • Wang, C., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. URL: [Link]

  • Kim, J., et al. (2017). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 22(9), 1428. URL: [Link]

  • Podlogar, B. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. URL: [Link]

  • Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. URL: [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. URL: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. URL: [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. URL: [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. URL: [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18. URL: [Link]

  • Chumpradit, S., et al. (2000). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 8(7), 1731-1740. URL: [Link]

  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)... URL: [Link]

  • OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. URL: [Link]

  • Jida, M. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6549. URL: [Link]

  • ResearchGate. (n.d.). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. URL: [Link]

  • S. E. Winston, S. E., & Z. P. Horowitz. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, 6(3), e34788. URL: [Link]

  • ResearchGate. (n.d.). Discovery and SAR of the 4-[(3-substituted)benzoyl]piperidines as selective 5-HT1F receptor agonists. URL: [Link]

  • Wang, R., et al. (2021). Exploration of the SAR Connection between Morphinan- and Arylacetamide-Based κ Opioid Receptor (κOR) Agonists Using the Strategy of Bridging. ACS Chemical Neuroscience, 12(6), 1018-1030. URL: [Link]

  • Singh, S. (2000). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 43(19), 3487-3495. URL: [Link]

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. URL: [Link]

  • Karakuş, S., et al. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147. URL: [Link]

  • Coop, A., et al. (1998). and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 41(14), 2528-2535. URL: [Link]

  • Wu, Z., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 163, 108697. URL: [Link]

  • MDPI. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. URL: [Link]

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A Comparative Guide to the Analytical Method Validation of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are reliable, reproducible, and accurate. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper insight into the causality behind experimental choices, empowering you to design and execute robust validation studies.

The Criticality of a Validated Method

This compound's chemical structure, featuring a stable trifluoromethoxy group and a reactive piperidine ring, presents unique analytical challenges. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the piperidine moiety can be susceptible to oxidation and other degradation pathways.[1] A validated, stability-indicating analytical method is therefore paramount to accurately quantify the active pharmaceutical ingredient (API) and detect any potential impurities or degradants that may arise during synthesis, storage, or formulation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, several techniques offer distinct advantages.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reversed-phase mode, stands as the most prevalent technique for the analysis of pharmaceutical compounds. Its versatility, robustness, and high resolving power make it an ideal choice for the assay and impurity profiling of our target compound.

The Rationale Behind the Choice: The presence of the phenyl ring in this compound provides sufficient chromophoric activity for UV detection, a standard and reliable detection method in HPLC.[2][3] The compound's moderate polarity allows for excellent retention and separation on a C18 stationary phase.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is a robust starting point, designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30.1-35 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities

GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. While the hydrochloride salt of our target compound is non-volatile, GC-MS can be an invaluable tool for identifying and quantifying potential volatile impurities or degradation products that may not be amenable to HPLC analysis.

The Rationale Behind the Choice: The free base of 4-(4-(Trifluoromethoxy)phenyl)piperidine is sufficiently volatile for GC analysis. The mass spectrometric detector provides unequivocal identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Potential Volatile Impurities

This protocol is designed to detect and identify potential volatile impurities that may be present in the drug substance.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. The sample may require neutralization to convert the hydrochloride salt to the free base for better volatility.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary electrophoresis offers extremely high separation efficiency and requires minimal sample and solvent consumption, making it an attractive "green" analytical technique.[4][5] For charged molecules like the protonated form of 4-(4-(Trifluoromethoxy)phenyl)piperidine, CE can provide rapid and highly resolved separations.

The Rationale Behind the Choice: As a basic compound, 4-(4-(Trifluoromethoxy)phenyl)piperidine will be positively charged in an acidic buffer, allowing for its separation by capillary zone electrophoresis (CZE). This technique is particularly useful for resolving impurities with small differences in their charge-to-size ratio.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) Method

This protocol provides a starting point for the high-efficiency separation of the target compound and its charged impurities.

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm internal diameter.

    • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: 214 nm.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL.

In-Depth Validation: A Self-Validating System

A comprehensive validation of the chosen analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose. The following parameters are critical to establishing a self-validating system.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, forced degradation studies are indispensable. These studies involve subjecting the drug substance to stress conditions to intentionally generate degradation products.

The Causality Behind Stress Conditions:

  • Acid and Base Hydrolysis: The ether linkage and the piperidine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine of the piperidine ring is a primary target for oxidation, potentially leading to the formation of an N-oxide.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

  • Photodegradation: Exposure to UV light can initiate free-radical mediated degradation pathways.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80 °C for 8 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80 °C for 8 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

The stressed samples are then analyzed by the proposed analytical method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range (Assay) 80% to 120% of the test concentration
Range (Impurities) Reporting threshold to 120% of the specification
Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% to 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterDetermination Method
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Typical Variations for Robustness Testing:

  • HPLC:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

    • pH of the mobile phase (± 0.2 units)

  • GC:

    • Carrier gas flow rate (± 10%)

    • Oven temperature ramp rate (± 10%)

  • CE:

    • Voltage (± 10%)

    • Temperature (± 2 °C)

    • Buffer concentration (± 5%)

Visualizing the Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Method_Selection Method Selection (HPLC, GC, CE) Parameter_Optimization Parameter Optimization Method_Selection->Parameter_Optimization System_Suitability System Suitability Testing Parameter_Optimization->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Conclusion

The validation of an analytical method for this compound is a multifaceted process that demands a deep understanding of the analyte's chemistry and the principles of analytical science. While HPLC remains the primary choice for its versatility and robustness, techniques like GC-MS and CE offer valuable complementary information, particularly for impurity profiling. By adopting a systematic approach to validation, grounded in the principles of the ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data, thereby safeguarding the integrity of the drug development process. This guide serves as a foundational framework, and it is imperative that the specific experimental conditions and acceptance criteria are tailored to the unique requirements of the product and its intended use.

References

  • ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). European Medicines Agency. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

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  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

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  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
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A Comparative Guide to Cross-Reactivity Profiling of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the research compound 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of this and structurally similar molecules. We will explore the scientific rationale, present detailed experimental protocols, and offer guidance on data interpretation, grounded in established pharmacological principles.

Introduction: The Imperative of Selectivity Profiling

This compound is a synthetic compound featuring a phenylpiperidine core.[1][2][3] This structural motif is prevalent in a wide range of centrally active therapeutic agents, including opioids and sigma receptor ligands.[4][5] The phenylpiperidine scaffold is known to confer affinity for multiple protein targets, making early, comprehensive cross-reactivity screening essential.[4][6] Unidentified off-target interactions are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[7][8] Therefore, a systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a foundational step in building a robust safety and efficacy profile.

Initial structural analysis of this compound suggests a high probability of interaction with sigma receptors. The core structure is analogous to known sigma receptor ligands.[4][9] Sigma receptors, particularly the sigma-1 (σ1) subtype, are unique transmembrane proteins located at the endoplasmic reticulum.[10][11] They act as molecular chaperones and modulate a vast array of cellular functions, including ion channel activity, calcium signaling, and neurotransmitter release.[11][12][13] Ligands targeting sigma receptors are under investigation for numerous neurological and psychiatric conditions, such as schizophrenia, depression, and neuropathic pain.[14][15][16] Given this, our primary hypothesis is that the sigma-1 receptor is a principal target, while other receptors commonly associated with the phenylpiperidine scaffold represent the most likely off-targets.

This guide will delineate a tiered, logical workflow for assessing the binding profile of this compound, from broad screening to in-depth functional characterization.

The Experimental Workflow: A Tiered Approach to Selectivity

A structured, multi-tier approach is the most efficient method for characterizing the cross-reactivity profile of a novel compound. This strategy begins with a broad, cost-effective screen to identify potential "hits," followed by progressively more focused and mechanistically informative assays.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 1: Tiered Cross-Reactivity Screening Workflow"

Tier 1: Broad Radioligand Binding Screen

The initial step is to screen the compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen or similar panels offer a standardized and high-throughput method to quickly identify potential off-target interactions.[8]

Rationale: This approach casts a wide net to uncover unexpected interactions early in the discovery process, saving significant resources.[17] A standard panel typically includes 40-80 targets known to be frequently implicated in adverse drug effects.

Experimental Protocol: Radioligand Displacement Assay

This technique measures the ability of the test compound to displace a specific, radioactively labeled ligand from its target receptor.[18][19]

  • Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates and stored at -80°C.[20]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration near its dissociation constant, Kd), and the test compound (typically at a high screening concentration, e.g., 10 µM).[20]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.[20][21]

  • Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate. The filters trap the membranes with the bound radioligand.[20]

  • Detection: After washing and drying the filters, add a scintillation cocktail. The radioactivity, proportional to the amount of bound radioligand, is then quantified using a scintillation counter.[20]

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to control wells (containing no test compound) and wells for non-specific binding (containing an excess of a non-labeled ligand).[19]

A result of >50% inhibition at a 10 µM concentration is typically considered a "hit" and warrants further investigation.

Tier 2: Hit Confirmation and Potency Determination

Any hits identified in Tier 1 must be confirmed, and their potency quantified. This involves generating a full dose-response curve to determine the concentration at which the compound produces 50% of its maximal effect (IC50 for inhibition or EC50 for activation).

Rationale: A single-point screen can produce false positives. A full dose-response curve confirms the interaction and provides a quantitative measure of potency (the IC50 value), which is critical for assessing the potential clinical relevance of the off-target activity.

Experimental Protocol: Competition Binding Assay (IC50 Determination)

The protocol is similar to the single-point screen, but the test compound is added across a range of concentrations (e.g., 8-10 concentrations, typically using half-log dilutions).

  • Follow steps 1-5 from the Radioligand Displacement Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to derive the IC50 value.[20] The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[20]

Table 1: Hypothetical Cross-Reactivity Screening Results

TargetAssay Type% Inhibition @ 10 µMIC50 (nM)Comparison Compound (Paroxetine) IC50 (nM)
Sigma-1 (σ1) Radioligand Binding98%25 >10,000
Sigma-2 (σ2) Radioligand Binding65%850 >10,000
Serotonin Transporter (SERT)Radioligand Binding45%>10,0000.29
Dopamine Transporter (DAT)Radioligand Binding15%>10,000>10,000
hERG ChannelRadioligand Binding55%1,200 ~3,000
M1 Muscarinic ReceptorRadioligand Binding5%>10,000~500

Data are hypothetical for illustrative purposes. Comparison data for Paroxetine, a structurally distinct phenylpiperidine-containing drug, is included for context.

Tier 3: Functional and Mechanistic Assays

For confirmed, potent off-targets, it is crucial to understand the functional consequence of the interaction. A compound could be an agonist (activator), an antagonist (blocker), or an allosteric modulator.[22]

Rationale: Binding affinity (Ki) does not always correlate with functional activity. A compound might bind tightly to a receptor but have no functional effect (a silent antagonist) or, conversely, be highly potent functionally. Functional data is essential for predicting in vivo effects.[16]

Protocol Example: Functional Sigma-1 Receptor Assay

While no single universally accepted functional assay for σ1 exists, several methods can determine agonist vs. antagonist profiles.[22] One established approach relies on the observation that σ1 antagonists can potentiate opioid analgesia, while agonists can diminish it.[22] Another method involves monitoring ligand-induced changes in receptor oligomerization.[23]

Protocol Example: hERG Channel Safety Assay (Automated Patch Clamp)

The hERG potassium channel is a critical off-target due to its role in cardiac repolarization.[24] Inhibition of this channel can lead to a life-threatening arrhythmia called Torsades de Pointes.[25] Regulatory agencies like the FDA have specific guidelines for hERG testing.[24][26][27]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Patch Clamp Electrophysiology: Using an automated patch-clamp system, establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current.[26][28]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current at each concentration and plot a dose-response curve to determine the IC50.[26]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption="Figure 2: Interaction Profile Summary"

Comparison with Structurally Related Compounds

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry. Comparing the cross-reactivity profile of this compound to other well-characterized compounds can provide valuable context.

  • Haloperidol: A classic antipsychotic, haloperidol is a potent ligand for both dopamine D2 and sigma-1 receptors.[13][23] Its activity at D2 receptors is responsible for its therapeutic effects, while its complex polypharmacology contributes to its side-effect profile.

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI), paroxetine contains a different substitution pattern on its phenylpiperidine core that directs its high affinity and selectivity towards the serotonin transporter (SERT).[29]

  • Fentanyl: A potent µ-opioid receptor agonist, fentanyl's structure is also based on a 4-phenylpiperidine core.[5][30] Its activity is highly specific for opioid receptors, but cross-reactivity within the opioid receptor family (µ, δ, κ) is a key characteristic.

The specific substitutions on the phenyl ring and the piperidine nitrogen are critical determinants of target selectivity. The 4-(trifluoromethoxy)phenyl group on the topic compound appears to drive affinity towards sigma receptors, distinguishing it from the aforementioned drugs that target aminergic GPCRs or transporters.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the comprehensive cross-reactivity profiling of this compound. The proposed workflow, beginning with broad panel screening and progressing to detailed functional and safety assays, provides a robust framework for establishing a high-quality selectivity profile.

Based on structural analysis and the hypothetical data presented, the compound is likely a potent sigma-1 receptor ligand with moderate selectivity over the sigma-2 subtype and a potential liability at the hERG channel. The next steps in its development would be to:

  • Conclusively determine its functional activity (agonist vs. antagonist) at the sigma-1 receptor.

  • Accurately quantify the therapeutic window between its on-target potency (sigma-1) and its off-target cardiac liability (hERG).

  • Explore structure-activity relationships by synthesizing analogs to improve selectivity and mitigate hERG activity.

By rigorously applying these principles of selectivity profiling, researchers can make informed decisions, de-risk their drug discovery programs, and ultimately develop safer and more effective medicines.

References

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  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing.
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  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. (n.d.). PubChem.
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Publications.
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  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (n.d.). PubMed Central.
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A Comparative Analysis of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride and Other Key P450 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the cytochrome P450 (P450) inhibitory profile of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride against a panel of well-characterized P450 inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of P450 inhibition, offering both theoretical insights and practical, data-driven comparisons to inform experimental design and compound selection.

Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of xenobiotic metabolism, responsible for the phase I biotransformation of a vast majority of clinically used drugs.[1] Inhibition of these enzymes, particularly the major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is a primary cause of drug-drug interactions (DDIs).[2][3] Such interactions can lead to altered pharmacokinetic profiles, resulting in therapeutic failure or adverse drug reactions.[4] Therefore, a thorough understanding and early assessment of the P450 inhibition potential of new chemical entities (NCEs) are paramount in modern drug discovery and development.[3]

This guide focuses on this compound, a compound with known inhibitory activity against CYP1A2 and CYP2D6. To provide a robust scientific context, we will compare its performance against a selection of well-established P450 inhibitors, each with a distinct selectivity profile:

  • Ketoconazole: A potent inhibitor of CYP3A4.

  • Furafylline: A selective inhibitor of CYP1A2.

  • Quinidine: A potent inhibitor of CYP2D6.

  • Sulfaphenazole: A selective inhibitor of CYP2C9.

  • Tranylcypromine: An inhibitor of CYP2C19.

Inhibitor Profiles: Mechanism of Action and Potency

A deeper understanding of an inhibitor's mechanism provides crucial context for its in vitro data. P450 inhibition can be broadly categorized as reversible (competitive, non-competitive, uncompetitive) or irreversible (mechanism-based).

This compound has been identified as an inhibitor of CYP1A2 and CYP2D6. However, specific public domain data on its IC50 values and mechanism of action are limited, underscoring the importance of direct experimental evaluation.

Comparator P450 Inhibitors:
InhibitorPrimary Target(s)Mechanism of Action
Ketoconazole CYP3A4Primarily non-competitive inhibition, involving coordination of the imidazole nitrogen to the heme iron of the cytochrome P450.
Furafylline CYP1A2Mechanism-based (suicide) inhibitor. It is metabolized by CYP1A2 to a reactive intermediate that covalently binds to and inactivates the enzyme.
Quinidine CYP2D6Potent competitive inhibitor. It binds tightly to the active site of the enzyme, preventing substrate access.
Sulfaphenazole CYP2C9Potent and selective competitive inhibitor for the CYP2C9 isoform.
Tranylcypromine CYP2C19Competitive inhibitor of CYP2C19. It is also known as a non-selective, irreversible inhibitor of monoamine oxidase.

Comparative Analysis: In Vitro Inhibition Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for our selected comparator inhibitors against a panel of major human CYP isoforms. This data provides a clear view of their potency and selectivity.

Table 1: Comparative IC50 Values (µM) of P450 Inhibitors

InhibitorCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Ketoconazole 4.4[2]23.5[2]~1-10Moderate Inhibition0.04 - 1[2][5][6]
Furafylline 0.07 - 0.48[6][7][8]>100>100>100>100
Quinidine >100~300[9]>1000.008 - 0.06[9]~30[9]
Sulfaphenazole >100[6]0.32 - 0.8[6]>50[6]>100[6]>100[6]
Tranylcypromine -56 (Ki)[5][10]32 (Ki)[5][10]367 (Ki)[5][10]-

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate, protein concentration). The values presented here are representative examples from the literature.

Experimental Design and Protocols for P450 Inhibition Assays

Accurate and reproducible assessment of P450 inhibition is fundamental. Two primary methodologies are widely employed in the field: fluorescence-based assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assays.[2][11]

General Workflow for In Vitro P450 Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a test compound.

P450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Prepare Test Compound Serial Dilutions Incubate Incubate Test Compound/Controls with Enzyme/Substrate Mix at 37°C Test_Compound->Incubate Enzyme_Mix Prepare Enzyme/Substrate Mix (Human Liver Microsomes or Recombinant CYPs) Enzyme_Mix->Incubate Positive_Control Prepare Positive Control Inhibitor Positive_Control->Incubate Start_Reaction Initiate Reaction with NADPH Generating System Incubate->Start_Reaction Stop_Reaction Quench Reaction (e.g., Acetonitrile) Start_Reaction->Stop_Reaction Detection Detect Metabolite Formation (Fluorescence or LC-MS/MS) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Value Detection->Data_Analysis

Caption: General workflow for an in vitro P450 inhibition IC50 determination assay.

Detailed Protocol: Fluorescence-Based CYP1A2 Inhibition Assay

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • Recombinant human CYP1A2 enzyme

  • CYP1A2 substrate (e.g., 7-ethoxyresorufin)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound and positive control inhibitor (e.g., Furafylline)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.

    • Prepare a working solution of the CYP1A2 enzyme and substrate in potassium phosphate buffer.

  • Assay Plate Setup:

    • Add the appropriate volume of the test compound, positive control, or vehicle control (buffer with solvent) to the wells of the 96-well plate.

    • Add the enzyme/substrate working solution to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence over time (kinetic reading) at the appropriate excitation and emission wavelengths for the resorufin product (typically ~530 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: LC-MS/MS-Based CYP2D6 Inhibition Assay

This method offers high specificity and sensitivity and is considered a gold standard for P450 inhibition studies.[2]

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)[3]

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compound and positive control inhibitor (e.g., Quinidine)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare a working solution of HLMs and the CYP2D6 substrate in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM/substrate solution with the test compound, positive control, or vehicle control.

    • Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to an analysis plate or vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite (e.g., Dextrorphan from Dextromethorphan).

  • Data Analysis:

    • Calculate the amount of metabolite formed in each reaction.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Discussion and Strategic Implications

The comparative analysis of P450 inhibitors is not merely an academic exercise; it is a critical step in drug development that informs risk assessment and guides clinical trial design.

  • Potency and Selectivity: A highly potent inhibitor, even at low concentrations, can significantly alter the metabolism of co-administered drugs. Selectivity is equally important. An inhibitor that targets a single CYP isoform (like Furafylline for CYP1A2) has a more predictable DDI profile than a broad-spectrum inhibitor (like Ketoconazole). The unknown selectivity profile of this compound necessitates a comprehensive in vitro screening against a panel of major CYP isoforms.

  • Mechanism of Inhibition: Mechanism-based inhibitors like Furafylline pose a greater clinical risk because the enzyme inactivation is often irreversible, and restoration of metabolic capacity requires de novo enzyme synthesis. This can lead to prolonged and more pronounced drug interactions. Determining whether this compound is a reversible or time-dependent inhibitor is a crucial next step in its characterization.

  • Experimental Considerations: The choice between fluorescence-based and LC-MS/MS assays depends on the stage of drug discovery and the specific requirements of the study. Fluorescence assays are well-suited for high-throughput screening in early discovery, while the specificity and sensitivity of LC-MS/MS make it the preferred method for regulatory submissions and detailed mechanistic studies.[2][11]

Conclusion

This guide has provided a framework for the comparative analysis of this compound against a panel of established P450 inhibitors. While the inhibitory profile of the target compound requires further experimental elucidation, the data and protocols presented herein offer a robust starting point for such investigations. A thorough understanding of the potency, selectivity, and mechanism of P450 inhibition is indispensable for the successful development of safe and effective new medicines. The systematic approach outlined in this guide will empower researchers to make informed decisions and mitigate the risks associated with P450-mediated drug-drug interactions.

References

  • IC 50 curves generated from CYP3A4, CYP2C9, and CYP2D6 inhibition... - ResearchGate. Available from: [Link]

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Available from: [Link]

  • Theoretical profiles of tranylcypromine plasma concentrations in common clinical dose schemes - ResearchGate. Available from: [Link]

  • A fluorescent cell-based assay for cytochrome P-450 isozyme 1A2 induction and inhibition - PubMed. Available from: [Link]

  • [Effect of ketoconazole on the activity of CYP4503A4 and CYP450 1A2 of hepatic microsomes in healthy adults] - PubMed. Available from: [Link]

  • Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes - ResearchGate. Available from: [Link]

  • Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed. Available from: [Link]

  • Cytochrome P450 1A2 (CYP1A2) Activity Assay Kit (Fluorometric). Available from: [Link]

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  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available from: [Link]

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  • Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed. Available from: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC - NIH. Available from: [Link]

  • Optimization of the CYP inhibition assay using LC-MS/MS - PMC - NIH. Available from: [Link]

  • Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC - NIH. Available from: [Link]

  • IC 50 values of tranylcypromine with endpoint (A and B) and kinetic (C... - ResearchGate. Available from: [Link]

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  • (PDF) A new class of CYP2C9 inhibitors: Probing 2C9 specificity with high-affinity benzbromarone derivatives - ResearchGate. Available from: [Link]

  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC - NIH. Available from: [Link]

  • (PDF) Physiologically Based Pharmacokinetic Modeling of Quinidine to Establish a CYP3A4, P-gp and CYP2D6 Drug-Drug-Gene Interaction Network - ResearchGate. Available from: [Link]

  • Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One - Research journals. Available from: [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. Available from: [Link]

  • The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed. Available from: [Link]

  • Summary of IC 50 values of inhibitors for six human cytochrome P450... - ResearchGate. Available from: [Link]

  • Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed. Available from: [Link]

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Sources

evaluating the specificity of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Evaluating the Specificity of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

For researchers in neuropharmacology and drug development, the discovery of novel molecular entities is only the first step. A rigorous evaluation of a compound's specificity is paramount to understanding its therapeutic potential and off-target liabilities. This guide provides a comprehensive framework for , a synthetic compound with potential applications in neuropharmacology.[1][2]

The 4-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known to interact with a range of targets, most notably monoamine transporters and sigma receptors.[3][4][5][6] The trifluoromethoxy substitution on the phenyl ring can enhance metabolic stability and lipophilicity, potentially improving brain penetration and modulating target affinity.[1] Given this structural context, a thorough specificity assessment is not just recommended; it is essential.

This guide eschews a rigid template, instead offering a logical, field-proven workflow for characterizing a novel 4-arylpiperidine derivative. We will detail the strategic selection of a primary and secondary target screening panel, provide validated experimental protocols, and present a clear methodology for data interpretation, using established compounds as benchmarks for comparison.

Strategic Target Selection: A Rationale-Driven Approach

The initial step in any specificity evaluation is to define a panel of relevant biological targets. Based on the this compound structure, the primary targets of interest are the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the sigma-1 (σ1) and sigma-2 (σ2) receptors.

Primary Target Panel:

  • Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, the DAT is a primary target for many psychostimulants and therapeutic agents.[7] The 4-arylpiperidine moiety is a classic pharmacophore for DAT inhibitors.[3]

  • Serotonin Transporter (SERT): Integral to serotonergic signaling, SERT is the target of numerous antidepressants. Assessing affinity for SERT is crucial for determining selectivity and potential polypharmacology.

  • Norepinephrine Transporter (NET): Involved in regulating norepinephrine levels, NET is another critical monoamine transporter whose modulation can have significant physiological effects.

  • Sigma-1 (σ1) Receptor: This unique intracellular chaperone protein is implicated in a wide array of cellular functions and is a target for drugs treating neurological disorders.[8][9] Many piperidine-based compounds exhibit high affinity for this receptor.[10][11]

  • Sigma-2 (σ2) Receptor: While less characterized than σ1, the σ2 receptor is overexpressed in proliferating tumor cells and is being investigated as a therapeutic target.[12] Cross-reactivity at this site is important to quantify.

To contextualize the findings for our test compound, we must include well-characterized reference compounds. These serve not only as positive controls for the assays but also as benchmarks for potency and selectivity.

Selected Comparator Compounds:

CompoundPrimary TargetKnown Affinity/PotencyReference
GBR 12909 Dopamine Transporter (DAT)Potent and selective DAT inhibitor (Ki ≈ 1 nM).[13] Also a sigma ligand (IC50 ≈ 48 nM).[13][13]
PRE-084 Sigma-1 (σ1) ReceptorHigh-affinity, selective σ1 agonist (Ki ≈ 2.2 nM).[8] Over 5900-fold selective for σ1 vs. σ2.[8][8][9][14]
Siramesine Sigma-2 (σ2) ReceptorHigh-affinity, selective σ2 agonist (Ki ≈ 0.12 nM).[12] Approximately 140-fold selective for σ2 vs. σ1.[12][12][15]

Experimental Workflows for Specificity Profiling

A robust evaluation of specificity requires a multi-tiered approach, beginning with binding affinity determination and progressing to functional activity assays.

G cluster_0 Tier 1: Primary Screening (Binding Affinity) cluster_1 Tier 2: Functional Activity Confirmation cluster_2 Tier 3: Selectivity Analysis T1_DAT DAT Binding Assay (e.g., [3H]WIN 35,428) T2_Uptake Neurotransmitter Uptake Inhibition Assay (DAT, SERT, NET) T1_DAT->T2_Uptake Confirm with IC50 T1_SERT SERT Binding Assay (e.g., [3H]Citalopram) T1_SERT->T2_Uptake Confirm with IC50 T1_NET NET Binding Assay (e.g., [3H]Nisoxetine) T1_NET->T2_Uptake Confirm with IC50 T1_S1 Sigma-1 Binding Assay (e.g., 3H-Pentazocine) T2_CaFlux Sigma Receptor Functional Assay (e.g., Calcium Flux) T1_S1->T2_CaFlux Confirm with EC50/IC50 T1_S2 Sigma-2 Binding Assay (e.g., [3H]DTG + cold SA4503) T1_S2->T2_CaFlux Confirm with EC50/IC50 T3_Analysis Data Analysis Calculate Ki / IC50 Determine Selectivity Ratios T2_Uptake->T3_Analysis T2_CaFlux->T3_Analysis Test_Compound Test Compound: 4-(4-(Trifluoromethoxy)phenyl) piperidine hydrochloride Test_Compound->T1_DAT Determine Ki Test_Compound->T1_SERT Determine Ki Test_Compound->T1_NET Determine Ki Test_Compound->T1_S1 Determine Ki Test_Compound->T1_S2 Determine Ki

Caption: Tiered workflow for evaluating compound specificity.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Sigma Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for DAT, SERT, NET, σ1, and σ2 receptors.[16][17]

Objective: To quantify the affinity (Ki) of this compound for the selected target panel.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes (e.g., from HEK293 cells) stably expressing human DAT, SERT, NET, σ1, or σ2 receptors.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

    • σ1: -Pentazocine

    • σ2: [³H]DTG (1,3-di-o-tolylguanidine)

  • Non-specific Binding Control:

    • DAT: 10 µM GBR 12909 or Cocaine

    • SERT: 10 µM Fluoxetine

    • NET: 10 µM Desipramine

    • σ1: 10 µM Haloperidol

    • σ2: 10 µM Haloperidol (in the presence of 1 µM (+)-Pentazocine to block σ1 sites)

  • Test Compound & Comparators: Stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Target-specific binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation Cocktail & 96-well Filter Plates.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either the vehicle, the non-specific binding control, or the test/comparator compound at various concentrations.

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, separating the bound radioligand from the free.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the compound to generate a competition curve. The IC50 value is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

G cluster_0 Assay Components Receptor Receptor (Membrane Prep) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radioligand ([3H]-L*) Radioligand->Incubation TestCmpd Test Compound (Inhibitor) TestCmpd->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Principle of competitive radioligand binding assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of neurotransmitters into cells expressing the corresponding transporter.[18][19][20]

Objective: To determine the functional potency (IC50) of this compound at DAT, SERT, and NET.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled Substrates: [³H]Dopamine (for DAT), [³H]Serotonin (for SERT), or [³H]Norepinephrine (for NET). Alternatively, a non-radioactive, fluorescence-based kit can be used.[19][20][21]

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar.

  • Inhibitors: Test compound, comparators, and a non-specific uptake inhibitor (e.g., 10 µM cocaine for DAT).

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound, comparators, or vehicle for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. It is critical that this step measures the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis & Counting: Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Sigma Receptor Functional Assay (Calcium Flux)

Activation of sigma receptors can lead to the modulation of intracellular calcium levels.[22] This assay provides a functional readout of the test compound's activity at these receptors.

Objective: To assess the agonist or antagonist activity of this compound at σ1 and σ2 receptors.

Materials:

  • Cell Lines: A cell line endogenously expressing sigma receptors (e.g., BV-2 microglia, SH-SY5Y neuroblastoma).

  • Calcium Indicator Dye: Fluo-8 AM or a similar cell-permeant calcium-sensitive dye.

  • Agonist Control: PRE-084 (for σ1) or Siramesine (for σ2).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Baseline Reading: Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader equipped with injectors.

  • Compound Addition:

    • Agonist Mode: Inject varying concentrations of the test compound and measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode: Pre-incubate the cells with the test compound for 10-15 minutes. Then, inject a known sigma receptor agonist (e.g., PRE-084) at its EC80 concentration. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis: Quantify the change in fluorescence (e.g., peak fluorescence or area under the curve). For agonist activity, determine the EC50. For antagonist activity, determine the IC50.

Data Interpretation and Specificity Evaluation

The data from these assays should be compiled to create a comprehensive specificity profile. The primary metrics are the Ki (from binding assays) and IC50/EC50 (from functional assays).

Illustrative Data Summary Table:

TargetAssay Type4-(4-(Trifluoromethoxy)phenyl)piperidine HClGBR 12909PRE-084Siramesine
DAT Binding (Ki, nM)[Experimental Value]1.0>10,000>1,000
SERT Binding (Ki, nM)[Experimental Value]>100>10,000>1,000
NET Binding (Ki, nM)[Experimental Value]>100>10,000>1,000
σ1 Receptor Binding (Ki, nM)[Experimental Value]482.217
σ2 Receptor Binding (Ki, nM)[Experimental Value]>1,00013,0910.12
DAT Uptake (IC50, nM)[Experimental Value]~5>10,000>10,000
σ1 Receptor Ca²⁺ Flux (EC50, nM)[Experimental Value]-~50-

Note: Data for comparator compounds are derived from published sources.[8][12][13][14] Values for the test compound are to be determined experimentally.

Calculating Selectivity Ratios:

Specificity is not absolute but relative. It is quantified by calculating the selectivity ratio, which is the ratio of the Ki or IC50 value for an off-target receptor to the Ki or IC50 value for the primary target.

  • Selectivity for DAT vs. SERT = Ki (SERT) / Ki (DAT)

  • Selectivity for σ1 vs. σ2 = Ki (σ2) / Ki (σ1)

A compound is generally considered "selective" if this ratio is greater than 100-fold. For example, if our test compound has a Ki of 10 nM for DAT and 1,500 nM for SERT, its DAT vs. SERT selectivity is 150-fold. This quantitative comparison against benchmarks like GBR 12909 provides a clear and objective assessment of the compound's specificity profile.

Conclusion

Evaluating the specificity of a novel compound like this compound is a critical exercise in drug discovery. By employing a logical, tiered screening cascade that includes both binding and functional assays against a rationally selected panel of targets, researchers can build a comprehensive pharmacological profile. This guide provides the necessary framework, from experimental design and detailed protocols to data analysis, enabling a robust and objective assessment. The resulting specificity data is indispensable for guiding further preclinical development, interpreting in vivo results, and ultimately determining the therapeutic potential of this and other novel chemical entities.

References

  • Gomez-Soler, M., et al. (2012). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology, 219(1), 135–148.
  • Nguyen, L., et al. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 10(11), 1167–1179.
  • Feltmann, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1141151.
  • Sambo, D., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179)
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 664.
  • Adooq Bioscience. Sigma receptor. [Online] Available from: [Link]

  • Froimowitz, M., et al. (2008). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods.
  • Al-Saad, L., et al. (2024).
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Online] Available from: [Link]

  • Berardi, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52.
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-272.
  • University of Rochester Medical Center Flow Cytometry Core. CALCIUM FLUX PROTOCOL. [Online] Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Online] Available from: [Link]

  • Chanda, S. M., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.
  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Online] Available from: [Link]

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. AAPS Journal, 9(2), E171–E179.
  • Nembou, E. L. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10, 52.
  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Online] Available from: [Link]

  • Agilent. Calcium Flux Assays. [Online] Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online] Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Online] Available from: [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Online] Available from: [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-214.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133.
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Sources

benchmarking 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine structural motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] The introduction of a trifluoromethoxy group to the phenyl ring can significantly modulate a compound's lipophilicity, metabolic stability, and overall pharmacological profile, making 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride a molecule of considerable interest in drug discovery.[3] This guide is designed to provide researchers with the practical and theoretical tools necessary to confidently assess the quality and characteristics of this compound.

The Imperative of Benchmarking in Drug Discovery

In the journey from a promising lead compound to a clinical candidate, rigorous analytical characterization is non-negotiable. Benchmarking against a well-characterized standard serves several critical functions:

  • Identity Confirmation: Unequivocally confirms the chemical structure of the synthesized compound.

  • Purity Assessment: Quantifies the presence of impurities, which can have unintended pharmacological or toxicological effects.[4]

  • Method Validation: Ensures that the analytical methods employed are accurate, precise, and reproducible.

  • Stability Indicating: Forms the basis for stability studies to determine the compound's shelf-life and degradation pathways.

Given the absence of a commercially available, certified reference standard for this compound, this guide proposes the use of a closely related, certified analogue: 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride . This compound is available as a pharmaceutical impurity standard and is typically supplied with a comprehensive Certificate of Analysis, including data from 1H NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy.[5] The structural similarity makes it an excellent, albeit not identical, comparator for validating analytical methodologies.

Comparative Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive benchmarking of this compound.

Analytical_Workflow Figure 1. Comparative Analytical Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Analysis & Reporting A Synthesize or Procure 4-(4-(Trifluoromethoxy)phenyl) piperidine hydrochloride C Prepare Standard and Sample Solutions A->C B Procure Certified Standard: 4-(4-(Trifluoromethoxy)phenoxy) piperidine hydrochloride B->C D HPLC-UV Analysis (Purity & Impurity Profiling) C->D E LC-MS/MS Analysis (Identity Confirmation & Mass Verification) C->E F GC-MS Analysis (Volatile Impurities & Residual Solvents) C->F G NMR Spectroscopy (Structural Elucidation & Confirmation) C->G H FTIR Spectroscopy (Functional Group Analysis) C->H I Comparative Data Analysis D->I E->I F->I G->I H->I J Generate Certificate of Analysis I->J K Comprehensive Benchmarking Report I->K Synthesis_Pathway Figure 2. Synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine HCl A tert-butyl 4-(4-(trifluoromethoxy)phenyl) piperidine-1-carboxylate C 4-(4-(trifluoromethoxy)phenyl) piperidine hydrochloride A->C Stir at RT, 3h B Saturated HCl in Methanol B->C

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride (CAS No: 1004618-85-2). As a compound frequently utilized in research and drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide moves beyond a simple checklist, offering a procedural framework grounded in the specific chemical properties and associated hazards of the substance.

Foundational Hazard Assessment

A thorough understanding of a chemical's hazard profile is the bedrock of safe disposal. This compound is a substituted piperidine derivative and a halogenated organic compound. Its hydrochloride salt form indicates it is a solid at room temperature. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS), necessitate stringent handling protocols.[1]

The key hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, with the potential for damage if not addressed immediately.[1][2]

  • Respiratory Tract Irritation (Category 3): Inhalation of the dust may cause irritation to the respiratory system.[1][2]

Its chemical structure, containing a trifluoromethoxy group, classifies it as a halogenated organic compound . This is a critical designation for waste disposal, as many jurisdictions, including the U.S. Environmental Protection Agency (EPA), have specific regulations for the treatment and disposal of such wastes to prevent environmental contamination.[3][4][5]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the deployment of appropriate PPE is non-negotiable. This equipment serves as the primary barrier between the researcher and potential exposure.

Body AreaRequired EquipmentRationale
Eyes & Face Chemical safety goggles and face shieldMandatory to protect against accidental splashes and fine dust, which can cause serious eye irritation.[1][2]
Hands Chemically resistant gloves (e.g., nitrile rubber)Essential to prevent skin contact and subsequent irritation. Contaminated gloves must be disposed of as hazardous waste.[1]
Body Flame-retardant lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Use within a chemical fume hoodAll handling should occur in a well-ventilated area to minimize dust inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator is required.[2][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful execution from initial collection to final handoff.

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent the unintentional mixing of incompatible chemicals. All waste streams containing this compound must be collected separately.

  • Action: Designate a specific, clearly marked hazardous waste container for all materials contaminated with this compound. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Materials used for spill cleanup.

  • Causality: Collecting all related waste in a single, dedicated container prevents cross-contamination and ensures the waste is treated by the appropriate disposal method.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Action: Use a container made of compatible material (e.g., polyethylene) with a secure, sealable lid.[7] The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "1004618-85-2"

    • Associated Hazard Pictograms (e.g., exclamation mark for irritant/acute toxicity).

    • The date accumulation started.

  • Causality: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, and it is essential for the waste disposal contractor to properly manage the waste.

Step 3: Managing Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wear PPE: Don the full PPE as described in Section 2 before re-entering the area.

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material such as sand, dry lime, or vermiculite to avoid creating dust.[8]

  • Collect: Carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.

  • Seal & Store: Securely seal the container and store it in a designated, well-ventilated hazardous waste accumulation area.

Step 4: Final Disposal

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][9]

  • Action: Arrange for the collection of the sealed and labeled hazardous waste container by a licensed and certified professional waste disposal company.[1][2]

  • Causality: Professional disposal services have the equipment and expertise to handle hazardous chemicals in accordance with all federal, state, and local regulations.[9] Due to its classification as a halogenated organic compound, the most probable disposal method is high-temperature incineration at a permitted facility, which is designed to destroy the compound completely and safely.[10]

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Final Disposition A Identify Waste (Pure Chemical, Contaminated Labware, Spill Residue) B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Select Compatible Container B->C Proceed to Collection Spill Spill Event B->Spill If Spill Occurs D Place All Waste into Container C->D E Securely Label Container (Name, CAS, Hazards, Date) D->E F Seal Container Tightly E->F G Store in Designated Hazardous Waste Area F->G Ready for Storage H Arrange Pickup by Licensed Waste Disposal Service G->H I High-Temperature Incineration (Probable Method) H->I SpillCleanup Contain & Clean Spill (Use inert absorbent) Spill->SpillCleanup SpillCleanup->D Dispose of all cleanup materials in container

Caption: Disposal workflow for this compound.

Regulatory Adherence

Compliance with all applicable regulations is mandatory. In the United States, the management of hazardous waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA). However, state and local agencies may have more stringent requirements.[11] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with the relevant legal frameworks. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to coordinate disposal activities.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PIPERIDINE. Retrieved from nj.gov. [Link]

  • Angene Chemical. (2024, August 30). Safety Data Sheet: this compound. Retrieved from angenechemical.com. [Link]

  • Penta Manufacturing Company. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from pentamfg.com. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from ecfr.gov. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov. [Link]

  • Sdfine. (n.d.). Safety Data Sheet: PIPERIDINE HYDROCHLORIDE. Retrieved from sdfine.com. [Link]

  • Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from govt.westlaw.com. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved from coleparmer.com. [Link]

  • U.S. Environmental Protection Agency. (2024, May 15). Household Hazardous Waste (HHW). Retrieved from epa.gov. [Link]

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Personal protective equipment for handling 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. This guide provides essential safety protocols and operational directives for handling this compound. By integrating established safety principles with compound-specific data, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our commitment is to empower your research with the highest standards of safety, ensuring that procedural excellence and personal protection are at the forefront of your laboratory operations.

Hazard Analysis & Risk Assessment

This compound is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of structurally related compounds, such as piperidine and its salts, provide a strong basis for a precautionary approach. The primary hazards associated with this compound are:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation.[2]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[2]

  • Respiratory Irritation : May cause respiratory tract irritation.[2]

The trifluoromethoxy group is generally considered to be metabolically stable, but its presence necessitates careful handling to avoid inhalation or ingestion. Given these potential hazards, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the experimental procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE, with the understanding that specific experimental conditions may warrant additional protection.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1][2]Protects against accidental splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard.[3][4]Prevents skin contact, as piperidine derivatives can cause skin irritation.[2] Always inspect gloves for integrity before use.[1]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron is recommended.Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.Prevents inhalation of the compound, which may cause respiratory irritation.[2]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Pre-Handling Check : Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[6]

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Spill Kit : Keep a spill kit readily accessible that is appropriate for handling piperidine compounds.

Solution Preparation
  • Solvent Addition : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Container Sealing : Ensure that the container is securely sealed after the solution is prepared.

  • Labeling : Clearly label the container with the full chemical name, concentration, date, and any relevant hazard warnings.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize if Applicable (Follow specific institutional guidelines) contain->neutralize collect Collect Absorbed Material (Use non-sparking tools) neutralize->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Segregation : All waste containing this compound, including excess material, contaminated labware, and used PPE, must be collected in a designated hazardous waste container.

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor. Do not discharge into drains or the environment.[7]

Donning and Doffing PPE: A Procedural Imperative

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • piperidine - Report | CAMEO Chemicals | NOAA. (n.d.).
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Safety Data Sheet - Angene Chemical. (2024, August 30).
  • Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.